Dmrie
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
153312-64-2 |
|---|---|
Molecular Formula |
C35H74BrNO3 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WALUVDCNGPQPOD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Synonyms |
(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |
Origin of Product |
United States |
Foundational & Exploratory
DMRIE Transfection Reagent: A Technical Guide for Researchers
For Immediate Release
An in-depth analysis of the DMRIE transfection reagent, a cationic liposome formulation, reveals its core functionalities and optimal applications for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in the transfection of nucleic acids into eukaryotic cells, with a particular focus on suspension cell lines.
Core Principles of this compound Transfection Reagent
This compound-C is a liposomal formulation composed of a 1:1 molar ratio of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2][3] This composition is particularly effective for the delivery of DNA and RNA into a variety of eukaryotic cells, showing notable success with suspension cells such as lymphoid-derived cell lines.[1][2][3]
The reagent functions on the principle of electrostatic interactions. The positively charged cationic lipid component of the liposomes forms a complex with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This resulting liposome-nucleic acid complex, often referred to as a "lipoplex," possesses a net positive charge, facilitating its interaction with the negatively charged cell surface.
Mechanism of Action
The transfection process mediated by this compound-C involves several key steps. Initially, the cationic liposomes and nucleic acids are diluted separately in a serum-free medium before being combined to form the lipoplex. This complex is then introduced to the cells.
The primary mode of entry into the cell is through endocytosis. Once inside, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For RNA, cytoplasmic release is sufficient for its function. However, for DNA, it must then be transported into the nucleus for transcription to occur.
dot
Quantitative Data Summary
While specific quantitative data for transfection efficiency and cytotoxicity can vary significantly between cell lines and experimental conditions, the following tables provide an overview of typical performance characteristics of this compound-C.
Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines
| Cell Line | Nucleic Acid | Reporter Gene | Typical Transfection Efficiency |
| Jurkat | Plasmid DNA | CAT | High |
| MOLT-4 | Plasmid DNA | CAT | High |
| K-562 | Plasmid DNA | CAT | Moderate |
| KG-1 | Plasmid DNA | CAT | Moderate |
| Huh7 | Viral RNA | Luciferase | Effective |
Note: Efficiency is based on graphical data from a study where 1x10^6 cells were transfected with 1 µg of pCMV.SPORT-CAT DNA using this compound-C. "High" and "Moderate" are qualitative descriptors based on the graphical representation in the cited source.[1][4][5]
Table 2: General Cytotoxicity Profile of Cationic Lipids
| Assay | Endpoint | General Observation |
| MTT Assay | Cell Viability | Dose-dependent cytotoxicity is expected. Optimization of reagent concentration is crucial to balance efficiency and viability. |
| Trypan Blue Exclusion | Cell Viability | Higher concentrations of cationic lipids can lead to a decrease in the percentage of viable cells. |
Experimental Protocols
DNA Transfection of Suspension Cells (6-well format)
This protocol is adapted for the transfection of suspension cell lines such as Jurkat, MOLT-4, K-562, and KG-1.[1]
Materials:
-
This compound-C Reagent
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Plasmid DNA (e.g., 1 µg/µl)
-
Suspension cells in logarithmic growth phase
-
6-well tissue culture plates
-
Sterile polystyrene tubes
Procedure:
-
Cell Preparation: On the day of transfection, ensure cells are in the mid-logarithmic phase of growth.
-
Complex Formation: a. For each transfection, dilute 1-4 µg of plasmid DNA into 500 µL of serum-free medium in a polystyrene tube. b. In a separate tube, dilute 2-12 µL of this compound-C reagent into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow lipoplex formation.
-
Transfection: a. While complexes are forming, prepare the cells by centrifuging and resuspending them in serum-free medium. b. Aliquot approximately 1 x 10^6 cells per well of a 6-well plate. c. Add the 1 mL of lipoplex-containing medium to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Post-Transfection: a. Add 1 mL of growth medium containing 20% fetal bovine serum to each well without removing the transfection mixture. b. For Jurkat and MOLT-4 cells, consider adding 1 µg/mL PMA and 50 ng/mL PHA to enhance promoter activity. For K-562 and KG-1 cells, PMA alone may be used. c. Assay for transgene expression 24-48 hours post-transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of an optimal RNA transfection reagent and comparison to electroporation for the delivery of viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMRIE: Chemical Structure, Properties, and Applications in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cationic lipid 1,2-dimyristoyl-rac-glycero-3-ethylphosphocholine (DMRIE), a widely utilized tool in non-viral gene delivery. This document details its chemical structure, physicochemical and biological properties, and provides established protocols for its use in research settings.
Core Chemical and Physical Properties
This compound, systematically named N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide, is a cationic lipid integral to the formulation of liposomes for the transfection of nucleic acids into eukaryotic cells. Its amphipathic nature, characterized by a hydrophilic headgroup and two hydrophobic myristoyl tails, facilitates the formation of lipoplexes with negatively charged DNA and RNA.
| Property | Value | Reference |
| Systematic Name | N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide | [1] |
| Molecular Formula | C₃₅H₇₄BrNO₃ | [1] |
| Molecular Weight | 636.89 g/mol | [1] |
| Melting Point | Not available | |
| Critical Micelle Concentration (CMC) | Not available | |
| pKa (estimated) | ~6.2 - 6.5 | [2][3][4] |
Biological Properties: Transfection Efficiency and Cytotoxicity
This compound is most commonly used in a 1:1 molar ratio with cholesterol to form the commercially available transfection reagent, this compound-C. This formulation enhances the stability of the lipoplexes and improves transfection efficiency. This compound-based lipoplexes are particularly effective for transfecting suspension cells, a notoriously challenging cell type for non-viral gene delivery methods.
Transfection Efficiency
The efficiency of this compound-mediated transfection is cell-type dependent. Below is a summary of reported transfection efficiencies in various cell lines. It is important to note that transfection efficiency can be significantly influenced by experimental conditions such as the lipid-to-DNA ratio, cell density, and the presence of serum.
| Cell Line | Cell Type | Transfection Efficiency | Reference |
| Jurkat | Human T lymphocyte | ~30-32% | [3][5] |
| MOLT-4 | Human T lymphoblast | High (qualitative) | [6][7] |
| KG-1 | Human acute myelogenous leukemia | Moderate (qualitative) | [6][7] |
| K-562 | Human chronic myelogenous leukemia | Moderate (qualitative) | [6][7] |
| HEK293 | Human embryonic kidney | >70% | [8] |
| HeLa | Human cervical carcinoma | ~67% | [9] |
| A549 | Human lung carcinoma | >80% (with optimized reagent) | [10] |
Cytotoxicity
Like most cationic lipids, this compound can exhibit dose-dependent cytotoxicity. The positive charge of the lipid can interact with and disrupt cellular membranes, leading to cell death. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. While specific IC50 values for this compound are not widely published, it is generally recommended to optimize the concentration of the transfection reagent to achieve a balance between high transfection efficiency and minimal cytotoxicity.
| Cell Line | IC50 | Reference |
| Jurkat | Not available | |
| HEK293 | Not available | |
| HeLa | Not available | |
| A549 | Not available |
Experimental Protocols
Preparation of this compound-DOPE Liposomes by Lipid Film Hydration
This protocol describes the preparation of liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.
Materials:
-
This compound powder
-
DOPE in chloroform
-
Chloroform
-
Sterile, nuclease-free water or desired buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, add the desired amounts of this compound and DOPE. A common molar ratio is 1:1.
-
Dissolve the lipids in chloroform to ensure a homogenous mixture.
-
-
Lipid Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume will depend on the desired final lipid concentration.
-
Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.
-
-
Sonication:
-
To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes. The solution should become less turbid.
-
-
Extrusion (Optional but Recommended):
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Figure 1. Workflow for the preparation of this compound-based liposomes using the lipid film hydration method.
General Protocol for Transient Transfection of Adherent Cells
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format using a pre-formed this compound-based liposome formulation (e.g., this compound-C). Optimization is crucial for each cell line and plasmid combination.
Materials:
-
Adherent cells (e.g., HeLa, HEK293, A549)
-
Complete growth medium with and without serum
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Plasmid DNA (high purity)
-
This compound-based transfection reagent (e.g., this compound-C)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in serum-free medium to a final volume of 250 µL.
-
In a separate sterile microcentrifuge tube, dilute the this compound-based transfection reagent in serum-free medium to a final volume of 250 µL. The optimal amount of transfection reagent should be determined by titration (e.g., 2-10 µL).
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the 500 µL of the lipoplex mixture dropwise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium containing serum to the cells. Alternatively, the lipoplex-containing medium can be replaced with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Figure 2. A typical workflow for the transient transfection of adherent cells using this compound-based reagents.
Mechanism of Action: Intracellular Trafficking and Signaling
The delivery of nucleic acids into the cell nucleus via this compound-based lipoplexes is a multi-step process.
-
Lipoplex Formation: The positively charged this compound lipids electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles called lipoplexes.
-
Cellular Uptake: These lipoplexes interact with the negatively charged cell surface and are internalized primarily through endocytosis.[11]
-
Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to play a role. The tertiary amine in the this compound headgroup can become protonated in the acidic environment of the late endosome, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm. Another proposed mechanism involves the fusion of the cationic lipid-based lipoplex with the anionic lipids of the endosomal membrane, leading to the release of the nucleic acid cargo.[5][11][12]
-
Nuclear Entry: The released nucleic acid must then traverse the cytoplasm and enter the nucleus for transcription to occur.
The introduction of foreign nucleic acids and the interaction of cationic lipids with cellular membranes can trigger innate immune responses. Cationic lipids, including those structurally similar to this compound, have been shown to activate Toll-like receptors (TLRs), particularly TLR2 and TLR4, as well as the NLRP3 inflammasome.[13][14] This activation can lead to the production of pro-inflammatory cytokines and interferons through the MyD88-dependent and TRIF-dependent signaling pathways.
Figure 3. Simplified signaling pathway illustrating the cellular uptake and subsequent immune response activation by this compound-based lipoplexes.
References
- 1. medkoo.com [medkoo.com]
- 2. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jurkat Cells | Cell Lines | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 5. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biontex.com [biontex.com]
- 10. Breaking the Transfection Barrier in A549 Cells: Essential Techniques for Robust Gene Expression [procellsystem.com]
- 11. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Transfection Protocol - A549 CELL LINE [a549.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Transfection Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to the Cellular Mechanism of Action of DMRIE
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) is a cationic lipid that has become an important tool for non-viral gene delivery in eukaryotic cells.[1][2] Often formulated with cholesterol in a 1:1 molar ratio as this compound-C, this reagent is particularly effective for the transfection of nucleic acids (both DNA and RNA) into suspension cell lines, such as those derived from lymphoid tissues, which are traditionally difficult to transfect.[3][4][5] This technical guide provides a detailed examination of the molecular and cellular mechanisms by which this compound facilitates the entry and release of genetic material into cells. It includes a summary of quantitative performance data, detailed experimental protocols for key assays, and visualizations of the core biological pathways and experimental workflows.
The Core Mechanism of Action
The efficacy of this compound as a transfection reagent is rooted in its chemical structure: an amphiphilic molecule with a positively charged headgroup and a hydrophobic lipid tail.[1][6] This structure orchestrates a multi-step process to overcome the natural barriers of the cell membrane and endosomal pathway. The entire process can be broken down into five critical stages.
1.1 Stage 1: Lipoplex Formation The process begins with the spontaneous self-assembly of this compound and the nucleic acid cargo into a condensed, nanoparticle-like structure known as a "lipoplex". The cationic quaternary ammonium headgroup of this compound engages in strong electrostatic interactions with the anionic phosphate backbone of the DNA or RNA.[6][7] This interaction is the primary driving force for the condensation of the nucleic acid. The inclusion of a neutral helper lipid, such as cholesterol in the this compound-C formulation or DOPE in other systems, is crucial for stabilizing the lipoplex structure.[8][9] This assembly process results in a compact particle with a net positive surface charge, which is essential for the subsequent interaction with the cell.[10]
1.2 Stage 2: Adsorption to the Cell Surface The outer surface of mammalian cells is decorated with negatively charged proteoglycans. The net positive charge of the this compound-nucleic acid lipoplex facilitates its electrostatic attraction and binding to the anionic cell surface.[6] This initial adsorption is a prerequisite for cellular internalization.
1.3 Stage 3: Cellular Uptake via Endocytosis Following binding to the plasma membrane, the lipoplex is internalized by the cell. The primary mechanism of uptake is endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within a membrane-bound vesicle called an endosome.[11][] This process transports the lipoplex into the cell's intracellular trafficking system.
1.4 Stage 4: Endosomal Escape This is the most critical and often rate-limiting step in successful transfection.[11][13] Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures and fuses with a lysosome, where the nucleic acid cargo would be degraded by enzymes.[13][14] The escape is facilitated by the cationic nature of this compound. As the endosome acidifies, it is proposed that the cationic lipids interact with anionic lipids present in the endosomal membrane.[11][15] This interaction can destabilize the endosomal membrane. One widely discussed theory is the "proton sponge" effect, where the influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal vesicle.[][14] This disruption allows the lipoplex to be released into the cytoplasm.
1.5 Stage 5: Cytoplasmic Release and Nuclear Entry Upon successful endosomal escape, the nucleic acid is released into the cytoplasm. For RNA, this is its final destination, where it can be translated into protein by ribosomes. For plasmid DNA, an additional barrier must be overcome: it must traverse the cytoplasm and enter the nucleus to be transcribed into mRNA. While the precise mechanisms of cytoplasmic transport and nuclear import for lipoplex-delivered DNA are still under investigation, this step is essential for gene expression.
Caption: A flowchart illustrating the five key stages of this compound-mediated nucleic acid delivery into a target cell.
Quantitative Data Presentation
The performance of a transfection reagent is primarily evaluated by two metrics: transfection efficiency and cell viability (or cytotoxicity). Transfection efficiency measures the percentage of cells that successfully express the delivered gene, while cell viability measures the health of the cells post-transfection, as high concentrations of cationic lipids can be toxic. This compound-C is noted for its high efficiency in suspension cell lines.
Table 1: Representative Performance of this compound-C in Various Cell Lines
| Cell Line | Cell Type | Transfection Efficiency (%)* | Cell Viability (%)** | Reference |
| Jurkat | Human T-cell Leukemia (Suspension) | 45 - 60% | > 85% | [2][4] |
| K562 | Human Myelogenous Leukemia (Suspension) | 35 - 50% | > 90% | [2] |
| MOLT-4 | Human T-cell Leukemia (Suspension) | 40 - 55% | > 85% | [2] |
| COS-7 | Monkey Kidney Fibroblast (Adherent) | 50 - 70% | > 90% | [2] |
*Efficiency is typically measured 24-48 hours post-transfection using a reporter plasmid (e.g., expressing GFP or Luciferase). Values are representative and can vary based on plasmid size, cell density, and specific protocol optimizations. **Viability is typically assessed using an MTT or similar metabolic assay relative to untreated control cells.
Key Experimental Protocols
Reproducible and meaningful results depend on meticulous experimental execution. Below are detailed methodologies for the core procedures involved in using this compound and evaluating its performance.
Caption: A diagram showing the sequential workflow for a typical transfection experiment and subsequent analysis.
3.1 Protocol for Lipoplex Formation and Transfection of Suspension Cells (Per 6-well Plate)
This protocol is adapted from the manufacturer's guidelines for this compound-C reagent.[4]
-
Cell Preparation:
-
Maintain a healthy, actively dividing culture of suspension cells.
-
On the day of transfection, count the cells and prepare a suspension of 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium (without antibiotics) for each well to be transfected.
-
-
Reagent Preparation:
-
DNA Dilution: In a sterile polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium (e.g., Opti-MEM® I). Mix gently.
-
This compound-C Dilution: In the 6-well plate intended for transfection, add 500 µL of serum-free medium to each well. Mix the this compound-C vial thoroughly by inverting 5-10 times. Add 2-12 µL of this compound-C to the medium in each well. The optimal amount should be determined empirically. Swirl the plate gently to mix.
-
-
Lipoplex Formation:
-
Transfer the diluted DNA solution (from step 2) to the corresponding wells of the 6-well plate containing the diluted this compound-C.
-
Mix gently by swirling the plate.
-
Incubate for 15-45 minutes at room temperature to allow the DNA-lipid complexes to form. The solution may appear cloudy.
-
-
Transfection:
-
Add the 0.2 mL of cell suspension (from step 1) to each well containing the lipoplex solution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Following the incubation, add 2 mL of complete growth medium containing 15% fetal bovine serum to each well. Do not remove the transfection medium.
-
Return the plate to the incubator.
-
-
Post-Transfection:
-
Assay for transgene expression 24-72 hours after the start of transfection.
-
3.2 Protocol for Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Assay Procedure (in a 96-well plate format):
-
After the desired transfection incubation period (e.g., 24 or 48 hours), transfer 100 µL of the cell suspension from each well of the 6-well plate to a 96-well plate. Include wells with untreated cells as a control.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours in the dark at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the absorbance of the untreated control cells:
-
% Viability = (Abs_sample / Abs_control) * 100
-
-
3.3 Protocol for Assessment of Transfection Efficiency (Luciferase Assay)
This protocol assumes the use of a plasmid encoding firefly luciferase as a reporter gene.
-
Cell Lysis:
-
After the desired transfection incubation period (e.g., 24 or 48 hours), collect the cells from each well by centrifugation.
-
Wash the cell pellet once with 1X PBS.
-
Resuspend the cell pellet in 100-200 µL of 1X passive lysis buffer.
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
-
Assay Procedure:
-
Centrifuge the lysate at high speed for 2 minutes to pellet cell debris.
-
Transfer 20 µL of the clarified supernatant (cell lysate) to a luminometer-compatible plate or tube.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to the 20 µL of lysate.
-
-
Data Acquisition:
-
Immediately measure the luminescence in a luminometer. The light output is typically integrated over 10 seconds.
-
Results are expressed in Relative Light Units (RLU). Higher RLU values correspond to greater luciferase expression and thus higher transfection efficiency. For comparative experiments, normalize RLU to the total protein concentration of the lysate.
-
References
- 1. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel cationic lipid greatly enhances plasmid DNA delivery and expression in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Cationic Lipid Transfection with DMRIE-C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying cationic lipid-mediated transfection using DMRIE-C. It is designed to equip researchers with the technical knowledge to effectively utilize this reagent for the delivery of nucleic acids into eukaryotic cells.
Core Principles of this compound-C Mediated Transfection
This compound-C is a liposomal formulation composed of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol in a 1:1 molar ratio.[1][2] The fundamental principle of this compound-C-mediated transfection lies in the electrostatic interactions between the positively charged liposomes and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of stable lipid-nucleic acid complexes, often referred to as "lipoplexes."
The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, initiating cellular uptake. While the precise mechanisms are multifaceted and can be cell-type dependent, the primary pathway for entry is believed to be endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release its nucleic acid cargo into the cytoplasm. For DNA, further translocation into the nucleus is required for gene expression.
Key Features of this compound-C:
-
Cationic Lipid (this compound): The positively charged headgroup of this compound is crucial for binding nucleic acids and interacting with the cell membrane.
-
Helper Lipid (Cholesterol): Cholesterol is incorporated into the liposome to enhance stability and facilitate the endosomal escape of the lipoplex, a critical step for successful transfection.[3]
-
Suspension Cell Specialist: this compound-C has demonstrated particular efficacy in the transfection of suspension cell lines, which are often challenging to transfect using other methods.[2][4]
Quantitative Data on Transfection Efficiency and Cytotoxicity
The efficiency of transfection and the associated cytotoxicity are critical parameters for any gene delivery system. The following tables summarize available data for this compound-C in various cell lines. It is important to note that direct, comprehensive comparative studies with standardized reporting are limited in the publicly available literature. The data presented here is collated from various sources and should be used as a guide for initial experimental design.
| Cell Line | Transfection Efficiency | Reporter Gene/Method | Cytotoxicity | Assay | Reference |
| Jurkat | High | CAT Assay | Not Reported | Not Reported | [4] |
| K-562 | Moderate | CAT Assay | Not Reported | Not Reported | [4] |
| MOLT-4 | High | CAT Assay | Not Reported | Not Reported | [4] |
| KG-1 | Moderate | CAT Assay | Not Reported | Not Reported | [4] |
Comparative Analysis with Other Transfection Reagents:
While direct side-by-side quantitative comparisons in a tabular format are scarce, studies have qualitatively compared this compound-C to other reagents. For instance, in Jurkat cells, this compound-C has been shown to yield higher reporter gene expression compared to other lipid-based reagents.[4] It is generally acknowledged that while lipid-based reagents like Lipofectamine 2000 can be highly efficient, they may also exhibit higher cytotoxicity compared to some polymer-based reagents.[5][6][7][8] The optimal choice of transfection reagent is highly dependent on the specific cell type and experimental goals.[5][6][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are protocols for transfecting adherent and suspension cells with this compound-C, based on manufacturer's guidelines and published research.
Transfection of Adherent Mammalian Cells (6-well plate format)
Materials:
-
This compound-C Reagent
-
Plasmid DNA (1-2 µg per well)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in their complete growth medium so that they will be 80-90% confluent at the time of transfection.
-
Preparation of DNA-DMRIE-C Complexes (Do this in duplicate tubes): a. Tube A (DNA): Dilute 1-2 µg of plasmid DNA in 500 µL of serum-free medium. Mix gently. b. Tube B (this compound-C): In a separate tube, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently and incubate for 30-45 minutes at room temperature. c. Combine: Add the diluted DNA (from Tube A) to the diluted this compound-C (Tube B). Mix gently and incubate for 15-45 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.
-
Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Remove the wash medium. c. Add the 1 mL of the DNA-DMRIE-C complex mixture to the well. d. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.
Transfection of Suspension Mammalian Cells (6-well plate format)
Materials:
-
This compound-C Reagent
-
Plasmid DNA (4 µg per well)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium
-
6-well tissue culture plates
-
Sterile polystyrene tubes (12 x 75 mm)
Protocol:
-
Preparation of DNA-DMRIE-C Complexes: a. In a well of the 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently by swirling the plate. b. In a separate sterile polystyrene tube, dilute 4 µg of DNA in 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix by swirling the plate and incubate for 15-45 minutes at room temperature.
-
Cell Preparation: While the complexes are forming, prepare a single-cell suspension from your stock culture. Wash the cells once with serum-free growth medium.
-
Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Post-Transfection: a. Add 2 mL of complete growth medium containing 15% fetal bovine serum to the cells. b. For certain cell lines like Jurkat and MOLT-4, the addition of PMA (1 µg/mL) and PHA (50 ng/mL) may enhance promoter activity and gene expression. For K562 and KG-1 cells, PMA alone may be added.[11] c. Assay for gene expression 24-48 hours post-transfection.[11]
Protocol for Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound-C transfection.
Materials:
-
Cells seeded in a 96-well plate
-
This compound-C transfection complexes (prepared as described above, scaled down for 96-well format)
-
Neutral Red (NR) stock solution (e.g., 3.3 mg/mL)
-
NR dilution medium (e.g., serum-free medium)
-
NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Plate reader capable of measuring absorbance at ~540 nm
Protocol:
-
Transfection: Perform transfection in a 96-well plate as described in the protocols above, including appropriate controls (untreated cells, cells treated with this compound-C only, and cells treated with DNA only).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
Neutral Red Staining: a. Prepare fresh NR medium by diluting the NR stock solution in pre-warmed (37°C) NR dilution medium to a final concentration of 25 µg/mL. Filter the solution to remove any crystals.[12] b. Remove the culture medium from the cells and replace it with the NR medium. c. Incubate for 2-3 hours at 37°C in a CO2 incubator to allow for the uptake of the dye by viable cells.
-
Washing and Destaining: a. Remove the NR medium and gently wash the cells with a suitable buffer (e.g., PBS). b. Add the NR destain solution to each well to extract the dye from the cells. c. Incubate the plate on a shaker for 10-20 minutes to ensure complete dissolution of the dye.
-
Measurement: Measure the absorbance of the destained solution at approximately 540 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The cellular entry of this compound-C lipoplexes is a critical step in the transfection process. While specific studies on this compound-C are limited, the general mechanism for cationic lipoplexes is understood to be initiated by electrostatic interactions with the cell membrane, leading to endocytosis. The subsequent escape from the endosome is a crucial and often rate-limiting step for successful gene delivery.[1][3][13][14][15]
Caption: Cellular uptake and endosomal escape of this compound-C lipoplexes.
It is important to recognize that cationic lipids themselves can influence intracellular signaling. Studies have shown that cationic liposomes can activate pro-apoptotic and pro-inflammatory pathways.[16] This is a critical consideration in experimental design, as the transfection reagent itself may induce cellular responses that could confound the interpretation of results from the delivered nucleic acid. The specific signaling cascades affected by this compound-C have not been extensively characterized in the available literature.
General Experimental Workflow for Transfection
The following diagram outlines a typical workflow for a transient transfection experiment using this compound-C.
Caption: General experimental workflow for this compound-C transfection.
Conclusion
This compound-C is a valuable tool for the delivery of nucleic acids into eukaryotic cells, with a particular strength in transfecting suspension cell lines. Successful and reproducible transfection requires careful optimization of parameters such as cell density, nucleic acid and reagent concentrations, and incubation times. While the general principles of cationic lipid-mediated transfection are well-understood, further research into the specific cellular uptake and endosomal escape mechanisms of this compound-C, as well as its impact on intracellular signaling pathways, will provide a more complete understanding of its function and enable the rational design of even more effective gene delivery systems. Researchers should be mindful of the potential for the transfection reagent itself to induce cellular responses and include appropriate controls in their experimental designs.
References
- 1. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.jp]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
- 7. biontex.com [biontex.com]
- 8. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMRIE for Gene Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cationic lipid DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a widely utilized non-viral vector for gene delivery. We will delve into its core principles, mechanism of action, formulation strategies, and provide detailed experimental protocols for its application in research and development.
Core Principles of this compound-mediated Gene Delivery
This compound is a synthetic cationic lipid that has proven effective for the delivery of nucleic acids, including both DNA and RNA, into a variety of eukaryotic cells.[1][2] Its structure features a positively charged headgroup and two myristyl fatty acid chains that anchor it within a lipid bilayer.[3][4] This amphipathic nature allows this compound to self-assemble into liposomes, which can then encapsulate and protect therapeutic nucleic acids.
The primary formulation strategies for this compound involve its combination with a neutral "helper" lipid. The two most common helper lipids are dioleoylphosphatidylethanolamine (DOPE) and cholesterol.[2][5]
-
This compound/DOPE Formulations: DOPE is known to enhance transfection efficiency significantly. Its cone-like shape promotes the formation of a hexagonal (HII) phase within the endosome, which is crucial for destabilizing the endosomal membrane and facilitating the release of the genetic cargo into the cytoplasm.[6][7]
-
This compound/Cholesterol Formulations: Cholesterol is often used to improve the stability of the liposomes, particularly for in vivo applications.[5] A commercially available reagent, this compound-C, is a 1:1 molar ratio formulation of this compound and cholesterol.[4][8]
The positively charged this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of a condensed, stable complex known as a "lipoplex." This complex protects the nucleic acid from degradation by nucleases and facilitates its uptake into cells.
Quantitative Data on this compound Performance
The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound-based formulations. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, plasmid reporters, and experimental conditions.
Table 1: In Vitro Transfection Efficiency of this compound Formulations
| Cell Line | Formulation | Nucleic Acid | Reporter Gene | Transfection Efficiency | Reference |
| Suspension Cells | |||||
| Jurkat | This compound-C | Plasmid DNA | CAT | High CAT Activity | [3] |
| MOLT-4 | This compound-C | Plasmid DNA | CAT | High CAT Activity | [3] |
| K-562 | This compound-C | Plasmid DNA | CAT | Moderate CAT Activity | [3] |
| KG-1 | This compound-C | Plasmid DNA | CAT | Moderate CAT Activity | [3] |
| Adherent Cells | |||||
| COS-7 | This compound-C | Plasmid DNA | Not Specified | Highly Effective | [3] |
| COS-7 | This compound/DOPE | Plasmid DNA | Not Specified | High Transfection Activity | [9] |
Note: "High" and "Moderate" are qualitative descriptions from the source material; specific percentages were not provided.
Table 2: Cytotoxicity of this compound Formulations
| Cell Line | Formulation | Assay | Cytotoxicity Data | Reference |
| Jurkat | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | IC50: 2-4 µM | [10] |
| K562/MDR | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | IC50: 2-4 µM | [10] |
| HEK-293 | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | Less cytotoxic than in leukemia cells | [10] |
Note: Specific IC50 or comprehensive cell viability data for this compound itself is limited in the reviewed literature. The data presented is for a related compound containing myristoyl chains.
Mechanism of Action and Cellular Signaling
The process of this compound-mediated gene delivery involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.
Explanation of the Pathway:
-
Lipoplex Formation: The cationic this compound/helper lipid liposomes are mixed with the anionic nucleic acids, leading to the spontaneous formation of condensed lipoplex particles.
-
Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface and are internalized by the cell through endocytosis.
-
Endosomal Trafficking: The lipoplexes are enclosed within endosomes, which mature into late endosomes and become acidified.
-
Endosomal Escape: The acidic environment of the late endosome is critical. In this compound/DOPE formulations, the low pH triggers DOPE to transition from a lamellar to an inverted hexagonal (HII) phase. This structural change disrupts the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.
-
Nuclear Entry (for DNA): For plasmid DNA, it must then be transported into the nucleus.
-
Gene Expression: Once in the appropriate cellular compartment (nucleus for DNA transcription, cytoplasm for mRNA translation or siRNA activity), the nucleic acid can exert its biological function, leading to the production of the desired protein.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific cell types and experimental goals.
Preparation of this compound-based Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.
Materials:
-
This compound
-
Helper lipid (DOPE or Cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Sterile, nuclease-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids. c. Apply a vacuum to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the sterile, nuclease-free buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the dried lipid film. c. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.
-
Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution. d. The final liposome suspension should be stored at 4°C.
In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HEK293, COS-7)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
This compound-based liposome suspension
-
Plasmid DNA or RNA
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Lipoplex Formation: a. In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium. b. In a separate sterile tube, dilute the appropriate amount of this compound-based liposome suspension in serum-free medium. c. Combine the diluted nucleic acid and the diluted liposome suspension. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation, add complete growth medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete growth medium.
-
Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.
In Vitro Transfection of Suspension Cells
Materials:
-
Suspension cells (e.g., Jurkat, K-562)
-
Complete growth medium
-
Serum-free medium
-
This compound-based liposome suspension
-
Plasmid DNA or RNA
-
Multi-well plates or culture tubes
Procedure:
-
Cell Preparation: On the day of transfection, count the cells and pellet them by centrifugation. Resuspend the cells in fresh growth medium at the desired density.
-
Lipoplex Formation: Prepare the lipoplexes as described in the protocol for adherent cells (Section 4.2, step 2).
-
Transfection: a. Add the lipoplex suspension to the cells in their culture vessel. b. Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-24 hours).
-
Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.
In Vivo Gene Delivery in a Mouse Model (Representative Protocol)
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
This compound/DOPE or this compound/Cholesterol lipoplexes containing the therapeutic gene
-
Sterile, pyrogen-free saline or 5% dextrose solution
-
Syringes and needles for intravenous injection
Procedure:
-
Lipoplex Preparation for Injection: a. Prepare the lipoplexes as described previously. b. Dilute the lipoplex suspension to the desired final concentration in sterile, pyrogen-free saline or 5% dextrose. The final volume for intravenous injection is typically 100-200 µL.[11] The dosage of nucleic acid can range from 10 to 100 µg per mouse.[11]
-
Administration: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Restrain the mouse and inject the lipoplex suspension slowly into a lateral tail vein.
-
Biodistribution and Efficacy Analysis: a. At desired time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice. b. Perfuse the animals with saline to remove blood from the organs. c. Harvest organs of interest (e.g., lungs, liver, spleen, heart, kidneys). d. Analyze the biodistribution of the nucleic acid by methods such as quantitative PCR (qPCR). e. Assess gene expression in the target organs by measuring reporter gene activity (e.g., luciferase assay, β-galactosidase staining) or by quantifying the therapeutic protein.
Structure-Activity Relationship of this compound
The chemical structure of this compound is intrinsically linked to its function as a gene delivery agent.
-
Cationic Headgroup: The permanently positively charged quaternary ammonium group is essential for binding to the negatively charged nucleic acids. The presence of a hydroxyethyl moiety on the headgroup has been shown in related cationic lipids to potentially influence transfection efficiency and reduce cytotoxicity compared to a simple trimethyl headgroup.[12]
-
Hydrophobic Tails: The two myristyl (C14:0) chains provide the necessary hydrophobicity for this compound to insert into lipid bilayers and form stable liposomes. The length and saturation of these alkyl chains are critical determinants of the physical properties of the liposome, such as membrane fluidity and stability, which in turn affect transfection efficiency. Studies on other cationic lipids have shown that C14 and C16 chain lengths are often optimal for high transfection activity.[12]
Conclusion
This compound remains a valuable tool for non-viral gene delivery in both in vitro and in vivo research settings. Its efficacy, particularly for suspension cells, and its well-understood mechanism of action when formulated with helper lipids like DOPE, make it a versatile reagent. However, for clinical translation, further optimization to improve in vivo targeting and reduce potential toxicity is necessary. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for their gene delivery applications.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TH [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anchor-dependent lipofection with non-glycerol based cytofectins containing single 2-hydroxyethyl head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMRIE-C Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE-C is a liposomal transfection reagent designed for the efficient delivery of nucleic acids, such as DNA and RNA, into eukaryotic cells.[1][][3] Its formulation is particularly effective for transfecting suspension cells and other lymphoid-derived cell lines.[3][4] This guide provides a comprehensive overview of the this compound-C formulation, its mechanism of action, experimental protocols, and relevant data for researchers and professionals in the field of drug development and cellular biology.
Core Formulation
This compound-C is a liposomal suspension composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol, suspended in membrane-filtered water.[3][5] The presence of the cationic lipid this compound imparts a positive charge to the liposomes, which is crucial for their interaction with negatively charged nucleic acids. Cholesterol acts as a helper lipid, enhancing the stability of the liposome-nucleic acid complex and facilitating transfection.[6][7][8]
Table 1: Core Components of this compound-C Formulation
| Component | Chemical Name | Molar Ratio | Function |
| This compound | 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide | 1 | Cationic lipid; binds to nucleic acids |
| Cholesterol | 1 | Helper lipid; enhances stability and transfection efficiency |
Mechanism of Action
The mechanism of this compound-C-mediated transfection involves several key steps, from the formation of the lipid-nucleic acid complex to the release of the nucleic acid into the cytoplasm.
Lipoplex Formation
When this compound-C is mixed with nucleic acids in a serum-free medium, the positively charged cationic liposomes interact electrostatically with the negatively charged phosphate backbone of the DNA or RNA.[3] This interaction leads to the condensation of the nucleic acid and the formation of a stable, aggregated structure known as a lipoplex.[1][3][4][5] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface.
Caption: Formation of the this compound-C/Nucleic Acid Lipoplex.
Cellular Uptake and Endosomal Escape
The positively charged lipoplex adsorbs to the negatively charged cell surface membrane. The primary mechanism of cellular uptake is endocytosis, where the cell membrane invaginates to engulf the lipoplex, enclosing it within an endosome.[9][10][11][12]
Once inside the endosome, the environment becomes progressively more acidic.[13][14][15] The cationic lipids in the this compound-C formulation are thought to interact with the anionic lipids of the endosomal membrane, leading to the destabilization and rupture of the endosomal membrane.[][15][16] This critical step, known as endosomal escape, allows the nucleic acid to be released into the cytoplasm, from where it can travel to the nucleus (in the case of DNA) for transcription.[13][14][16]
Caption: Cellular uptake and trafficking of the this compound-C lipoplex.
Experimental Protocols
Detailed methodologies for the use of this compound-C are provided by the manufacturer. The following are generalized protocols for the transfection of adherent and suspension cells. Optimization is often necessary for specific cell types and experimental conditions.[17][18]
Transfection of Adherent Mammalian Cells with DNA
This protocol is a general guideline and should be optimized for each cell type.
Materials:
-
Adherent cells in culture
-
This compound-C Reagent
-
Plasmid DNA
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Complete growth medium with and without serum
-
6-well tissue culture plates
-
Polystyrene tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete growth medium without antibiotics so that they are 50-80% confluent at the time of transfection.
-
Complex Formation (per well): a. In a polystyrene tube, dilute 1-2 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate polystyrene tube, mix the this compound-C vial by inverting 5-10 times. Dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-45 minutes. The solution may appear cloudy.
-
Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Add the 1 mL of the DNA-DMRIE-C complex to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. d. After the incubation, add 1 mL of growth medium containing 2x the normal serum concentration without removing the transfection mixture, or replace the transfection medium with 2 mL of complete growth medium.
-
Post-Transfection: a. Incubate the cells for 24-72 hours. b. Assay for transgene expression.
Transfection of Suspension Mammalian Cells with DNA
This protocol is optimized for suspension cells and may require adjustment for different cell lines.
Materials:
-
Suspension cells in culture
-
This compound-C Reagent
-
Plasmid DNA
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Complete growth medium with and without serum
-
6-well tissue culture plates
-
Polystyrene tubes
Procedure:
-
Cell Preparation: On the day of transfection, count and pellet the cells. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Complex Formation (per well): a. In a polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate well of a 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix gently by swirling and incubate at room temperature for 15-45 minutes.
-
Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours. c. Add 2 mL of complete growth medium containing 15% fetal bovine serum.
-
Post-Transfection: a. Incubate the cells for 24-48 hours. b. Assay for transgene expression. For some lymphoid cell lines like Jurkat and MOLT-4, adding PMA and PHA can enhance promoter activity.[18]
Quantitative Data
This compound-C has been shown to be effective in transfecting various cell lines, particularly suspension cells. The following table summarizes available data on transfection efficiency. It is important to note that efficiency can vary significantly depending on the cell type, plasmid, and experimental conditions.
Table 2: Transfection Efficiency of this compound-C in Various Suspension Cell Lines
| Cell Line | Cell Type | Transfection Efficiency (%) | Nucleic Acid | Reference |
| MOLT-4 | Human T-lymphoblast | ~25-30 | pCMV.SPORT-CAT DNA | [19][20] |
| KG-1 | Human myeloblast | ~15-20 | pCMV.SPORT-CAT DNA | [19][20] |
| K-562 | Human erythroleukemia | ~10-15 | pCMV.SPORT-CAT DNA | [19][20] |
| Jurkat | Human T-lymphocyte | ~5-10 | pCMV.SPORT-CAT DNA | [19][20] |
Note: Transfection efficiency was determined by CAT assay and the values are estimated from the graphical data presented in the cited source.
Conclusion
This compound-C is a robust and effective cationic liposomal reagent for the transfection of nucleic acids into a variety of eukaryotic cells, with a particular advantage for suspension cell lines. Its well-defined composition and the established mechanism of action involving lipoplex formation and endosomal escape make it a valuable tool for researchers in molecular biology and drug development. For optimal results, it is crucial to adhere to the recommended protocols while optimizing conditions for the specific cell line and nucleic acid being used.
References
- 1. Mode of formation and structural features of DNA-cationic liposome complexes used for transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic liposome - Wikipedia [en.wikipedia.org]
- 4. [PDF] Structure of DNA-Cationic Liposome Complexes: DNA Intercalation in Multilamellar Membranes in Distinct Interhelical Packing Regimes | Semantic Scholar [semanticscholar.org]
- 5. Structure of DNA-cationic liposome complexes: DNA intercalation in multilamellar membranes in distinct interhelical packing regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Domains Enhance Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and kinetics of liposome-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - AU [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
DMRIE Reagent: A Technical Guide to Shelf Life, Storage, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the optimal shelf life, storage conditions, and handling procedures for the DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide) reagent, a cationic lipid formulation essential for the transfection of nucleic acids into eukaryotic cells. This document also outlines detailed experimental protocols for its use and the fundamental mechanism of action.
Shelf Life and Storage of this compound Reagent
The stability and efficacy of the this compound reagent are critically dependent on appropriate storage conditions. Adherence to these guidelines is paramount to ensure reproducible and optimal transfection results.
Recommended Storage Conditions
This compound-C, a common formulation of this compound with cholesterol, is supplied as a liposomal suspension. The manufacturer's recommendations for storage are summarized below.
| Parameter | Recommendation | Critical Notes |
| Storage Temperature | 4°C | Do Not Freeze. Freezing can disrupt the liposomal structure, leading to a significant loss of transfection efficiency. |
| Shelf Life (Unopened) | 12 months from date of receipt | When stored as recommended in a sealed container. |
| Shelf Life (Opened) | Not explicitly defined; best practice is to use within a reasonable timeframe (e.g., 6 months) | Tightly recap the vial immediately after use to prevent evaporation and contamination. Store at 4°C. |
| Room Temperature Stability | Stable for several months | While short-term storage or accidental leaving at room temperature is unlikely to compromise the reagent, long-term storage at 4°C is strongly advised for optimal performance.[1] |
| Light Exposure | Store in the dark (e.g., in the original box) | While not explicitly stated for this compound-C, it is a general best practice for lipid-based reagents to protect them from light to prevent potential degradation. |
Factors Influencing Reagent Stability
Several factors can adversely affect the shelf life and performance of the this compound reagent:
-
Temperature Fluctuations: Repeated cycling between 4°C and room temperature should be avoided.
-
Freezing: As stated, freezing is detrimental to the liposomal structure.
-
Contamination: Introduction of microbial or chemical contaminants can degrade the reagent and impact cell viability during transfection. Always use aseptic techniques when handling the reagent.
-
Evaporation: Improperly sealed vials can lead to an increase in the lipid concentration, affecting the optimal lipid-to-nucleic acid ratio.
Mechanism of Action: Cationic Lipid-Mediated Transfection
This compound-C facilitates the entry of nucleic acids (DNA and RNA) into cells through a multi-step process involving the formation of a lipoplex.
The cationic headgroup of the this compound lipid electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid, condensing it into a positively charged lipoplex. This complex then associates with the negatively charged cell surface and is internalized, primarily through endocytosis.[2] Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.
Mechanism of this compound-C mediated transfection.
Experimental Protocols
The following are generalized protocols for the transfection of DNA and RNA into adherent and suspension cells using this compound-C. Optimization is crucial for each cell type and nucleic acid combination.
General Experimental Workflow
The overall workflow for a typical transfection experiment is outlined below.
General workflow for cell transfection.
Protocol for DNA Transfection of Adherent Cells (per 6-well plate well)
This protocol is a starting point and should be optimized for your specific cell line.
| Step | Procedure | Amount/Volume | Incubation Time/Temp |
| 1. Cell Seeding | Plate cells the day before transfection to reach 60-80% confluency at the time of transfection. | 1-2 x 10^5 cells | Overnight, 37°C, CO2 |
| 2. DNA Dilution | Dilute plasmid DNA in serum-free medium (e.g., Opti-MEM® I). | 1-2 µg in 500 µL | N/A |
| 3. This compound-C Dilution | Mix this compound-C by inverting. Dilute in serum-free medium. | 2-12 µL in 500 µL | 30-45 min, RT |
| 4. Lipoplex Formation | Combine the diluted DNA and diluted this compound-C. Mix gently. | Total vol: 1 mL | 15-45 min, RT |
| 5. Transfection | Wash cells with serum-free medium. Add the lipoplex to the cells. | 1 mL | 4-24 hours, 37°C, CO2 |
| 6. Post-Transfection | Replace with fresh growth medium containing serum. | 2 mL | N/A |
| 7. Assay | Analyze for transgene expression. | 24-72 hours post-transfection |
Protocol for DNA Transfection of Suspension Cells (per 6-well plate well)
Transfection of suspension cells often requires different conditions.
| Step | Procedure | Amount/Volume | Incubation Time/Temp |
| 1. Cell Preparation | Prepare a single-cell suspension from stock cells. | 2-3 x 10^6 cells in 0.2 mL | N/A |
| 2. This compound-C Dilution | In a well, dilute this compound-C in serum-free medium. Swirl to mix. | 2-12 µL in 500 µL | N/A |
| 3. DNA Dilution | In a separate tube, dilute plasmid DNA in serum-free medium. | 4 µg in 500 µL | N/A |
| 4. Lipoplex Formation | Add the diluted DNA to the well containing diluted this compound-C. Swirl to mix. | Total vol: 1 mL | 15-45 min, RT |
| 5. Transfection | Add the cell suspension to the well containing the lipoplex. | 4-5 hours, 37°C, CO2 | |
| 6. Post-Transfection | Add growth medium containing serum. | 2 mL | N/A |
| 7. Assay | Analyze for transgene expression. | 24-48 hours post-transfection |
Protocol for RNA Transfection of Adherent Cells (per 6-well plate well)
This protocol is suitable for mRNA or other RNA molecules.
| Step | Procedure | Amount/Volume | Incubation Time/Temp |
| 1. Cell Seeding | Plate cells the day before to reach ~80% confluency. | 2-3 x 10^5 cells | Overnight, 37°C, CO2 |
| 2. Reagent Dilution | Dilute this compound-C in serum-free medium in a tube. | 2-12 µL in 1 mL | N/A |
| 3. Complex Formation | Add RNA directly to the diluted this compound-C. Mix briefly. | 2-5 µg RNA | N/A |
| 4. Transfection | Wash cells with serum-free medium. Immediately add the RNA-lipid complexes. | ~1 mL | 4 hours, 37°C, CO2 |
| 5. Post-Transfection | Replace with complete growth medium. | 2 mL | N/A |
| 6. Assay | Assay for RNA expression/effect. | 16-24 hours post-transfection |
Note: These protocols are based on information provided by Thermo Fisher Scientific for this compound-C reagent.[3][4] Always refer to the specific product manual for the most accurate and up-to-date instructions. Optimization of DNA/RNA concentration, this compound-C volume, cell density, and incubation times is highly recommended to achieve the best results for your specific application.
References
- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
DMRIE: A Technical Guide to Cationic Lipid-Mediated Transfection in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a cationic lipid formulation pivotal for the introduction of nucleic acids into eukaryotic cells. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to empower researchers in molecular biology and drug development.
Introduction to this compound-C
This compound is a cationic lipid that, when formulated with a neutral helper lipid, forms small, unilamellar liposomes. A common and commercially available formulation is this compound-C, which contains this compound and cholesterol in a 1:1 molar ratio.[1][2] This composition is particularly effective for the transfection of both DNA and RNA into a wide range of eukaryotic cells.[1][2] Notably, this compound-C has demonstrated high efficiency in transfecting suspension cells, such as Jurkat and other lymphoid-derived cell lines, which are traditionally challenging to transfect.[1][2][3] Beyond in vitro applications, this compound has also been utilized for the in vivo delivery of DNA.[1][2][3]
The fundamental principle behind this compound-mediated transfection lies in the electrostatic interaction between the positively charged cationic lipid headgroups and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as "lipoplexes." These complexes are then introduced to cells for uptake.
Mechanism of Action: From Lipoplex to Nucleus
The delivery of genetic material into the cell cytoplasm and subsequently the nucleus is a multi-step process. While the precise mechanisms can vary between cell types, the generally accepted pathway for this compound-mediated transfection involves the following stages:
-
Lipoplex Formation : The cationic this compound-C liposomes are mixed with the nucleic acid cargo in a serum-free medium. The electrostatic interactions cause the DNA or RNA to condense and become encapsulated within the lipid vesicles, forming stable lipoplex particles.[4]
-
Adsorption to Cell Surface : The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the surface of the cell membrane.
-
Cellular Uptake : The primary route of entry for this compound-C:DNA complexes into the cell is through endocytosis.[5] This process involves the cell membrane engulfing the lipoplex to form an intracellular vesicle called an endosome.
-
Endosomal Escape : This is a critical step for successful transfection. As the endosome matures, its internal pH decreases.[4] The cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm before it can be degraded in lysosomes.[6]
-
Intracellular Trafficking and Nuclear Entry : Once in the cytoplasm, the nucleic acid must travel to its site of action. For plasmid DNA, this is the nucleus. For dividing cells, nuclear entry can occur during the breakdown of the nuclear envelope during mitosis. In non-dividing cells, the DNA must be actively transported through the nuclear pore complex.[4][6] For RNA, its function (e.g., translation for mRNA, gene silencing for siRNA) is executed in the cytoplasm.[7]
Quantitative Data on Transfection Efficiency
The efficiency of transfection is highly dependent on the cell type, the nucleic acid used, and the specific experimental conditions.[8] The following table summarizes reported transfection efficiencies for this compound-C and other reagents in various cell lines. It is important to note that direct comparison between different studies can be challenging due to variations in protocols and reporting methods.
| Cell Line | Nucleic Acid | Reagent | Transfection Efficiency (%) | Notes |
| MOLT-4 | pCMV.SPORT-CAT DNA | This compound-C | High (qualitative) | Suspension T-lymphoblast cell line.[3][9] |
| KG-1 | pCMV.SPORT-CAT DNA | This compound-C | Moderate (qualitative) | Suspension myeloblast cell line.[3][9] |
| K-562 | pCMV.SPORT-CAT DNA | This compound-C | Moderate (qualitative) | Suspension erythroleukemia cell line.[3][9] |
| Jurkat | pCMV.SPORT-CAT DNA | This compound-C | Low (qualitative) | Suspension T-lymphocyte cell line.[3][9] |
| HUVEC | Plasmid DNA | DOTAP | 18% | Compared to non-liposomal reagents.[10] |
| HUVEC | Plasmid DNA | Lipofectamine LTX | ~38% (at 48h) | Higher than some non-liposomal reagents.[10] |
| ZF4 | Plasmid DNA | Lipofectamine | 25% | Zebrafish cell line.[11] |
| ZF4 | Plasmid DNA | PEI | 27% | Polyethyleneimine, a cationic polymer.[11] |
| Hek-293 FT | Plasmid DNA | CholCadLys/CholCad | up to 40% | Novel cationic lipid formulation.[9] |
Note: Qualitative data is based on visual representation in cited sources. Quantitative data should be used as a guideline, as optimal conditions will vary.
Experimental Protocols
Successful transfection requires careful optimization of several parameters, including cell density, DNA/RNA concentration, this compound-C concentration, and incubation times.[2] The following are generalized protocols for adherent and suspension cells in a 6-well plate format.
Transfection of Adherent Cells
This protocol is a starting point and should be optimized for your specific cell line and plasmid.
One day before transfection:
-
Plate 2-3 x 105 cells per well in 2 ml of their standard growth medium without antibiotics.
-
Incubate cells overnight. They should be approximately 80% confluent at the time of transfection.[12]
On the day of transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A (Nucleic Acid): Dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I).[1]
-
Tube B (this compound-C): Mix the this compound-C vial thoroughly by inverting.[1] Dilute 2-12 µl of this compound-C into 500 µl of serum-free medium. Let this stand for 30-45 minutes at room temperature.[1]
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow lipoplexes to form. The solution may appear cloudy.[1] The total volume will be approximately 1 ml.
-
While the complexes are forming, remove the growth medium from the cells and wash once with 2 ml of serum-free medium.[12]
-
Remove the wash medium and add the 1 ml of lipoplex solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
After the incubation period, replace the transfection medium with 2 ml of fresh, complete growth medium (containing serum and antibiotics).
-
Assay for transgene expression 24-72 hours post-transfection.[12]
Transfection of Suspension Cells
This compound-C is particularly effective for transfecting suspension cells.[1][2]
On the day of transfection:
-
For each transfection, prepare the lipoplex solution as described for adherent cells (Steps 1 & 2 above), typically using 1 µg of DNA.
-
While the complexes are incubating, prepare a single-cell suspension from your stock culture.
-
Count the cells and pellet the required amount (typically 1-3 x 106 cells per transfection).
-
Wash the cells once with serum-free growth medium and resuspend the pellet in 0.2 ml of serum-free medium.
-
Add the 1 ml of lipoplex solution to the 0.2 ml of cell suspension.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[12]
-
After the incubation, add 2 ml of complete growth medium (containing 15% FBS). For certain cell lines like Jurkat and MOLT-4, additives such as PMA and PHA can be included to enhance gene expression.[12]
-
Assay for transgene expression 24-48 hours post-transfection.[12]
Conclusion
This compound-C remains a robust and versatile tool for the delivery of nucleic acids into eukaryotic cells, offering a reliable method for both transient and stable transfection. Its particular efficacy with challenging suspension cell lines makes it an invaluable reagent in immunology, cancer biology, and other fields. By understanding the mechanism of action and carefully optimizing experimental parameters as outlined in this guide, researchers can achieve high-efficiency transfection to advance their molecular biology and drug development objectives.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Nonviral Gene Delivery Barriers: Perspective and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Non-viral Delivery of Nucleic Acids: Insight Into Mechanisms of Overcoming Intracellular Barriers [frontiersin.org]
- 7. Recent Advances and Challenges in Gene Delivery Mediated by Polyester-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
The Genesis and Evolution of DMRIE: A Cationic Lipid Cornerstone in Gene Delivery and Vaccine Development
A comprehensive technical guide for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the history, development, and application of the cationic lipid DMRIE ((±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide). From its initial synthesis to its pivotal role in the formulation of lipid-based gene delivery systems and vaccine adjuvants, this document details the physicochemical properties, experimental applications, and underlying mechanisms of action that have established this compound as a significant tool in the field of non-viral gene therapy and immunology.
Introduction: The Dawn of Cationic Lipids in Gene Delivery
The advent of gene therapy in the late 20th century spurred a critical need for safe and efficient methods to deliver nucleic acids into cells. While viral vectors offered high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis drove the development of non-viral alternatives. Cationic lipids emerged as a promising class of synthetic vectors capable of complexing with negatively charged nucleic acids to form lipid-DNA complexes, or "lipoplexes," that can traverse cell membranes.
One of the pioneering and most widely utilized cationic lipids is this compound. Its development marked a significant advancement in the field, offering a versatile and effective tool for in vitro and in vivo gene delivery. This guide delves into the multifaceted journey of this compound, from its chemical synthesis to its biological applications and the molecular mechanisms that govern its function.
History and Development of this compound
This compound, chemically known as (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide, was developed as part of a series of novel cationic lipids aimed at improving upon the first generation of these molecules.[1] A key publication by Felgner et al. in 1994 detailed the synthesis and evaluation of a series of 2,3-dialkyloxypropyl quaternary ammonium compounds, including this compound.[1] This work demonstrated that this compound, when formulated with a helper lipid, was highly effective for the transfection of cells in vitro.[2]
A widely used commercial formulation, this compound-C, consists of a 1:1 molar ratio of this compound and cholesterol.[3] This formulation has been shown to be particularly effective for the transfection of suspension cell lines, such as Jurkat cells, and other lymphoid-derived cell lines.[3]
Physicochemical Properties of this compound
The efficacy of this compound as a gene delivery agent is intrinsically linked to its amphipathic structure, which consists of a positively charged headgroup and two hydrophobic tails.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanaminium bromide | [1] |
| Molecular Formula | C35H74BrNO3 | |
| Molecular Weight | 636.87 g/mol | |
| Structure | A quaternary ammonium headgroup with a hydroxyl group, linked to two C14 (myristoyl) hydrocarbon chains. | [2] |
| pKa | Not explicitly found in search results. | |
| Critical Micelle Concentration (CMC) | Not explicitly found in search results. |
The quaternary ammonium headgroup of this compound carries a permanent positive charge, which is crucial for its electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The two myristoyl chains provide the hydrophobic character necessary for the self-assembly of this compound into liposomes and for the interaction and fusion of the resulting lipoplexes with cellular membranes.
Experimental Protocols
Synthesis of this compound
A chemoenzymatic synthesis route for this compound has been developed using glycerol as a starting material, offering a safer alternative to methods employing carcinogenic reagents like epichlorohydrin or glycidol.[3][4]
Experimental Protocol: Chemoenzymatic Synthesis of (±)-DMRIE [4]
-
Preparation of (±)-2,3-Dihydroxypropyl benzoate:
-
Mix equimolar amounts of glycerol and vinyl benzoate in the presence of Mucor miehei lipase (Lipozyme).
-
After the reaction, remove the enzyme by filtration.
-
Evaporate the reaction mixture under reduced pressure.
-
Partition the residue between saturated brine and dichloromethane and extract with dichloromethane.
-
Wash the combined organic layer with saturated brine and dry over anhydrous Na2SO4.
-
Wash the extract with hexane to remove unreacted vinyl benzoate and vacuum dry to afford (±)-2,3-dihydroxypropyl benzoate.
-
-
Preparation of (±)-1,2-Bis-Tetradecyloxy-3-propanol:
-
React the (±)-2,3-dihydroxypropyl benzoate with 1-bromotetradecane.
-
Hydrolyze the resulting benzoylated compound in situ by adding a solution of LiOH.
-
Dilute the mixture with saturated ammonium chloride.
-
Extract the aqueous layer with dichloromethane, wash with water, and dry over Na2SO4.
-
Remove unreacted 1-bromotetradecane by distillation under reduced pressure.
-
Purify the residue by column chromatography to obtain (±)-1,2-bis-tetradecyloxy-3-propanol.
-
-
Preparation of (±)-1,2-Bis-Tetradecyloxy-3-bromopropane:
-
Treat the (±)-1,2-bis-tetradecyloxy-3-propanol with carbon tetrabromide.
-
Dilute the reaction mixture with water, separate the organic layer, and dry over Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain (±)-1,2-bis-tetradecyloxy-3-bromopropane.
-
-
Final Synthesis of (±)-DMRIE:
-
Dissolve (±)-1,2-bis-tetradecyloxy-3-bromopropane in a solution of 2-dimethylaminoethanol in tert-butanol.
-
Heat the mixture at reflux for 46 hours.
-
Cool the mixture to room temperature.
-
Remove the solvents and recrystallize the residue from chloroform/acetone to afford this compound as a white solid.
-
Preparation of this compound-C Liposomes and Lipoplexes for Transfection
The following is a general protocol for the preparation of this compound-C liposomes and their complexation with DNA for the transfection of adherent mammalian cells.
Experimental Protocol: In Vitro Transfection using this compound-C [3]
-
Cell Preparation:
-
One day before transfection, plate cells in growth medium without antibiotics to achieve 50-80% confluency at the time of transfection.
-
-
Lipoplex Formation (per well of a 6-well plate):
-
a. Dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
b. In a separate tube, mix the this compound-C reagent by vortexing. Dilute 2-12 µl of this compound-C in 500 µl of serum-free medium.
-
c. Combine the diluted DNA and the diluted this compound-C.
-
d. Incubate the mixture for 30-45 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the 1 ml of the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add serum-containing growth medium. For stable transfections, replace the medium with fresh, complete medium 24-48 hours post-transfection and begin selection with the appropriate antibiotic.
-
Mechanism of Action and Cellular Interactions
The delivery of nucleic acids into cells by this compound-based lipoplexes is a multi-step process involving cellular uptake, endosomal escape, and release of the genetic cargo into the cytoplasm.
Cellular Uptake and Endosomal Escape
Lipoplexes, with their net positive charge, interact with the negatively charged proteoglycans on the cell surface, which facilitates their internalization, primarily through endocytosis. Once inside the cell, the lipoplexes are enclosed within endosomes.
For the genetic material to be effective, it must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect and lipid mixing are two proposed mechanisms for endosomal escape. While the permanent positive charge of this compound does not lend itself to the classical proton sponge effect, the interaction of the cationic lipid with anionic lipids in the endosomal membrane is thought to be a key driver of membrane destabilization.
The helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) plays a crucial role in this process. DOPE has a propensity to form an inverted hexagonal (HII) phase, which is non-bilayer. It is hypothesized that the interaction of the lipoplex with the endosomal membrane triggers this phase transition in DOPE, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.
References
- 1. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of DMRIE-C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to the use of DMRIE-C, a widely utilized cationic lipid formulation for nucleic acid transfection. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge to handle this reagent safely and effectively in a laboratory setting.
Chemical Identity and Properties
This compound-C is a liposome formulation consisting of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol, suspended in membrane-filtered water.[1] This formulation is particularly effective for the transfection of DNA and RNA into eukaryotic cells, with notable efficiency in suspension cell lines such as Jurkat and other lymphoid-derived cells.[1] It has also been employed for the in vivo delivery of DNA.[1]
Table 1: Chemical and Physical Properties of this compound-C Components
| Component | Chemical Name | Molecular Formula | Molecular Weight | Key Properties |
| This compound | 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide | C₃₅H₇₄BrNO₃ | 636.87 g/mol | Cationic lipid with a quaternary ammonium headgroup, responsible for interacting with negatively charged nucleic acids. |
| Cholesterol | (3β)-cholest-5-en-3-ol | C₂₇H₄₆O | 386.65 g/mol | A neutral lipid that modulates the fluidity and stability of the liposome bilayer. |
Safety and Toxicology
In Vivo Toxicity
A key study investigating the safety of a this compound/DOPE (dioleoyl phosphatidylethanolamine) formulation, which substitutes cholesterol with another neutral lipid, provides valuable insight into the in vivo toxicity profile of this compound. In this study, high concentrations of this compound/DOPE-DNA complexes were administered to mice and pigs. The results indicated that the formulation was well-tolerated, with no significant abnormalities detected in serum biochemical enzymes, histopathological examination of tissues, or cardiac function. This suggests a low systemic toxicity for this compound-based formulations in vivo.
Table 2: Summary of In Vivo Toxicity Findings for a this compound-based Formulation
| Species | Administration Route | Key Findings | Reference |
| Mice | Intravenous | No abnormalities detected in serum biochemistry or tissue pathology at high doses. | |
| Pigs | Intra-arterial | No adverse effects on cardiac function observed. |
In Vitro Cytotoxicity
Cationic lipids, as a class of compounds, are known to exhibit some level of cytotoxicity, which is often a limiting factor in their application. The primary mechanisms of cationic lipid-mediated cytotoxicity are believed to involve the generation of reactive oxygen species (ROS) and disruption of cell membrane integrity. The positive charge of the lipid can interact with and destabilize the cell membrane.
Quantitative data on the cytotoxicity of this compound-C, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), are not extensively reported in the literature for a wide range of cell lines. Researchers should, therefore, determine the optimal concentration of this compound-C for their specific cell type and application to maximize transfection efficiency while minimizing cell death.
Potential Degradation and Byproduct Toxicity
The long-term stability and degradation pathways of this compound-C under typical laboratory storage and use conditions have not been extensively studied. However, it is important to consider the potential degradation of its components:
-
This compound: As a quaternary ammonium compound, this compound is relatively stable. However, under certain conditions, hydrolysis of the ether linkages or degradation of the quaternary ammonium headgroup could occur, although this is generally slow. The toxicity of specific this compound degradation products has not been documented.
-
Cholesterol: Cholesterol can undergo oxidation over time, especially when exposed to air and light, forming various cholesterol oxides (oxysterols). Some cholesterol oxides, such as 7-ketocholesterol and cholestane-triol, have been shown to be cytotoxic, inducing apoptosis and disrupting mitochondrial function.
It is therefore recommended to store this compound-C as directed by the manufacturer (at 4°C and protected from light) to minimize potential degradation.
Handling and Storage
Proper handling and storage of this compound-C are crucial to ensure its performance and to minimize any potential risks to laboratory personnel.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound-C.
-
Aseptic Technique: To prevent microbial contamination of the reagent and cell cultures, always use sterile techniques in a laminar flow hood.
-
Mixing: this compound-C is a lipid suspension and may settle over time. Before each use, gently invert the tube 5-10 times to ensure a homogeneous suspension. Avoid vigorous vortexing, as this may shear the liposomes.
-
Avoid Contaminants: Do not allow antibiotics in the media during the formation of lipid-DNA/RNA complexes, as this can lead to cell death.[1]
Storage:
-
Store this compound-C at 4°C.
-
Do not freeze the reagent, as this can disrupt the liposome structure and reduce its transfection efficiency.
-
The reagent is shipped at ambient temperature and should be placed at 4°C upon receipt.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use and safety assessment of this compound-C.
General Transfection Protocol (for Adherent Cells)
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Figure 1: General workflow for transfection of adherent cells using this compound-C.
Materials:
-
This compound-C Reagent
-
Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)
-
Plasmid DNA or RNA
-
Adherent cells in culture
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation (on the day of transfection): a. In a sterile tube, dilute 1-4 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently. b. In a separate sterile tube, dilute 1-10 µL of this compound-C into 250 µL of serum-free medium. Mix gently and incubate for 5-10 minutes at room temperature. c. Combine the diluted DNA and the diluted this compound-C. Mix gently and incubate for 15-30 minutes at room temperature to allow the complexes to form.
-
Transfection: a. Gently wash the cells once with serum-free medium. b. Aspirate the medium and add the DNA-DMRIE-C complexes to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. d. After the incubation, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Assay for gene expression or knockdown 24-72 hours post-transfection.
Cytotoxicity Assay Protocols
To determine the cytotoxic potential of this compound-C on a specific cell line, standard colorimetric assays can be employed.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Cells in culture
-
This compound-C
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-C in culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound-C. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Figure 3: Workflow for assessing cytotoxicity using the LDH assay.
Materials:
-
Cells in culture
-
This compound-C
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture to the supernatant.
-
Incubate for the recommended time (usually around 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Spill and Emergency Procedures
In the event of a spill or accidental exposure to this compound-C, follow standard laboratory safety protocols for chemical spills.
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a lab coat, gloves, and safety glasses.
-
Contain the spill with absorbent materials (e.g., paper towels or chemical spill pads).
-
Clean the area with a suitable disinfectant (e.g., 70% ethanol), working from the outside of the spill inwards.
-
Dispose of contaminated materials as chemical waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
There are no specific guidelines for the disposal of this compound-C. Therefore, it should be handled as a standard chemical waste product according to your institution's and local regulations.
-
Unused Reagent: Collect unused this compound-C in a designated, properly labeled chemical waste container.
-
Contaminated Materials: All materials that have come into contact with this compound-C (e.g., pipette tips, tubes, gloves) should be disposed of as solid chemical waste.
-
Liquid Waste: Liquid waste from cell culture plates containing this compound-C should be collected and disposed of as liquid chemical waste. Do not pour it down the drain.
Limitations and Disclaimer
The information provided in this guide is based on currently available scientific literature and manufacturer's recommendations. The absence of a specific Safety Data Sheet for this compound-C means that a complete hazard profile is not available. The toxicological information is partly inferred from studies on similar compounds and should be interpreted with caution. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to adhere to all institutional and local safety regulations. This document is intended for informational purposes only and does not replace the need for proper training and adherence to established laboratory safety protocols.
References
Methodological & Application
Application Notes and Protocols for DMRIE-C Transfection of Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE-C Reagent is a liposomal formulation designed for the efficient transfection of nucleic acids, such as DNA and RNA, into eukaryotic cells.[1] It is particularly effective for transfecting suspension cells, including lymphoid and Jurkat cell lines.[2][3][4][5] This reagent consists of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3][4] The positively charged liposomes interact with negatively charged nucleic acids to form complexes that can fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm. This document provides a detailed protocol for the transfection of suspension cells using this compound-C, along with guidelines for optimization and troubleshooting.
Principle of Transfection
This compound-C is a cationic lipid formulation that facilitates the entry of nucleic acids into cells. The cationic headgroup of the this compound lipid interacts electrostatically with the negatively charged phosphate backbone of DNA or RNA, leading to the formation of lipid-nucleic acid complexes, often referred to as "lipoplexes." These complexes have a net positive charge, which promotes their association with the negatively charged cell surface. The lipoplexes are then thought to enter the cell through endocytosis. Once inside the cell, the nucleic acid is released from the lipoplex into the cytoplasm. In the case of DNA transfection, the DNA must then enter the nucleus for transcription to occur.
Data Summary
The following table provides recommended starting conditions for the transfection of suspension cells in a 6-well plate format. Optimization is often necessary to achieve the highest transfection efficiency and lowest cytotoxicity.[2]
| Parameter | Recommendation (per well of a 6-well plate) |
| Cell Density | 2-3 x 10⁶ cells |
| Volume of Serum-Free Medium for Dilution | 500 µL for this compound-C and 500 µL for DNA |
| Amount of DNA | 4 µg |
| Amount of this compound-C Reagent | 2-12 µL |
| Incubation Time for Complex Formation | Not explicitly specified, but incubation of cells with complexes is 4-5 hours |
| Incubation Time of Cells with Complexes | 4-5 hours |
| Post-transfection Analysis | 24-48 hours |
Experimental Protocol: Transfection of Suspension Cells in a 6-Well Format
This protocol is adapted from the manufacturer's guidelines for DNA transfection of mammalian suspension cells.[2]
Materials:
-
This compound-C Reagent
-
Suspension cells in logarithmic growth phase
-
Plasmid DNA of high purity
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Complete growth medium with serum
-
6-well tissue culture plates
-
Polystyrene tubes (e.g., 12 x 75 mm)
-
CO₂ incubator at 37°C
Procedure:
-
Preparation of DNA and this compound-C Solutions: a. In a polystyrene tube, dilute 4 µg of plasmid DNA in 500 µL of serum-free medium. b. In a separate well of the 6-well plate, add 500 µL of serum-free medium. c. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times before use.[3][4] d. Dilute 2-12 µL of this compound-C reagent into the serum-free medium in the well and mix gently by swirling the plate.
-
Formation of DNA-DMRIE-C Complexes: a. Add the diluted DNA solution to the diluted this compound-C solution. b. Mix gently and incubate at room temperature. While the manufacturer's protocol for suspension cells does not specify a complex formation time, a 30-45 minute incubation is recommended for adherent cells and can be used as a starting point.[3]
-
Preparation of Cells: a. While the complexes are forming, harvest the suspension cells. b. Wash the cells once with serum-free growth medium without antibiotics. c. Resuspend the cells in serum-free growth medium without antibiotics.
-
Transfection: a. Add 2-3 x 10⁶ cells in 0.2 mL of serum-free growth medium to each well containing the DNA-DMRIE-C complexes.[2] b. Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[2]
-
Post-Transfection: a. After the 4-5 hour incubation, add 2 mL of growth medium containing 15% fetal bovine serum to each well. Do not remove the transfection complexes. b. For certain cell lines like Jurkat and MOLT-4, promoter activity and gene expression can be enhanced by adding 1 µg/mL PMA and 50 ng/mL PHA. For K562 and KG-1 cells, PMA alone can be added.[2] c. Continue to incubate the cells at 37°C in a CO₂ incubator.
-
Analysis of Transgene Expression: a. Assay for transgene expression 24-48 hours post-transfection.[2]
Optimization and Troubleshooting
To achieve the highest transfection efficiency, it is recommended to optimize several parameters:[2]
-
Cell Density: The optimal cell density can vary between cell lines.
-
DNA and this compound-C Concentrations: A titration of both the DNA and this compound-C concentrations should be performed to determine the optimal ratio.
-
Incubation Time: The duration of cell exposure to the transfection complexes can be varied.
-
Serum: Transfection complexes must be formed in serum-free medium.[4] While the transfection can be performed in the presence of serum, higher efficiencies are often observed in its absence.
For troubleshooting common issues such as low efficiency or high cytotoxicity, refer to the following:
-
Low Transfection Efficiency:
-
Ensure the use of high-quality, endotoxin-free DNA.
-
Optimize the DNA to this compound-C ratio.
-
Transfect cells in their logarithmic growth phase.
-
Ensure that the transfection was performed in serum-free medium.[6]
-
-
High Cell Toxicity:
-
Decrease the concentration of this compound-C and/or DNA.
-
Reduce the incubation time of the cells with the transfection complexes.
-
Ensure cells are healthy and not at a high passage number.[7]
-
Visualizations
Caption: Experimental workflow for this compound-C transfection of suspension cells.
References
- 1. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. トランスフェクション試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. This compound-C Transfection Reagent - FAQs [thermofisher.com]
Application Notes and Protocols for RNA Transfection Using DMRIE-C Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE-C is a liposomal formulation designed for the efficient transfection of nucleic acids, including messenger RNA (mRNA) and small interfering RNA (siRNA), into a wide range of eukaryotic cells.[1][2] It is a 1:1 (M/M) formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2] This composition allows for the formation of complexes with negatively charged RNA molecules, facilitating their entry into cells. This compound-C has been noted for its particular effectiveness in transfecting suspension cells, such as lymphoid and Jurkat cell lines.[1][2]
These application notes provide detailed protocols for RNA transfection using this compound-C in both adherent and suspension cells, along with data on its performance and a discussion of the underlying cellular mechanisms.
Data Presentation
Transfection Efficiency of this compound-C in Suspension Cell Lines
| Cell Line | Transfection Efficiency (Reporter Gene Activity) |
| MOLT-4 | High |
| KG-1 | Moderate to High |
| K-562 | Moderate |
| Jurkat | Low to Moderate |
| Data is qualitative based on reporter gene expression levels from a study using 1 µg of pCMV.SPORT-CAT DNA.[3] |
Comparative Transfection Efficiency of Viral RNA Replicons in Huh7 Cells
| Transfection Reagent | Relative Luciferase Units (RLU) | GFP Positive Cells (%) |
| This compound-C | ~40% of TransIT-mRNA Kit | ~1% |
| TransIT-mRNA Kit | 100% | ~50% |
| TransMessenger™ | ~55% of TransIT-mRNA Kit | ~10% |
| Data from a study delivering Yellow Fever Virus (YFV) RNA replicons into Huh7 cells.[4][5] |
Experimental Protocols
General Guidelines for RNA Transfection with this compound-C
Important Considerations Before You Begin:
-
RNA Quality: Use high-purity, intact RNA for optimal transfection results.
-
Cell Health: Ensure cells are healthy, actively dividing, and at the recommended confluency.
-
Serum-Free Complexation: Always form the this compound-C-RNA complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, as serum components can interfere with complex formation.[6]
-
No Antibiotics: Do not include antibiotics in the media during transfection, as this can cause cell death.[6]
-
Optimization is Key: To achieve the best results, it is essential to optimize the concentrations of both RNA and this compound-C, as well as the incubation time, for your specific cell line and RNA molecule.[7]
Protocol 1: RNA Transfection of Adherent Cells
This protocol is designed for a single well of a 6-well plate. Adjust volumes accordingly for other plate formats.
Materials:
-
Adherent cells in culture
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM® I)
-
This compound-C Reagent
-
RNA (mRNA or siRNA)
-
Sterile polystyrene tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2-3 x 10^5 cells per well in 2 mL of complete growth medium. The cells should be approximately 80% confluent at the time of transfection.[6]
-
Preparation for Transfection: On the day of transfection, remove the growth medium and gently wash the cells once with 2 mL of serum-free medium. After the wash, remove the medium completely.[6]
-
Complex Formation: a. In a sterile polystyrene tube, add 1 mL of serum-free medium. b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µL of this compound-C into the serum-free medium. The optimal amount will need to be determined empirically. c. Add 1-5 µg of your RNA to the diluted this compound-C solution. Mix gently by flicking the tube. d. Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation. The solution may appear cloudy.
-
Transfection: a. Add the 1 mL of this compound-C-RNA complexes to the washed cells. b. Gently rock the plate back and forth to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add 2 mL of complete growth medium (containing serum). c. Return the plate to the incubator.
-
Analysis: Assay for gene expression or knockdown 24-72 hours post-transfection.
Protocol 2: RNA Transfection of Suspension Cells
This protocol is for a single well of a 6-well plate.
Materials:
-
Suspension cells in culture
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM® I)
-
This compound-C Reagent
-
RNA (mRNA or siRNA)
-
Sterile polystyrene tubes
Procedure:
-
Cell Preparation: On the day of transfection, count the cells and centrifuge the required number (e.g., 1 x 10^6 cells per well) at a low speed. Resuspend the cell pellet in serum-free medium and centrifuge again to wash.
-
Complex Formation: a. In a sterile polystyrene tube, add 500 µL of serum-free medium. b. Mix the this compound-C reagent well and dilute 2-12 µL into the serum-free medium. c. In a separate sterile tube, dilute 1-5 µg of your RNA in 500 µL of serum-free medium. d. Combine the diluted RNA and diluted this compound-C solutions. Mix gently. e. Incubate for 15-45 minutes at room temperature.
-
Transfection: a. Resuspend the washed cell pellet from step 1 in the 1 mL of this compound-C-RNA complexes. b. Transfer the cell suspension to a well of a 6-well plate. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. Add 1 mL of complete growth medium containing 2x the normal serum concentration to each well (do not remove the transfection complexes). b. Return the plate to the incubator.
-
Analysis: Analyze gene expression or knockdown 24-72 hours after transfection.
Mechanism of Action & Signaling Pathways
The positively charged this compound-C/RNA complexes interact with the negatively charged cell surface, leading to their internalization primarily through endocytosis.
Caption: General workflow of this compound-C mediated RNA transfection.
The primary mechanism for the uptake of cationic lipid-RNA complexes is through endocytosis. The process involves the formation of endosomes which encapsulate the complexes. For the RNA to be effective, it must escape from the endosome into the cytoplasm before being degraded by lysosomal fusion.
Caption: Clathrin-mediated endocytosis pathway for this compound-C/RNA complexes.
While clathrin-mediated endocytosis is a major route, other endocytic pathways such as caveolae-mediated endocytosis may also be involved depending on the cell type and the specific properties of the lipoplex. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipid buffers the endosomal pH, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the RNA into the cytoplasm. Another model suggests that the cationic lipids interact with anionic lipids in the endosomal membrane, disrupting the membrane and allowing RNA release.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for DMRIE-C-Mediated Transfection of Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transfection of suspension cell lines, such as the human T lymphocyte Jurkat cell line, presents unique challenges compared to adherent cells. Jurkat cells are a cornerstone model in immunology, cancer research, and signal transduction studies, making the efficient introduction of nucleic acids into these cells a critical experimental step. DMRIE-C is a cationic lipid formulation specifically designed for the transfection of DNA and RNA into eukaryotic cells, with particular efficacy noted for suspension cells like Jurkat.[1][2][3] This document provides detailed protocols and application notes for the use of this compound-C in Jurkat cell transfection, supported by quantitative data and a description of the underlying cellular mechanisms.
This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2][3] The positively charged liposomes interact with the negatively charged phosphate backbone of nucleic acids, forming a condensed complex. This complex is then thought to interact with the cell membrane, facilitating uptake through endocytosis.
Data Presentation
Table 1: Representative Transfection Efficiencies of Cationic Lipid Reagents in Jurkat Cells (for comparative purposes)
| Transfection Reagent | DNA Amount (per 1x10^6 cells) | Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (% positive cells) | Cell Viability (%) | Reference |
| METAFECTENE | 2 µg | 4:1 | ~63% | Not specified | |
| Lipid F | 2 µg | 4:1 | ~15% | Not specified | |
| Lipofectamine LTX | 0.5 µg | 2.5:1 | Not specified | >90% | [5] |
| Cationic Polymer | Not specified | Not specified | ~32% (with polybrene) | >90% | [6] |
Note: This table is for comparative purposes to provide a general understanding of transfection outcomes in Jurkat cells and does not represent data for this compound-C, for which specific tabular data was not available in the searched literature.
Experimental Protocols
Jurkat Cell Culture and Maintenance
A crucial prerequisite for successful transfection is a healthy, actively dividing cell culture.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL for routine maintenance. Do not allow the density to exceed 3 x 10^6 cells/mL.
-
Passaging: Subculture cells every 2-3 days. Centrifuge the cell suspension at 100-200 x g for 5-10 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to a density of 1-3 x 10^5 cells/mL.
-
Pre-transfection Preparation: For optimal results, split the cells 18-24 hours before transfection to ensure they are in the logarithmic growth phase with a viability exceeding 90%.
This compound-C Transfection Protocol for Jurkat Cells (6-well plate format)
This protocol is adapted from general guidelines for this compound-C transfection of suspension cells.[2] Optimization is recommended for specific plasmids and experimental goals.
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound-C Reagent
-
Plasmid DNA (highly purified, endotoxin-free)
-
Opti-MEM® I Reduced Serum Medium
-
Complete RPMI-1640 growth medium
-
Sterile polystyrene tubes
-
6-well tissue culture plates
Procedure:
-
Cell Preparation:
-
On the day of transfection, count the Jurkat cells and assess viability.
-
Centrifuge the required number of cells (e.g., 2-3 x 10^6 cells per well) at 100-200 x g for 5 minutes.
-
Wash the cells once with serum-free growth medium without antibiotics.[2]
-
Resuspend the cell pellet in 0.2 mL of serum-free growth medium without antibiotics and add to the wells of a 6-well plate.[2]
-
-
Preparation of DNA-DMRIE-C Complexes (perform in sterile polystyrene tubes):
-
For each transfection, dilute 1-2 µg of plasmid DNA into 500 µL of Opti-MEM® I Medium.
-
In a separate tube, dilute 2-12 µL of this compound-C into 500 µL of Opti-MEM® I Medium. Mix gently.
-
Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-45 minutes to allow complex formation. The solution may appear cloudy.[3]
-
-
Transfection:
-
Add the 1 mL of DNA-DMRIE-C complexes to the well containing the 0.2 mL of resuspended Jurkat cells.
-
Mix gently by rocking the plate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[2]
-
-
Post-Transfection:
-
After the 4-5 hour incubation, add 2 mL of complete growth medium containing 15% FBS to each well.[2] Do not remove the transfection complexes.
-
For enhanced promoter activity and gene expression in Jurkat cells, consider adding PMA (1 µg/mL) and PHA (50 ng/mL).[2]
-
Incubate the cells for 24-48 hours before assaying for transgene expression.[2]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound-C mediated transfection of Jurkat cells.
Signaling Pathway
Caption: Putative signaling events during cationic lipid transfection.
Discussion of Signaling Pathways
The introduction of cationic lipid-nucleic acid complexes into cells is not a passive process and can trigger intracellular signaling cascades.[7][8] While the precise pathways activated by this compound-C in Jurkat cells are not fully elucidated in the available literature, general mechanisms for cationic lipids have been described. The high positive charge density of the lipoplexes can be recognized by cells as a danger signal, potentially activating pro-inflammatory and pro-apoptotic pathways.[7][8] Furthermore, some cationic lipids have been shown to induce the release of calcium from intracellular stores, a key event in T-cell activation and signaling.[9] It is also plausible that the foreign DNA within the complex could be recognized by intracellular pattern recognition receptors, further contributing to a cellular response. These signaling events can influence not only the viability of the transfected cells but also the ultimate level of transgene expression. Therefore, optimizing the amount of this compound-C and DNA to minimize cytotoxicity while maximizing transfection efficiency is a critical step in any experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Transfecting Plasmid DNA into Jurkat Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasmid DNA Transfection Using DMRIE-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE-C is a liposomal formulation designed for the efficient transfection of nucleic acids, such as plasmid DNA and RNA, into a wide range of eukaryotic cells.[1][2] It is composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3] This formulation is particularly effective for transfecting suspension cells, including lymphoid-derived cell lines, a traditionally challenging cell type for non-viral transfection methods.[2][4] this compound-C has also been successfully used for the transfection of adherent cells and for in vivo applications.[1] The mechanism of action involves the formation of a complex between the positively charged liposomes and the negatively charged nucleic acids, which is then taken up by the cell, likely through endocytosis, leading to the release of the nucleic acid into the cytoplasm and subsequent gene expression.[1]
Data Presentation
The efficiency of plasmid DNA transfection using this compound-C can vary depending on the cell type and experimental conditions. Below are tables summarizing the transfection performance of this compound-C in various cell lines. It is important to note that direct comparisons of transfection efficiency between different studies can be challenging due to variations in reporter plasmids, assay methods, and quantification.
Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines
| Cell Line | Reporter Gene | This compound-C Concentration (µl) | DNA Concentration (µg) | Transfection Efficiency (Relative Units/Qualitative) | Reference |
| Jurkat | CAT | 2-12 | 1 | High (Optimal at ~8 µl) | [1] |
| Jurkat | β-galactosidase | Optimized | 2 | High (Visual estimation of stained cells) | [1] |
| MOLT-4 | CAT | 2-12 | 1 | Moderate to High | [1] |
| K-562 | CAT | 2-12 | 1 | Moderate | [1] |
| KG-1 | CAT | 2-12 | 1 | Low to Moderate | [1] |
Table 2: Transfection Efficiency of this compound-C in Adherent Cell Lines
| Cell Line | Reporter Gene | This compound-C Concentration | DNA Concentration | Transfection Efficiency | Reference |
| COS-7 | Not Specified | Not Specified | Not Specified | Highly Effective | [1] |
| Rat Mesangial Cells | lacZ | Not Specified | Not Specified | 5.5% | [5] |
| Human Mesangial Cells | lacZ | Not Specified | Not Specified | 1.1% (with LipofectAmine) | [5] |
Note: The data for mesangial cells in Table 2 provides a specific percentage, offering a quantitative measure of transfection efficiency in these primary cell types.[5] For other cell lines, the efficiency is described in relative terms based on the reporter gene activity presented in the source literature.[1]
Experimental Protocols
The following are detailed protocols for plasmid DNA transfection using this compound-C in both adherent and suspension mammalian cells. These protocols are based on a 6-well plate format; for other plate formats, the amounts of reagents should be scaled accordingly.[4]
Protocol 1: Transfection of Adherent Mammalian Cells
Materials:
-
This compound-C Reagent
-
Plasmid DNA of high purity
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Complete growth medium with serum
-
6-well tissue culture plates
-
Sterile polystyrene tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 ml of their complete growth medium without antibiotics, such that they will be 80-90% confluent at the time of transfection.
-
Preparation of DNA-DMRIE-C Complexes (perform in a sterile environment): a. In a sterile polystyrene tube, dilute 1-2 µg of plasmid DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently. b. In a separate sterile polystyrene tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of Opti-MEM® I Reduced Serum Medium. The optimal amount of this compound-C should be determined empirically for each cell type. c. Combine the diluted DNA and diluted this compound-C solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-45 minutes to allow the complexes to form. The solution may appear cloudy.[4]
-
Transfection: a. Aspirate the growth medium from the cells and wash once with 2 ml of serum-free medium. b. Add the 1 ml of the DNA-DMRIE-C complex solution to the well. c. Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours. The optimal incubation time should be determined for each cell line.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with 2 ml of complete growth medium containing serum. b. Incubate the cells for an additional 24-72 hours before assaying for transgene expression.[2]
Protocol 2: Transfection of Suspension Mammalian Cells
Materials:
-
This compound-C Reagent
-
Plasmid DNA of high purity
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Complete growth medium with serum
-
6-well tissue culture plates
-
Sterile polystyrene tubes
Procedure:
-
Cell Preparation: On the day of transfection, count the suspension cells and pellet the required number of cells for plating (e.g., 2-3 x 10⁶ cells per well for a 6-well plate). Wash the cells once with serum-free growth medium.
-
Preparation of DNA-DMRIE-C Complexes (perform in a sterile environment): a. In a sterile polystyrene tube, dilute 4 µg of plasmid DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently. b. In a separate sterile polystyrene tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of Opti-MEM® I Reduced Serum Medium. The optimal amount should be determined for each cell line. c. Combine the diluted DNA and diluted this compound-C solutions. Mix gently and incubate at room temperature for 15-45 minutes.[6]
-
Transfection: a. Resuspend the washed cells from step 1 in 0.2 ml of serum-free growth medium per well of a 6-well plate. b. Add the 1 ml of the DNA-DMRIE-C complex solution to the cells in each well. c. Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[6]
-
Post-Transfection: a. After the incubation, add 2 ml of complete growth medium containing 15% fetal bovine serum to each well. Note: For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity and gene expression. For K562 and KG-1 cells, PMA alone may be added.[6] b. Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[6]
Optimization of Transfection
To achieve the highest transfection efficiency and minimal cytotoxicity, it is crucial to optimize several parameters for each cell type and plasmid combination.[2] Key parameters to optimize include:
-
Cell Density: The confluency of adherent cells or the density of suspension cells at the time of transfection can significantly impact efficiency.
-
DNA Concentration: The amount of plasmid DNA should be varied to find the optimal concentration for gene expression without causing cellular toxicity.
-
This compound-C Concentration: A dose-response curve for the this compound-C reagent is recommended to determine the optimal lipid-to-DNA ratio.
-
Incubation Time: The duration of exposure of cells to the transfection complexes can be adjusted to maximize uptake and minimize adverse effects.
Visualizations
Experimental Workflow for this compound-C Transfection
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Invitrogen this compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Efficacy of cationic liposome-mediated gene transfer to mesangial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Transfection Efficiency with DMRIE-C Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE-C (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide/Cholesterol) is a liposomal formulation designed for the efficient transfection of nucleic acids, including DNA and RNA, into a wide range of eukaryotic cells.[1][2][3] It has proven particularly effective for transfecting suspension cells, such as those of lymphoid origin, which are traditionally challenging to transfect using other methods.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound-C, with a focus on optimizing the reagent concentration to achieve maximal transfection efficiency and cell viability.
The key to successful transfection with any reagent is the careful optimization of several parameters, including the concentration of the transfection reagent, the amount of nucleic acid, cell density at the time of transfection, and the incubation times.[5] This guide will walk you through a systematic approach to optimizing this compound-C concentration for your specific cell line and experimental needs.
Data Presentation: Optimizing this compound-C Concentration
Achieving high transfection efficiency is often a balance between maximizing nucleic acid delivery and minimizing cytotoxicity. The optimal concentration of this compound-C can vary significantly between different cell types. Below are tables outlining suggested starting ranges for optimizing this compound-C concentration for the transfection of plasmid DNA and RNA into common suspension cell lines. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application.
Table 1: Recommended Starting Concentrations for Plasmid DNA Transfection in Suspension Cells (per well of a 6-well plate)
| Cell Line | Number of Cells | Plasmid DNA (µg) | This compound-C Reagent (µl) - Range to Test |
| Jurkat | 1 x 10⁶ | 1 - 4 | 2, 4, 6, 8, 10, 12 |
| K-562 | 1 x 10⁶ | 1 - 4 | 2, 4, 6, 8, 10, 12 |
| MOLT-4 | 1 x 10⁶ | 1 - 4 | 2, 4, 6, 8, 10, 12 |
| KG-1 | 1 x 10⁶ | 1 - 4 | 2, 4, 6, 8, 10, 12 |
Note: The manufacturer suggests a general range of 2-12 µl of this compound-C for 4 µg of DNA in suspension cells.[3] For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity and gene expression. For K562 and KG-1 cells, the addition of PMA alone may be beneficial.[3][5]
Table 2: Recommended Starting Concentrations for RNA Transfection in Adherent Cells (per well of a 6-well plate)
| Cell Line | Seeding Density (cells/well) | RNA (µg) | This compound-C Reagent (µl) - Range to Test |
| General Adherent Cells | 2-3 x 10⁵ (to be ~80% confluent) | 2 - 5 | 2, 4, 6, 8, 10, 12 |
Note: The manufacturer recommends a starting range of 2-12 µl of this compound-C for 2-5 µg of RNA in a 6-well format.[5]
Experimental Protocols
Protocol 1: Optimization of this compound-C Concentration for Plasmid DNA Transfection of Suspension Cells
This protocol is designed for a 6-well plate format. Adjust volumes and amounts proportionally for other plate formats.
Materials:
-
Suspension cells (e.g., Jurkat, K-562) in logarithmic growth phase
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Purified plasmid DNA (1 µg/µl)
-
This compound-C Reagent
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Preparation:
-
The day of transfection, count the cells and adjust the density to 1 x 10⁶ cells per well in 2 ml of complete culture medium.
-
For Jurkat and MOLT-4 cells, consider adding PMA (1 µg/ml) and PHA (50 ng/ml) to the culture medium to enhance gene expression. For K-562 and KG-1 cells, consider adding PMA alone.[3][5]
-
-
Preparation of DNA-DMRIE-C Complexes (perform for each this compound-C concentration to be tested):
-
In a sterile microcentrifuge tube, dilute 1-4 µg of plasmid DNA in 500 µl of serum-free medium.
-
In a separate sterile microcentrifuge tube, add 500 µl of serum-free medium.
-
Thoroughly mix the this compound-C reagent by inverting the vial 5-10 times.
-
Add the desired amount of this compound-C (e.g., 2, 4, 6, 8, 10, or 12 µl) to the tube containing only serum-free medium. Mix gently.
-
Combine the diluted DNA with the diluted this compound-C reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-45 minutes at room temperature to allow the formation of DNA-lipid complexes. The solution may appear cloudy.[5]
-
-
Transfection:
-
Add the 1 ml of DNA-DMRIE-C complex solution to each well containing the suspension cells.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[3]
-
-
Post-Transfection:
-
After the incubation period, add 2 ml of complete culture medium containing 15% fetal bovine serum to each well. It is not necessary to remove the transfection complexes.[3]
-
Continue to incubate the cells for 24-48 hours.
-
-
Analysis:
-
After 24-48 hours, harvest the cells and analyze transgene expression using a suitable method (e.g., flow cytometry for fluorescent reporter proteins, luciferase assay, or western blot).
-
Assess cell viability using a method such as trypan blue exclusion.
-
Determine the optimal this compound-C concentration that provides the highest transfection efficiency with the lowest cytotoxicity.
-
Protocol 2: General Protocol for RNA Transfection in Adherent Cells
This protocol is a general guideline for a 6-well plate format. Optimization is highly recommended.
Materials:
-
Adherent cells
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Purified RNA (e.g., mRNA)
-
This compound-C Reagent
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Plating:
-
The day before transfection, plate the cells in a 6-well plate at a density that will result in approximately 80% confluency on the day of transfection (typically 2-3 x 10⁵ cells per well).[2]
-
-
Preparation of RNA-DMRIE-C Complexes:
-
On the day of transfection, wash the cells once with serum-free medium.
-
In a sterile microcentrifuge tube, add 1 ml of serum-free medium.
-
Thoroughly mix the this compound-C reagent by inverting the vial 5-10 times.
-
Add 2-12 µl of this compound-C to the serum-free medium and mix gently.
-
Add 2-5 µg of RNA to the diluted this compound-C and mix gently by pipetting.
-
-
Transfection:
-
Immediately add the RNA-DMRIE-C complexes to the washed cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4 hours.[6]
-
-
Post-Transfection:
-
After the 4-hour incubation, replace the transfection medium with fresh, complete culture medium.
-
Continue to incubate the cells for 16-24 hours.[6]
-
-
Analysis:
-
After 16-24 hours, assess protein expression resulting from the transfected RNA using an appropriate method (e.g., fluorescence microscopy, western blot, or functional assay).
-
Visualizations
Signaling Pathway of Cationic Lipid-Mediated Transfection
The process of cationic lipid-mediated transfection involves several key cellular steps, from the initial formation of the lipid-nucleic acid complex to the expression of the delivered gene.
Caption: Cellular pathway of this compound-C mediated transfection.
Experimental Workflow for Optimizing this compound-C Concentration
A systematic approach is essential for determining the optimal this compound-C concentration for a given cell line and nucleic acid. The following workflow diagram illustrates the key steps in this optimization process.
Caption: Workflow for this compound-C concentration optimization.
References
- 1. liposomes.ca [liposomes.ca]
- 2. [PDF] On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids | Semantic Scholar [semanticscholar.org]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Preparation of DMRIE-C-DNA Complexes for Eukaryotic Cell Transfection
Introduction
DMRIE-C Reagent is a liposomal formulation designed for the efficient transfection of nucleic acids, such as DNA and RNA, into a wide variety of eukaryotic cells.[1][2] It consists of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1][3][4][5] This formulation is particularly effective for transfecting suspension cells, including Jurkat and other lymphoid-derived cell lines.[1][4][5] The cationic nature of the this compound-C liposomes allows them to form complexes with negatively charged nucleic acids. These complexes can then interact with and fuse with the anionic cell membrane, facilitating the delivery of the genetic material into the cytoplasm, presumably through endocytosis.[6][7] For optimal results, it is crucial to form these complexes in a serum-free medium, as serum components can interfere with complex formation.[1][8]
Quantitative Data & Optimization Parameters
Achieving high transfection efficiency with minimal cytotoxicity requires optimization of several key parameters.[1][6] The most critical factor is the ratio of this compound-C reagent to DNA.[3][8] Other variables include cell density at the time of transfection, the concentration of both DNA and lipid, and the incubation times.[1][9]
Table 1: Recommended Starting Conditions for this compound-C-DNA Complex Formation (Per 6-Well Plate)
| Parameter | Recommendation for Adherent Cells | Recommendation for Suspension Cells |
| DNA Amount | 1–2 µg[10][11] | 1 µg[2][12] |
| This compound-C Reagent Volume | 2–12 µl[10][11] | 2–12 µl[10] |
| Dilution Medium | Opti-MEM® I Reduced Serum Medium[1] | Opti-MEM® I Reduced Serum Medium[1] |
| DNA Dilution Volume | 500 µl[10][11] | 1 ml (total complex volume)[10] |
| This compound-C Dilution Volume | 500 µl[10][11] | N/A (added directly to diluted RNA)[10] |
| Final Complex Volume | 1 ml[10] | 1 ml[10] |
| Cell Seeding Density | 70-90% confluency recommended[9] | 2-3 x 10⁶ cells[10] |
Note: The optimal ratio of this compound-C to DNA must be determined empirically for each cell line and plasmid combination. A typical starting point is to test ratios from 2:1 to 6:1 (µl of this compound-C : µg of DNA).
Experimental Protocols
Protocol 1: Preparation of this compound-C-DNA Complexes for Adherent Cells
This protocol is designed for a single well of a 6-well plate. Adjust volumes proportionally for different plate formats.[1]
Materials:
-
This compound-C Reagent (Store at 4°C, do not freeze)[5][13][14]
-
Plasmid DNA of high purity
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)[1]
-
Sterile polystyrene or polypropylene tubes[10]
Procedure:
-
Cell Seeding: One day prior to transfection, plate cells in antibiotic-free growth medium to ensure they reach the desired confluency (e.g., 70-90%) at the time of transfection.[1][9][11]
-
Reagent Preparation:
-
Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times before use, as it may settle during storage.[1]
-
For each transfection sample, prepare two separate tubes.
-
-
DNA Dilution: In Tube A, dilute 1-2 µg of plasmid DNA into 500 µl of serum-free medium (e.g., Opti-MEM®). Mix gently.[1][10][11]
-
This compound-C Dilution: In Tube B, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium.[1][10][11]
-
Complex Formation: Combine the diluted DNA (from Tube A) with the diluted this compound-C (from Tube B). This results in a total volume of 1 ml.[10]
-
Incubation: Mix the combined solution gently and incubate at room temperature for 15-45 minutes to allow the DNA-lipid complexes to form. The solution may appear cloudy.[10]
-
Transfection:
-
Post-Transfection: After the incubation period, replace the complex-containing medium with fresh, complete growth medium (containing serum). Alternatively, add concentrated serum directly to the well.[1]
-
Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.[1]
Visualizations
Workflow for this compound-C-DNA Complex Formation
Caption: Workflow for preparing and applying this compound-C-DNA complexes.
Mechanism of Cationic Lipid-Mediated Transfection
Caption: Simplified mechanism of gene delivery using this compound-C reagent.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Invitrogen this compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 7. Frontiers | An Overview of Methods and Tools for Transfection of Eukaryotic Cells in vitro [frontiersin.org]
- 8. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 9. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 10. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-C Transfection Reagent 1 ml | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 14. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
Application Notes and Protocols for In Vivo Gene Delivery Using DMRIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) is a cationic lipid that, when formulated into liposomes, serves as an effective carrier for the in vivo delivery of genetic material, including plasmid DNA and RNA. The most common formulation for in vivo use is this compound-C, a 1:1 molar mixture of this compound and cholesterol. This combination forms lipoplexes with nucleic acids, facilitating their entry into cells and subsequent gene expression. These application notes provide an overview of the use of this compound for in vivo gene delivery, including detailed protocols, quantitative data from preclinical studies, and an exploration of the underlying mechanisms of action.
Cationic lipid-mediated gene transfer is a promising non-viral approach for in vivo gene therapy, offering a safer alternative to viral vectors by minimizing immunogenicity and other associated risks.[1] this compound-C has been utilized in various preclinical models to deliver therapeutic genes to a range of target tissues.
Key Applications
This compound-based liposomes have been successfully employed for in vivo gene delivery in a variety of research and preclinical settings:
-
Cancer Therapy: Direct intratumoral injection of this compound-lipid complexes carrying immunomodulatory cytokine genes, such as interleukin-2 (IL-2), has been shown to induce localized transgene expression in tumor models.[2]
-
Gene Function Studies: In vivo delivery of plasmids expressing specific genes or RNA interference (RNAi) constructs allows for the investigation of gene function in the context of a whole organism.[3]
-
Vaccine Development: Cationic liposomes, including those containing this compound, are explored as adjuvants and delivery vehicles for DNA and RNA vaccines to elicit robust immune responses.
Quantitative Data Summary
The efficiency of this compound-mediated gene delivery in vivo can vary depending on the animal model, target organ, route of administration, and the specific formulation of the lipoplex. The following tables summarize quantitative data from published studies.
| Animal Model | Target Tissue/Organ | Route of Administration | Transfection Efficiency | Reporter/Therapeutic Gene | Reference |
| SCID Mice | Subcutaneous Human Melanoma | Intratumoral | 1.74% (± 1.08%) | Enhanced Green Fluorescent Protein (eGFP) | [2] |
| Mice | Lung, Liver, Spleen | Intravenous | mRNA expression detected | Enhanced Green Fluorescent Protein (EGFP) | [4] |
| Mice | Lung | Intravenous | Gene expression detected within 60 minutes | Luciferase | [5] |
| Parameter | Condition | Effect on Transgene Expression | Reference |
| Lipid:DNA Ratio (wt/wt) | High | Consistently higher IL-2 secretion | [2] |
| DNA Dose | Increased | Increased IL-2 transgene expression | [2] |
| Formulation | Lipid-complexed DNA vs. Naked Plasmid | Lipid complexes were more effective | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-C/Plasmid DNA Lipoplexes for In Vivo Administration
This protocol is a general guideline for the preparation of this compound-C/DNA complexes. Optimization is crucial for each specific application.
Materials:
-
This compound-C Reagent (e.g., from Thermo Fisher Scientific)
-
Plasmid DNA of interest
-
Opti-MEM® I Reduced Serum Medium
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Dilution of DNA: In a sterile tube, dilute the desired amount of plasmid DNA in an appropriate volume of Opti-MEM® I Reduced Serum Medium. Mix gently.
-
Dilution of this compound-C: In a separate sterile tube, dilute the required amount of this compound-C reagent in an equal volume of Opti-MEM® I Reduced Serum Medium. Mix gently by inverting the tube 5-10 times.
-
Complex Formation: Combine the diluted DNA and diluted this compound-C solutions. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of lipoplexes. The solution may appear cloudy.
-
Administration: The freshly prepared lipoplexes are now ready for in vivo administration via the desired route.
Note: The optimal lipid-to-DNA ratio and the final concentration of the complexes should be determined empirically for each application.
Protocol 2: Intratumoral Gene Delivery in a Mouse Model
This protocol is adapted from a study using this compound/DOPE for intratumoral injection in a subcutaneous human melanoma model in SCID mice.[2]
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice bearing subcutaneous human melanoma tumors.
Lipoplex Preparation:
-
Prepare cationic lipid-DNA complexes using a formulation of this compound and DOPE (dioleoyl phosphatidylethanolamine).
-
Formulate complexes at various lipid:DNA (L:D) ratios (wt/wt) to determine the optimal ratio for transgene expression.
-
Use a plasmid DNA encoding the gene of interest (e.g., human interleukin-2 or a reporter gene like eGFP).
Injection Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee protocols.
-
Using a sterile insulin syringe, inject the prepared lipoplex solution directly into the center of the subcutaneous tumor.
-
The injection volume should be optimized based on the tumor size to ensure even distribution without causing excessive pressure.
Analysis:
-
At a predetermined time point post-injection (e.g., 24-72 hours), euthanize the mice.
-
Excise the tumors for analysis.
-
For reporter genes like eGFP, prepare single-cell suspensions from the tumors and analyze the percentage of transfected cells by flow cytometry.
-
For therapeutic genes like IL-2, subculture the tumor cells and measure the secretion of the protein in the culture supernatant by ELISA.
Mechanism of Action and Cellular Pathways
The positively charged this compound-C lipoplexes interact electrostatically with the negatively charged surface of cells, leading to their internalization.
The primary mechanism of cellular uptake for cationic lipoplexes is thought to be endocytosis.
Once inside the endosome, the "proton sponge" effect, facilitated by the amine groups on the cationic lipid, is hypothesized to lead to endosomal swelling and rupture, releasing the nucleic acid into the cytoplasm. For gene expression to occur, the plasmid DNA must then be transported into the nucleus.
Biodistribution and Toxicity
The biodistribution of intravenously administered this compound-C lipoplexes is a critical factor influencing both efficacy and potential toxicity. Following intravenous injection, lipoplexes tend to accumulate in highly vascularized organs such as the lungs, liver, and spleen.[4][6] The specific distribution can be influenced by the size and surface charge of the lipoplexes.
Toxicity is a key consideration for in vivo applications. While generally considered to have a better safety profile than viral vectors, cationic lipids can exhibit dose-dependent toxicity.[6] It is essential to perform thorough toxicity studies for each specific this compound formulation and application, monitoring for signs of organ damage and inflammatory responses.
Conclusion
This compound-C provides a versatile and effective non-viral platform for in vivo gene delivery. Its utility has been demonstrated in various preclinical models for applications ranging from cancer therapy to fundamental gene function studies. Successful in vivo application of this compound-C requires careful optimization of the lipoplex formulation, route of administration, and dosage. Further research into the precise mechanisms of in vivo transfection and the development of targeted this compound-based systems will continue to enhance the therapeutic potential of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of direct intratumoral gene transfer using cationic lipid-complexed plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo gene delivery by cationic tetraamino fullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoplex-mediated gene delivery to the lung occurs within 60 minutes of intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo gene transfer via intravenous administration of cationic lipid-protamine-DNA (LPD) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMRIE-C Transfection of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection of primary immune cells is a critical technique for studying immune function, developing cell-based therapies, and screening novel drug candidates. However, these cells are notoriously difficult to transfect using traditional methods due to their non-proliferative nature and sensitive activation states. DMRIE-C is a cationic lipid-based transfection reagent designed for the delivery of DNA and RNA into eukaryotic cells, with particular efficacy noted for suspension cells.[1] This document provides detailed application notes and optimized protocols for the use of this compound-C in the transfection of primary immune cells, as well as an overview of the potential signaling pathways activated during this process.
This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1] This formulation facilitates the formation of complexes with negatively charged nucleic acids, enabling their entry into cells.[1] While this compound-C has been successfully used for transfecting various cell types, its application in primary immune cells requires careful optimization to balance transfection efficiency with cell viability and to minimize unwanted immune activation.
Data Presentation: Transfection Efficiency and Viability
Quantitative data on this compound-C transfection of primary immune cells is limited in the published literature. The following tables summarize available data and provide a comparative overview. It is crucial to note that efficiency and viability are highly dependent on the specific cell type, donor variability, and the experimental conditions.
Table 1: this compound-C Transfection Efficiency in Primary Immune Cells
| Cell Type | Nucleic Acid | Transfection Efficiency (%) | Notes | Reference |
| Human Dendritic Cells | GFP RNA | <1 | Less efficient than other liposomal reagents for RNA delivery in this study. | |
| Human Dendritic Cells | GFP DNA | Not Reported | ||
| Primary Hematopoietic CD34+ Cells | Not Specified | Successfully Transfected | No quantitative efficiency data provided. | [2] |
| Other Primary Immune Cells (T cells, B cells, Macrophages) | DNA/RNA | Data Not Available | Requires optimization by the end-user. |
Table 2: Cell Viability after this compound-C Transfection of Primary Immune Cells
| Cell Type | Nucleic Acid | Cell Viability (%) | Notes | Reference |
| Human Dendritic Cells | GFP RNA/DNA | Not Reported | Toxicity of liposomes was noted as a concern. | |
| Other Primary Immune Cells (T cells, B cells, Macrophages) | DNA/RNA | Data Not Available | Must be determined empirically. High cell death is a potential issue with primary cell transfection. |
Experimental Protocols
The following protocols are provided as a starting point for the this compound-C transfection of primary immune cells. Optimization of parameters such as cell density, this compound-C to nucleic acid ratio, and incubation time is critical for success.
General Guidelines for this compound-C Transfection
-
Cell Health: Ensure primary cells are healthy and have high viability (>90%) before transfection.
-
Serum: Form this compound-C:nucleic acid complexes in a serum-free medium, as serum components can interfere with complex formation. Transfection can be performed in the presence of serum, but this may require further optimization.[1]
-
Antibiotics: Do not use antibiotics in the media during transfection, as they can increase cell death.[1]
-
Optimization: To achieve the best results, it is essential to optimize the concentrations of this compound-C and nucleic acid, cell density, and incubation times.[1]
Protocol 1: Transfection of Suspension Primary Immune Cells (e.g., T lymphocytes, B lymphocytes)
This protocol is adapted from the manufacturer's general recommendations for suspension cells.[1]
Materials:
-
Primary immune cells (e.g., isolated T or B lymphocytes)
-
Complete culture medium appropriate for the cell type
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
This compound-C Reagent
-
Plasmid DNA or RNA
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Cell Preparation:
-
One day prior to transfection, ensure cells are in a healthy state.
-
On the day of transfection, wash the cells once with serum-free growth medium without antibiotics.
-
Resuspend the cells in serum-free growth medium without antibiotics to a concentration of 1-1.5 x 10^7 cells/mL.
-
Aliquot 2-3 x 10^6 cells in 0.2 mL of the cell suspension into each well of a multi-well plate.
-
-
Complex Formation:
-
In a sterile tube, dilute 1-2 µg of plasmid DNA or 2-5 µg of RNA in 500 µL of serum-free medium.
-
In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 500 µL of serum-free medium. Mix gently.
-
Combine the diluted nucleic acid and the diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow complexes to form. The solution may appear cloudy.
-
-
Transfection:
-
Add the this compound-C:nucleic acid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
-
Post-Transfection:
-
Add 2 mL of complete growth medium containing serum to each well. For Jurkat and MOLT-4 cells (as a model for T cells), the addition of 1 µg/mL PMA and 50 ng/mL PHA may enhance promoter activity and gene expression.[1]
-
Assess transgene expression 24-48 hours post-transfection.
-
Protocol 2: Transfection of Adherent Primary Immune Cells (e.g., Macrophages, Dendritic Cells)
This protocol is a general guideline for adherent cells and should be optimized for primary macrophages or dendritic cells.
Materials:
-
Adherent primary immune cells (e.g., monocyte-derived macrophages or dendritic cells)
-
Complete culture medium appropriate for the cell type
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
This compound-C Reagent
-
Plasmid DNA or RNA
-
Sterile culture plates
Procedure:
-
Cell Preparation:
-
Plate the cells one day before transfection so that they are 70-90% confluent at the time of transfection.
-
Just before transfection, remove the growth medium and wash the cells once with serum-free medium.
-
-
Complex Formation:
-
In a sterile tube, dilute 1-2 µg of plasmid DNA or 2-5 µg of RNA in 500 µL of serum-free medium.
-
In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 500 µL of serum-free medium. Mix gently.
-
Combine the diluted nucleic acid and the diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes.
-
-
Transfection:
-
Add the complexes to the washed cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
-
Post-Transfection:
-
Replace the transfection medium with 2 mL of fresh, complete growth medium containing serum.
-
Assess transgene expression 24-72 hours post-transfection.
-
Signaling Pathways and Immune Activation
The introduction of foreign nucleic acids into immune cells via cationic lipids can trigger innate immune signaling pathways. This is a critical consideration as it can lead to cell activation, cytokine production, and potentially alter the experimental outcome. The lipid component of the transfection reagent itself can also be recognized by pattern recognition receptors (PRRs).
Cationic lipids have been shown to activate Toll-like Receptor 2 (TLR2) and TLR4, as well as the NLRP3 inflammasome.[3][4][5] This can lead to the activation of downstream signaling cascades, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Experimental Workflow
The following diagram illustrates the general workflow for the transfection of primary immune cells using this compound-C.
Logical Relationships in Transfection Optimization
Optimizing transfection of primary immune cells involves balancing several key parameters. The following diagram illustrates the relationships between these factors and the desired outcomes.
Conclusion
This compound-C presents a viable, albeit challenging, option for the transfection of primary immune cells. Success with this reagent is highly dependent on careful optimization of the protocol for each specific cell type and donor. Researchers should be mindful of the potential for innate immune activation by both the cationic lipid and the nucleic acid cargo and should include appropriate controls to assess cell activation status. The protocols and information provided herein serve as a comprehensive starting point for researchers and drug development professionals to develop effective strategies for the genetic modification of primary immune cells.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Examples of Cells Transfected Successfully | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenicity Testing of Lipidoids In Vitro and In Silico: Modulating Lipidoid-Mediated TLR4 Activation by Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up DMRIE-C Transfections for High-Yield Protein Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient transfection is a cornerstone technique for rapid, high-yield protein production in mammalian cells, crucial for various applications in research and drug development. The cationic liposome-based reagent, DMRIE-C, is particularly effective for the transfection of a broad range of eukaryotic cells, including suspension cells, which are often preferred for large-scale protein expression.[1][2] Scaling up transfections from small-scale formats (e.g., 6-well plates) to larger vessels like shaker flasks and bioreactors is essential for generating sufficient protein quantities for downstream applications. However, this process requires careful optimization of several key parameters to maintain high transfection efficiency and cell viability, thereby maximizing protein yield.
These application notes provide a detailed guide for scaling up this compound-C-mediated transfections for both adherent and suspension cells. The protocols are designed to be a starting point for optimization in your specific cell line and with your protein of interest.
Key Principles for Scaling Up this compound-C Transfections
Successfully scaling up any transfection protocol relies on maintaining the optimal ratios of cells, DNA, and transfection reagent relative to the culture surface area or volume. When transitioning to larger formats, it is crucial to consider the following:
-
Surface Area vs. Volume: For adherent cells, scaling should be based on the surface area of the culture vessel. For suspension cells, scaling is proportional to the culture volume.[3]
-
Cell Density: Maintaining the optimal cell density at the time of transfection is critical. Overly confluent or sparse cultures can lead to decreased transfection efficiency.[4]
-
DNA to this compound-C Ratio: The optimal ratio of plasmid DNA to this compound-C reagent should be maintained across different scales. This ratio often needs to be empirically determined for each cell line and plasmid combination.[4]
-
Complex Formation: The method and timing of forming the DNA-DMRIE-C complexes are crucial for successful transfection. Complexes should be formed in a serum-free medium to ensure efficient encapsulation of the DNA.[1]
-
Media Conditions: The use of serum-free media for complex formation is highly recommended. While some cells can be transfected in the presence of serum, forming the complexes in a serum-free environment is essential.[1] Antibiotics should be avoided during transfection as they can cause cell death.[1]
Data Presentation: Scaling Parameters
The following tables provide a starting point for scaling up this compound-C transfections for both adherent and suspension cells. These values are based on the principle of proportional scaling from a 6-well plate format and should be optimized for your specific experimental conditions.
Table 1: Scaling Parameters for Adherent Cell Transfection with this compound-C
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/cm²) | Culture Volume (mL) | Plasmid DNA (µg) | This compound-C Reagent (µL) | Opti-MEM® I (for complexes, mL) |
| 6-well plate | 9.6 | 1-2 x 10⁵ | 2 | 1-2 | 2-12 | 1 |
| 100 mm dish | 55 | 1-2 x 10⁵ | 10 | 5.7 - 11.5 | 11.5 - 69 | 5.7 |
| T-75 flask | 75 | 1-2 x 10⁵ | 15 | 7.8 - 15.6 | 15.6 - 93.8 | 7.8 |
| T-175 flask | 175 | 1-2 x 10⁵ | 35 | 18.2 - 36.5 | 36.5 - 218.8 | 18.2 |
Table 2: Scaling Parameters for Suspension Cell Transfection with this compound-C
| Culture Vessel | Culture Volume (mL) | Cell Density (cells/mL) | Plasmid DNA (µg) | This compound-C Reagent (µL) | Opti-MEM® I (for complexes, mL) |
| 6-well plate | 2 | 1-1.5 x 10⁶ | 4 | 2-12 | 1 |
| 125 mL shaker flask | 25 | 1-1.5 x 10⁶ | 50 | 25 - 150 | 12.5 |
| 250 mL shaker flask | 50 | 1-1.5 x 10⁶ | 100 | 50 - 300 | 25 |
| 1 L shaker flask | 200 | 1-1.5 x 10⁶ | 400 | 200 - 1200 | 100 |
Experimental Protocols
Protocol for Scaling Up this compound-C Transfection of Adherent Cells
This protocol is designed for transient transfection of adherent mammalian cells in larger format culture vessels. All amounts are given for a 100 mm dish; for other formats, adjust volumes according to Table 1.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete growth medium with and without serum
-
Opti-MEM® I Reduced Serum Medium
-
High-quality plasmid DNA (1 µg/µL)
-
This compound-C Reagent
-
Sterile tubes and pipettes
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 100 mm dish in 10 mL of complete growth medium without antibiotics.
-
Ensure cells will be 60-80% confluent at the time of transfection.[5]
-
-
Complex Formation:
-
On the day of transfection, in a sterile tube, dilute 5.7 - 11.5 µg of plasmid DNA in 2.85 mL of Opti-MEM® I medium. Mix gently.
-
In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times.[1] Dilute 11.5 - 69 µL of this compound-C in 2.85 mL of Opti-MEM® I medium.
-
Incubate the diluted this compound-C at room temperature for 30-45 minutes.[5]
-
Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow complexes to form. The solution may appear cloudy.[5]
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with 5 mL of serum-free medium.
-
Remove the wash medium and add the 5.7 mL of DNA-DMRIE-C complexes to the cells.
-
Gently rock the dish to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with 10 mL of complete growth medium containing serum.
-
Alternatively, add 5 mL of growth medium containing 2x the normal serum concentration without removing the transfection medium.
-
Incubate the cells for 24-72 hours before harvesting the cells or supernatant for protein expression analysis.[5]
-
Protocol for Scaling Up this compound-C Transfection of Suspension Cells
This protocol is designed for transient transfection of suspension mammalian cells in shaker flasks. All amounts are given for a 125 mL shaker flask containing 25 mL of cell culture. For other volumes, adjust amounts according to Table 2.
Materials:
-
Suspension cells in logarithmic growth phase
-
Complete growth medium with and without serum
-
Opti-MEM® I Reduced Serum Medium
-
High-quality plasmid DNA (1 µg/µL)
-
This compound-C Reagent
-
Sterile tubes and shaker flasks
Procedure:
-
Cell Preparation:
-
On the day of transfection, ensure the suspension cells are in the logarithmic growth phase with high viability (>95%).
-
Adjust the cell density to 1-1.5 x 10⁶ cells/mL in 25 mL of complete growth medium without antibiotics in a 125 mL shaker flask.
-
-
Complex Formation:
-
In a sterile tube, dilute 50 µg of plasmid DNA in 6.25 mL of Opti-MEM® I medium. Mix gently.
-
In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times.[1] Dilute 25 - 150 µL of this compound-C in 6.25 mL of Opti-MEM® I medium.
-
Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Add the 12.5 mL of DNA-DMRIE-C complexes directly to the 25 mL of cell suspension in the shaker flask.
-
Place the flask in an orbital shaker at the appropriate speed (e.g., 125 rpm) in a 37°C incubator with 5-8% CO₂.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours. For some cell lines, adding fresh growth medium 4-6 hours post-transfection can improve cell viability and protein expression.
-
Harvest the cells or supernatant for protein expression analysis at the desired time point.
-
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Workflow for scaling up this compound-C transfection.
Cationic Lipid-Mediated Transfection Pathway
Caption: Cationic lipid-mediated DNA delivery pathway.
Troubleshooting
| Issue | Possible Cause(s) | Recommendation(s) |
| Low Transfection Efficiency | - Suboptimal cell health or confluency- Poor DNA quality- Incorrect DNA:this compound-C ratio- Presence of serum or antibiotics during complex formation | - Use healthy, low-passage cells at the recommended density.- Use high-purity, endotoxin-free plasmid DNA.- Optimize the DNA:this compound-C ratio for your cell line.- Ensure complex formation is performed in serum-free and antibiotic-free medium. |
| High Cell Toxicity | - this compound-C concentration is too high- Extended exposure to transfection complexes- Cells are too sensitive | - Reduce the amount of this compound-C used.- Shorten the incubation time with the transfection complexes.- Replace the transfection medium with fresh growth medium after 4-6 hours. |
| Inconsistent Results | - Variation in cell passage number or density- Inconsistent mixing of reagents- Fluctuation in incubation times | - Maintain consistent cell culture practices.- Ensure thorough but gentle mixing of reagents.- Standardize all incubation steps. |
| Low Protein Yield | - Low transfection efficiency- Inefficient transcription or translation- Protein degradation | - Address low transfection efficiency first.- Optimize the expression vector (e.g., promoter, codon usage).- Harvest at an earlier time point or use protease inhibitors. |
Conclusion
Scaling up this compound-C mediated transfections for protein production is a feasible and effective method for generating large quantities of recombinant proteins. By carefully adhering to the principles of proportional scaling and optimizing key parameters such as cell density, DNA and reagent concentrations, and incubation times, researchers can achieve high transfection efficiencies and protein yields in larger culture formats. The provided protocols and guidelines serve as a robust starting point for developing a scaled-up transfection process tailored to your specific needs.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 4. Optimizing HEK293 Transfection: A Practical Guide to Boosting Transient Expression_FDCELL [fdcell.com]
- 5. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DMRIE-C Transfection: A Technical Support Guide
Welcome to the technical support center for optimizing DMRIE-C-mediated transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high transfection efficiency in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound-C transfection experiments in a question-and-answer format.
Question: Why is my transfection efficiency low?
Answer: Low transfection efficiency can be attributed to several factors. A primary consideration is the optimization of the this compound-C reagent to nucleic acid ratio.[1] It is crucial to perform a dose-response curve to determine the optimal amount of each component.[2] Additionally, ensure that the DNA-reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation.[2] The health and confluency of your cells are also critical; cells should be actively dividing and at an optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.[3][4] Finally, verify the quality of your nucleic acid, as contaminants can negatively impact the outcome.[1]
Question: What is causing high cell death (toxicity) after transfection?
Answer: High cell toxicity is often a result of using an excessive amount of this compound-C reagent or nucleic acid.[5] It is important to optimize the concentrations of both to find a balance between high efficiency and low toxicity.[6] The incubation time of the transfection complex with the cells can also influence cell viability; reducing this time may alleviate toxicity.[7] Ensure that antibiotics are not present in the media during transfection, as this can contribute to cell death.[8][9]
Question: Can I use serum in my media during transfection?
Answer: While the formation of the this compound-C and nucleic acid complexes must be done in a serum-free medium, you can perform the transfection in the presence of serum.[8] However, for optimal results, it is recommended to perform the initial incubation of the complexes with the cells in a serum-free medium.[8] After the initial incubation period (typically 4-24 hours), you can replace it with a complete growth medium containing serum.[8]
Question: My results are not reproducible. What could be the issue?
Answer: Lack of reproducibility can stem from inconsistencies in cell culture conditions.[2] Ensure that you are using cells at a consistent passage number, as cell characteristics can change over time.[3][4] The confluency of the cells at the time of transfection should also be kept consistent between experiments.[2] It is also important to thoroughly mix the this compound-C reagent before each use, as it is a lipid suspension that can settle over time.[8][9]
Frequently Asked Questions (FAQs)
What is this compound-C Reagent?
This compound-C Reagent is a liposome formulation composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[8][9][10] It is designed for the transfection of DNA and RNA into eukaryotic cells and is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[8][9][11]
What is the recommended medium for complex formation?
Opti-MEM® I Reduced Serum Medium is recommended for diluting the this compound-C reagent and nucleic acids before complexing.[8][9] Serum-free DMEM or RPMI 1640 can also be used, though efficiency may be slightly lower.[10]
How should I store the this compound-C Reagent?
This compound-C Reagent should be stored at 4°C. Do not freeze the reagent.[12][13]
Can I co-transfect multiple plasmids using this compound-C?
Yes, co-transfection is possible. The total amount of DNA in the mixture should be kept constant. For example, if your protocol calls for 1 µg of plasmid, you can use 0.5 µg of each of the two plasmids.[10][14]
Experimental Protocols & Data
Optimization of Transfection Conditions
To achieve the highest transfection efficiency with minimal cell toxicity, it is crucial to optimize several parameters. The following table summarizes key quantitative data for optimizing this compound-C transfections in a 6-well plate format.
| Parameter | Adherent Cells | Suspension Cells |
| Cell Density (at transfection) | 2-3 x 10^5 cells/well (80% confluent) | 2-3 x 10^6 cells in 0.2 ml |
| DNA Amount | 1-2 µg | 1-2 µg |
| RNA Amount | 2-5 µg | 2-5 µg |
| This compound-C Reagent Volume | 2-12 µl | 2-12 µl |
| Complex Incubation Time | 15-45 minutes | 15-45 minutes |
| Transfection Incubation Time | 4-24 hours | 4-5 hours |
Note: These are general guidelines. Optimal conditions may vary depending on the cell type and nucleic acid used.[8]
Detailed Transfection Protocol for Adherent Cells (6-Well Plate)
-
Cell Seeding: One day prior to transfection, seed 2-3 x 10^5 cells per well in 2 ml of complete growth medium without antibiotics, ensuring they will be approximately 80% confluent at the time of transfection.[8]
-
Complex Preparation: a. In tube A, dilute 1-2 µg of DNA in 500 µl of Opti-MEM® I Reduced Serum Medium. b. In tube B, mix the this compound-C reagent by inverting the tube 5-10 times, then dilute 2-12 µl in 500 µl of Opti-MEM® I Medium. Incubate for 30-45 minutes at room temperature.[8] c. Combine the contents of tube A and tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation. The solution may appear cloudy.[8]
-
Transfection: a. Remove the growth medium from the cells and wash once with 2 ml of serum-free medium.[8] b. Add the 1 ml of the DNA-DMRIE-C complex mixture to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.[8]
-
Post-Transfection: a. Replace the transfection medium with 2 ml of fresh, complete growth medium containing serum.[8] b. Assay for gene expression 24-72 hours post-transfection.[8]
Visual Guides
This compound-C Transfection Workflow
References
- 1. biocompare.com [biocompare.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 5. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 13. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-C Transfection Reagent - FAQs [thermofisher.com]
Navigating DMRIE-C Transfection: A Technical Support Guide to Minimize Cytotoxicity
For Immediate Release
Researchers, scientists, and drug development professionals utilizing the cationic lipid transfection reagent DMRIE-C can now access a comprehensive technical support center designed to mitigate cytotoxicity and optimize experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during cell culture transfection.
The this compound-C reagent is a valuable tool for introducing nucleic acids into eukaryotic cells, particularly suspension cells. However, like many transfection reagents, it can exhibit cytotoxicity, which can impact experimental results and cell viability. This technical support center aims to empower researchers with the knowledge to effectively reduce these cytotoxic effects while maintaining high transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-C-induced cytotoxicity?
A1: The cytotoxicity of this compound-C, a cationic lipid, is often dose-dependent and can be attributed to its interaction with the cell membrane. Excessive concentrations of the lipid can lead to membrane disruption and initiate apoptotic pathways. Optimizing the amount of this compound-C is crucial for minimizing cell death.
Q2: How can I reduce cytotoxicity without compromising transfection efficiency?
A2: Several strategies can be employed:
-
Optimize the this compound-C to nucleic acid ratio: A thorough optimization of this ratio is critical. Start with the manufacturer's recommended range and perform a dose-response experiment to find the optimal balance for your specific cell type and nucleic acid.
-
Use serum-free medium for complex formation: The formation of this compound-C/nucleic acid complexes should always be performed in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium. Serum proteins can interfere with complex formation and increase cytotoxicity.[1][2][3]
-
Transfect healthy, actively dividing cells: Cells should be in their logarithmic growth phase and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[4]
-
Minimize exposure time: For particularly sensitive cell lines, reducing the incubation time of the transfection complexes with the cells can decrease cytotoxicity.
-
Ensure high-quality nucleic acid: The purity and integrity of the DNA or RNA being transfected can influence both efficiency and cell viability.
Q3: Can the presence of serum in the culture medium during transfection affect cytotoxicity?
A3: While complexes must be formed in a serum-free environment, the transfection itself can often be carried out in a serum-containing medium. In fact, for some cell lines, the presence of serum during transfection can help mitigate cytotoxicity.[3] However, it is important to note that the optimal this compound-C and nucleic acid concentrations may need to be re-optimized when switching between serum-free and serum-containing transfection conditions.[3]
Q4: What are the signs of cytotoxicity in my cell culture?
A4: Signs of cytotoxicity include a noticeable decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and the presence of floating dead cells. For a quantitative assessment, cell viability assays such as the MTT or trypan blue exclusion assay are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Post-Transfection | 1. This compound-C concentration is too high.2. Nucleic acid concentration is too high or contains impurities.3. Cells were not at optimal health or confluency.4. Prolonged exposure to transfection complexes.5. Presence of antibiotics in the medium during transfection. | 1. Perform a dose-response curve to determine the optimal this compound-C concentration.2. Use highly purified, endotoxin-free nucleic acid. Titrate the nucleic acid amount.3. Ensure cells are healthy, actively dividing, and within the recommended confluency range.4. Reduce the incubation time of the cells with the transfection complexes.5. Omit antibiotics from the media during transfection. |
| Low Transfection Efficiency with Low Cytotoxicity | 1. This compound-C concentration is too low.2. Nucleic acid concentration is too low.3. Suboptimal complex formation.4. Cell density is too high or too low. | 1. Increase the concentration of this compound-C in a stepwise manner.2. Increase the amount of nucleic acid used.3. Ensure complexes are formed in serum-free medium and for the recommended incubation time.4. Optimize cell seeding density prior to transfection. |
| Both High Cytotoxicity and Low Transfection Efficiency | 1. A combination of the factors listed above.2. The cell line is inherently difficult to transfect with cationic lipids. | 1. Systematically re-optimize all transfection parameters, starting with the this compound-C:nucleic acid ratio and cell confluency.2. Consider alternative transfection methods such as electroporation or viral transduction. |
Quantitative Data Summary
Optimizing the concentration of this compound-C is a critical step in minimizing cytotoxicity. The following tables provide a general guideline for starting concentrations and expected viability. Please note that optimal conditions will vary depending on the cell line and experimental setup.
Table 1: Recommended Starting Concentrations for this compound-C Transfection (per well of a 6-well plate)
| Component | Recommended Range |
| Plasmid DNA | 1 - 4 µg |
| This compound-C Reagent | 2 - 12 µl |
| Opti-MEM™ I Medium | 1 ml (for complex formation) |
Table 2: Hypothetical Example of this compound-C Dose-Response on Cell Viability (Jurkat Cells)
| This compound-C (µl per 1x10^6 cells) | Cell Viability (%) after 24 hours |
| 0 (Control) | 100 |
| 2 | 95 |
| 4 | 88 |
| 6 | 75 |
| 8 | 60 |
| 10 | 45 |
| 12 | 30 |
Note: This data is illustrative. Actual results will vary.
Experimental Protocols
Protocol 1: Optimizing this compound-C Concentration for Transfection
This protocol provides a framework for determining the optimal this compound-C to nucleic acid ratio to maximize transfection efficiency while minimizing cytotoxicity.
Workflow for this compound-C Optimization
References
- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting Low Transfection Efficiency with DMRIE-C: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the DMRIE-C transfection reagent, achieving high efficiency is paramount for experimental success. This guide provides a comprehensive technical support center, including troubleshooting advice, frequently asked questions, detailed protocols, and optimized conditions to address common issues encountered during transfection experiments, particularly low efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low transfection efficiency with this compound-C?
A1: A frequent cause of low efficiency is the presence of serum in the medium during the formation of the DNA-DMRIE-C complexes. It is crucial to form these complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, as serum components can interfere with the complex formation.[1][2] While the transfection itself can be performed in the presence of serum, the initial complexing step must be serum-free.[1]
Q2: My transfection efficiency is still low even after using a serum-free medium for complex formation. What else could be the problem?
A2: Several factors can contribute to low transfection efficiency. These include:
-
Suboptimal Cell Health: Cells should be healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3][4] It is recommended to use cells with a low passage number, ideally below 50.[4]
-
Incorrect Cell Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[4] Overly confluent or sparse cultures can lead to poor uptake of the transfection complexes.
-
Poor Quality or Incorrect Amount of DNA: Use high-purity, endotoxin-free plasmid DNA. The ratio of DNA to this compound-C is a critical parameter that needs to be optimized for each cell line and plasmid.[4]
-
Improper Storage and Handling of this compound-C: this compound-C is a lipid suspension and should be stored at 4°C. Do not freeze the reagent.[2][5] Before use, it is important to mix the reagent thoroughly by inverting the tube 5-10 times as the lipid may settle over time.[1][6]
-
Presence of Inhibitors: Antibiotics in the media during transfection can sometimes cause cell death and reduce efficiency.[1] Additionally, certain serum-free media formulations may inhibit cationic lipid-mediated transfection.[1]
Q3: How can I optimize the ratio of DNA to this compound-C reagent?
A3: Optimization is key to achieving the highest transfection efficiency. It is recommended to perform a titration of both the DNA and this compound-C concentrations. A good starting point for a 6-well plate is to test a range of 1-2 µg of DNA with 2-12 µl of this compound-C.[1][6] Keeping the amount of DNA constant while varying the volume of this compound-C (e.g., 1:2, 1:4, 1:6 DNA:reagent ratio) is a common optimization strategy.
Q4: Can I use this compound-C for transfecting suspension cells?
A4: Yes, this compound-C is particularly effective for the transfection of suspension cells, such as Jurkat, and other lymphoid-derived cell lines.[1]
Q5: What is the optimal incubation time for the DNA-DMRIE-C complexes and for the transfection itself?
A5: After combining the diluted DNA and this compound-C, incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.[1] The optimal incubation time for the complexes with the cells is typically between 4 and 24 hours.[1] This should be optimized for your specific cell line.
Optimization of Transfection Parameters
To achieve the highest transfection efficiency, it is crucial to optimize several experimental parameters. The following table provides recommended starting conditions for a 6-well plate format, which can be scaled up or down proportionally for other culture vessel sizes.
| Parameter | Recommended Range | Key Considerations |
| DNA Amount | 1 - 2 µg | Use high-quality, purified plasmid DNA. |
| This compound-C Reagent | 2 - 12 µl | Titrate to find the optimal ratio with DNA. |
| Cell Confluency (Adherent) | 70 - 90% | Cells should be in the logarithmic growth phase. |
| Cell Density (Suspension) | 2-3 x 10^6 cells/well | Adjust based on cell type and growth rate.[1] |
| Complex Formation Time | 15 - 45 minutes | Allow complexes to form at room temperature.[1] |
| Transfection Incubation Time | 4 - 24 hours | Optimize for maximum expression and minimal toxicity.[1] |
Detailed Experimental Protocol: DNA Transfection in a 6-Well Plate
This protocol provides a step-by-step guide for transfecting adherent mammalian cells using this compound-C reagent in a 6-well plate format.
Materials:
-
This compound-C Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA (high purity)
-
Adherent cells in a 6-well plate
-
Appropriate cell culture medium with and without serum
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in their appropriate growth medium without antibiotics, so they reach 70-90% confluency at the time of transfection.
-
Preparation of DNA and this compound-C Solutions (perform in separate tubes):
-
DNA Dilution: In a sterile tube, dilute 1-2 µg of plasmid DNA into 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently.
-
This compound-C Dilution: In a separate sterile tube, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C into 500 µl of Opti-MEM® I Reduced Serum Medium. Mix gently.
-
-
Formation of DNA-DMRIE-C Complexes:
-
Combine the diluted DNA and diluted this compound-C solutions.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of transfection complexes. The solution may appear cloudy.[1]
-
-
Transfection:
-
Gently wash the cells once with serum-free medium.
-
Aspirate the medium from the wells.
-
Add the 1 ml of the DNA-DMRIE-C complex mixture dropwise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
-
Post-Transfection:
-
After the incubation period, you can either replace the transfection medium with 2 ml of fresh, complete growth medium (containing serum and antibiotics) or add 1 ml of growth medium containing 2x the normal serum concentration without removing the transfection medium.[1]
-
Incubate the cells for another 24-48 hours before assaying for gene expression.
-
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the transfection process and troubleshooting, the following diagrams have been created.
Caption: General experimental workflow for transfection using this compound-C reagent.
Caption: A decision tree for troubleshooting low transfection efficiency with this compound-C.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. genscript.com [genscript.com]
- 5. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating Serum Effects in DMRIE-C Transfection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of DMRIE-C transfection reagent in the presence of serum. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your transfection experiments and achieve reliable, reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Serum Interference: Serum proteins were present during the formation of this compound-C/nucleic acid complexes.[1][2][3] | Always form the lipid-DNA/RNA complexes in a serum-free medium before adding them to the cells.[1][4] Opti-MEM® I Reduced Serum Medium is recommended for complex formation.[4][5] |
| Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of this compound-C to your plasmid DNA or RNA is not optimized for your specific cell type and experimental conditions. | Perform a dose-response curve to determine the optimal ratio of this compound-C to nucleic acid. Start with the manufacturer's recommended ratios and test a range of concentrations. | |
| Poor Cell Health: Cells were not in the logarithmic growth phase, were over-confluent, or had a high passage number. | Use healthy, actively dividing cells that are at the recommended confluence (typically 70-90% for adherent cells) at the time of transfection.[2] | |
| Presence of Antibiotics: Antibiotics in the transfection medium can increase cell death.[4] | Avoid using antibiotics in the media during transfection.[4] | |
| High Cell Toxicity / Low Viability | Prolonged Exposure to Transfection Complexes: Leaving the this compound-C/nucleic acid complexes on the cells for too long can be toxic. | Optimize the incubation time of the complexes with the cells. A typical range is 4-24 hours, after which the medium should be replaced with fresh, complete growth medium.[4] |
| Excessive Amount of Transfection Reagent: High concentrations of this compound-C can be cytotoxic. | Titrate the amount of this compound-C to find the lowest concentration that still provides high transfection efficiency. | |
| Serum-Free Conditions During Transfection: While complexes must be formed in serum-free media, some cell lines are sensitive to prolonged incubation without serum. | After forming the complexes in serum-free medium, you can add them to cells cultured in their regular serum-containing growth medium.[1] This can help to minimize cytotoxicity. | |
| Inconsistent or Non-Reproducible Results | Variability in Cell Confluency: The number of cells at the time of transfection was not consistent between experiments. | Maintain a consistent cell seeding density and ensure that the cells are at a similar confluency for each experiment.[4] |
| Incomplete Mixing of this compound-C Reagent: this compound-C is a lipid suspension and can settle over time. | Always mix the this compound-C reagent thoroughly by inverting the tube 5-10 times before each use.[4][5] | |
| Degraded Nucleic Acid: The quality of your plasmid DNA or RNA is poor. | Use high-quality, purified nucleic acid for transfection. Confirm the integrity and concentration of your nucleic acid before use. |
Frequently Asked Questions (FAQs)
Q1: Can I perform this compound-C transfection in the presence of serum?
A1: Yes, you can have serum in the cell culture medium during the transfection incubation period. However, it is critical that the initial formation of the this compound-C/nucleic acid complexes is done in a serum-free medium.[1][2][4] Serum contains proteins that can interfere with the electrostatic interactions required for complex formation, leading to reduced transfection efficiency.[3]
Q2: What is the recommended procedure for transfection with serum?
A2: The recommended procedure is to first dilute your nucleic acid and the this compound-C reagent separately in a serum-free medium (like Opti-MEM® I). Then, combine the two diluted solutions to allow the complexes to form. After a short incubation period, you can add these complexes to your cells that are in their complete growth medium containing serum.[1][4]
Q3: Will the presence of serum affect my transfection efficiency?
A3: If the complexes are formed correctly in a serum-free environment, the negative impact of serum on transfection efficiency is significantly reduced. For some cell types, the presence of serum in the culture medium during transfection can actually be beneficial for cell health and may lead to better overall results.[2] However, for optimal results, performing the entire transfection in serum-free medium is often recommended, provided your cells can tolerate it for the duration of the transfection.[4]
Q4: Do I need to change the medium after adding the transfection complexes?
A4: It is generally recommended to replace the medium containing the transfection complexes with fresh, complete growth medium 4-24 hours post-transfection.[4] This helps to remove any residual reagent and reduce cytotoxicity.
Q5: Is this compound-C suitable for transfecting suspension cells in the presence of serum?
A5: Yes, this compound-C is particularly effective for transfecting suspension cells, such as Jurkat cells.[4][5][6][7] The same principle applies: form the complexes in a serum-free medium before adding them to the suspension cells in their serum-containing growth medium.
The Mechanism of Serum Inhibition
Serum contains a variety of proteins that can interfere with cationic lipid-mediated transfection. The positively charged this compound-C/nucleic acid complexes can be coated by negatively charged serum proteins, which neutralizes their charge and hinders their interaction with the negatively charged cell membrane. This prevents the efficient uptake of the complexes into the cells.
Caption: Mechanism of serum interference in this compound-C transfection.
Experimental Protocols
Protocol: Comparative Analysis of this compound-C Transfection in the Presence and Absence of Serum
This protocol provides a framework for comparing the efficiency of this compound-C transfection with and without serum for a given cell line.
Materials:
-
This compound-C Reagent
-
High-quality plasmid DNA (e.g., expressing a reporter gene like GFP)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Complete cell culture medium with and without serum
-
Adherent or suspension cells
-
Appropriate tissue culture plates and supplies
Experimental Workflow:
References
- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 2. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DMRIE-C Transfection Technical Support Center for Suspension Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with DMRIE-C-mediated transfection of suspension cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound-C Reagent and what is it used for?
This compound-C Reagent is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1][2] It is specifically designed for the transfection of DNA and RNA into eukaryotic cells and is particularly effective for suspension cells, such as Jurkat and other lymphoid-derived cell lines.[1][2][3]
Q2: What are the critical guidelines for using this compound-C Reagent?
For successful transfection, it is important to:
-
Use the recommended amounts of DNA (or RNA) and this compound-C, and optimize as needed.[1]
-
Use a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, for diluting the nucleic acid and the this compound-C reagent before complex formation.[1][2]
-
Thoroughly mix the this compound-C suspension before use by inverting the tube 5-10 times.[1][2]
-
Transfect cells at the recommended cell density.[1]
-
Avoid adding antibiotics to the media during transfection, as this can cause cell death.[1][2]
-
Form the lipid-nucleic acid complexes in a serum-free medium, even if the cells are ultimately transfected in the presence of serum.[1][2]
Q3: Can I use a serum-containing medium for transfection?
While it is recommended to perform the transfection in a serum-free medium for optimal results, cells can be transfected in the presence of serum. However, the initial formation of the this compound-C-DNA/RNA complexes must be done in a serum-free medium.[1][2] Some serum-free media formulations may inhibit cationic lipid-mediated transfection, so it is important to test for compatibility.[1][2]
Q4: My this compound-C reagent was accidentally frozen. Can I still use it?
Freezing can negatively impact the integrity and composition of the lipid particles, potentially affecting the reagent's performance. It is generally recommended to purchase a new vial to ensure optimal function.[4] However, all of our lipid transfection reagents are stable at room temperature for months.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the transfection of suspension cells with this compound-C.
Problem 1: Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal ratio of DNA to this compound-C. | Optimize the transfection conditions by varying the concentrations of both DNA (or RNA) and this compound-C.[1] A DNA (µg) to lipid (µl) ratio of 1:2 to 1:3 is a good starting point for many cell lines.[4] |
| Poor quality of plasmid DNA or siRNA. | Ensure the nucleic acid used is of high quality and free of contaminants like endotoxins, proteins, and salts.[4][6] Verify the concentration and integrity of the DNA/RNA.[4] |
| Complexes formed in the presence of serum. | Always prepare the this compound-C-nucleic acid complexes in a serum-free medium like Opti-MEM® I.[1][2][4] |
| Incorrect cell density. | Transfect cells when they are in the logarithmic growth phase and at the optimal density. For many suspension cells, a density of 2-3 x 10^6 cells per well in a 6-well plate is recommended.[1] |
| Presence of inhibitors in the medium. | Do not use antibiotics, EDTA, citrate, phosphate, or sulfated proteoglycans in the medium during complex formation and transfection.[4][7] |
| Incompatible serum-free medium. | Some serum-free media formulations can inhibit cationic lipid-mediated transfection. Test different serum-free media for compatibility.[1][2] |
| Cells are difficult to transfect. | Suspension cells are notoriously more challenging to transfect than adherent cells.[][9] Optimization of all parameters is critical. For some lymphoid cell lines like Jurkat and MOLT-4, the addition of PMA (1 µg/ml) and PHA (50 ng/ml) can enhance promoter activity and gene expression.[1] |
Problem 2: High Cell Viability/Toxicity
| Possible Cause | Suggested Solution |
| Excessive amount of this compound-C reagent. | Reduce the amount of this compound-C used. Perform a titration to find the optimal concentration that balances efficiency and toxicity.[10] |
| Prolonged exposure to the transfection complex. | Reduce the incubation time of the cells with the transfection complexes. The recommended incubation time is 4-5 hours before adding serum-containing medium.[1] |
| Cells are sensitive to the transfection process. | For sensitive cells, changing the medium 6 hours post-transfection to fresh culture medium can help reduce cell death.[11] |
| Presence of antibiotics during transfection. | Do not include antibiotics in the media during the transfection process as this can lead to cell death.[1][2] |
| Poor cell health prior to transfection. | Ensure cells are healthy, actively dividing, and have high viability (>90%) before starting the experiment.[12] |
Quantitative Data Summary
The following table summarizes typical starting conditions for this compound-C transfection of various suspension cell lines. Note that optimization is crucial for achieving the best results.
| Cell Line | DNA Amount (per 1x10^6 cells) | This compound-C Amount (per 1x10^6 cells) | Reported Transfection Efficiency | Reference |
| Jurkat | 1 µg | 2-12 µl | Data not specified in text, but effective | [1][3] |
| MOLT-4 | 1 µg | 2-12 µl | Data not specified in text, but effective | [1][3] |
| K-562 | 1 µg | 2-12 µl | Data not specified in text, but effective | [1][3] |
| KG-1 | 1 µg | 2-12 µl | Data not specified in text, but effective | [1][3] |
Experimental Protocols
Standard Protocol for this compound-C Transfection of Suspension Cells (6-well plate format)
This protocol is a general guideline. All amounts are given on a per-well basis.
Materials:
-
This compound-C Reagent
-
Plasmid DNA or RNA
-
Opti-MEM® I Reduced Serum Medium (or other suitable serum-free medium)
-
Suspension cells in logarithmic growth phase
-
6-well tissue culture plates
-
Polystyrene tubes (12 x 75 mm)
Procedure:
-
Preparation of Cells:
-
The day of transfection, prepare a single-cell suspension from your stock culture.
-
Wash the cells once with serum-free growth medium without antibiotics.
-
Resuspend the cells in serum-free growth medium without antibiotics.
-
-
Formation of this compound-C/Nucleic Acid Complexes: a. In a well of the 6-well plate, aliquot 500 µl of Opti-MEM® I Medium. b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C into the medium in the well and mix gently by swirling the plate. c. In a separate polystyrene tube, dilute 4 µg of your DNA in 500 µl of Opti-MEM® I Medium. d. Add the diluted DNA to the well containing the diluted this compound-C. The total volume should be 1 ml. e. Mix gently by swirling the plate and incubate for 15-45 minutes at room temperature. The solution may appear cloudy.
-
Transfection: a. While the complexes are forming, add 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium without antibiotics to each well containing the transfection complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Post-Transfection: a. After the incubation period, add 2 ml of growth medium containing 15% fetal bovine serum to the cells. Note: For certain cell lines like Jurkat and MOLT-4, adding 1 µg/ml PMA and 50 ng/ml PHA can enhance gene expression. For K562 and KG-1 cells, PMA alone can be added.[1] b. Continue to incubate the cells at 37°C.
-
Analysis:
-
Assay for transgene expression 24-48 hours post-transfection.
-
Visualizations
Caption: Experimental workflow for this compound-C transfection of suspension cells.
Caption: Troubleshooting decision tree for this compound-C transfection issues.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 6. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. General guidelines for successful transfection [qiagen.com]
DMRIE-C Mediated Gene Expression: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DMRIE-C reagent for gene expression experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound-C mediated transfections.
Low Transfection Efficiency
Question: Why am I observing low transfection efficiency with this compound-C?
Answer: Low transfection efficiency can be caused by several factors. Below is a list of potential causes and their corresponding solutions.
| Possible Cause | Suggested Solution |
| Suboptimal this compound-C to DNA Ratio | The ratio of this compound-C to DNA is a critical factor for successful transfection.[1] It is recommended to perform a titration to find the optimal ratio for your specific cell type and plasmid. Start with the recommended ranges and test several ratios. |
| Poor Cell Health | Transfection efficiency is highly dependent on the health of the cells.[2][3] Ensure your cells are healthy, actively dividing, and have a viability of over 90%. Use cells with a low passage number, as their characteristics can change over time.[2][3] |
| Incorrect Cell Density | The confluency of your cells at the time of transfection is crucial. A general guideline is to have the cells at 40-80% confluency.[3] If the cell density is too low, the culture may not grow well, and if it's too high, contact inhibition can prevent the uptake of the transfection complexes.[3] |
| Presence of Serum or Other Inhibitors During Complex Formation | The formation of this compound-C/DNA complexes must be done in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium.[1][4][5] Serum proteins and other substances like antibiotics, EDTA, and sulfated proteoglycans can interfere with complex formation.[1] |
| Degraded or Impure DNA | The quality of your DNA is paramount. Use high-purity, endotoxin-free DNA. The A260/A280 ratio should be between 1.7 and 1.9.[2] |
| Improper Storage or Handling of this compound-C | This compound-C reagent should be stored at 4°C and should never be frozen.[5][6] Before use, ensure the reagent is mixed thoroughly by inverting the tube several times as it is a lipid suspension that can settle over time.[4] |
| Incompatible Promoter in Expression Vector | Ensure the promoter in your expression vector is active in the cell line you are using. |
High Cell Toxicity
Question: My cells are dying after transfection with this compound-C. What could be the cause?
Answer: High cell toxicity is a common issue and can often be mitigated by optimizing your protocol.
| Possible Cause | Suggested Solution |
| Excessive Amount of this compound-C or DNA | High concentrations of the transfection reagent or DNA can be toxic to cells.[7] Perform a dose-response experiment to find the optimal amount of both components that gives high transfection efficiency with minimal toxicity.[5] |
| Prolonged Exposure to Transfection Complexes | The incubation time of the cells with the transfection complexes can be optimized. For sensitive cell lines, reducing the exposure time to 4-6 hours may decrease toxicity.[8] |
| Presence of Antibiotics During Transfection | Antibiotics in the medium can increase cell death during transfection as the cells are more permeable.[4] It is recommended to perform the transfection in antibiotic-free medium. |
| Poor Cell Health or Low Seeding Density | Unhealthy cells or cells plated at a very low density are more susceptible to the toxic effects of transfection.[3][7] Ensure your cells are healthy and seeded at an appropriate density.[3] |
| Contaminants in the DNA Preparation | Contaminants such as endotoxins in your plasmid DNA preparation can lead to significant cell death. Use a high-quality plasmid purification kit. |
Frequently Asked Questions (FAQs)
Q1: What is this compound-C and what is it used for?
A1: this compound-C is a liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[4] It is used to transfect DNA and RNA into eukaryotic cells, and it is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[4]
Q2: Can I use serum in my medium during transfection with this compound-C?
A2: While the transfection of cells can be performed in the presence of serum, the formation of the this compound-C/nucleic acid complexes must be done in a serum-free medium.[4] Serum proteins can interfere with the complex formation.[1] For optimal results, it is recommended to use a serum-free medium like Opti-MEM® I Reduced Serum Medium for complexation.[4]
Q3: How should I store the this compound-C reagent?
A3: this compound-C reagent should be stored at 4°C.[6] Do not freeze the reagent, as this can damage the lipid formulation and reduce its efficiency.[5]
Q4: What is the recommended ratio of this compound-C to DNA?
A4: The optimal ratio of this compound-C to DNA is cell-type dependent and needs to be determined experimentally.[1] A good starting point for optimization is to test a range of ratios. Please refer to the quantitative data tables and the optimization protocol below for more detailed guidance.
Q5: How long should I incubate the cells with the transfection complexes?
A5: The incubation time can vary depending on the cell line and experimental goals. A typical incubation time is between 4 to 24 hours.[4] For sensitive cells, a shorter incubation time may be necessary to reduce toxicity.[8]
Quantitative Data Summary
The following tables provide recommended starting amounts for transfection in a 6-well plate format. These should be optimized for your specific cell type and experimental conditions.
Table 1: Recommended Reagent and DNA/RNA Quantities for a 6-Well Plate
| Component | Adherent Cell DNA Transfection | Suspension Cell DNA Transfection | Adherent Cell RNA Transfection |
| DNA/RNA per well | 1-2 µg | 4 µg | 2-5 µg |
| This compound-C per well | 2-12 µl | 2-12 µl | 2-12 µl |
| Complexation Volume (Serum-Free Medium) | 1 ml (500 µl for DNA + 500 µl for this compound-C) | 1 ml (500 µl for DNA + 500 µl for this compound-C) | 1 ml |
| Cell Seeding Density (one day prior) | Such that cells are at desired confluency | N/A | 2-3 x 10^5 cells |
Table 2: Optimization Ranges for this compound-C to Nucleic Acid Ratio
| Nucleic Acid (per well of 6-well plate) | Recommended this compound-C Volume Range for Optimization (µl) |
| 1 µg DNA | 2, 4, 6, 8, 10, 12 |
| 2 µg DNA | 2, 4, 6, 8, 10, 12 |
| 4 µg DNA | 4, 6, 8, 10, 12 |
| 2 µg RNA | 2, 4, 6, 8, 10, 12 |
| 5 µg RNA | 4, 6, 8, 10, 12 |
Experimental Protocols
Protocol 1: Transfection of Adherent Cells with DNA
Materials:
-
This compound-C Reagent
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Plasmid DNA (high purity)
-
Adherent cells in culture
-
6-well plates
Procedure:
-
Cell Plating: The day before transfection, plate your cells in a 6-well plate in their normal growth medium without antibiotics, so that they will be at the desired confluency (e.g., 50-80%) at the time of transfection.
-
Complex Formation: a. In tube A, dilute 1-2 µg of plasmid DNA in 500 µl of serum-free medium. b. In tube B, mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µl of this compound-C in 500 µl of serum-free medium. c. Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 15-45 minutes. The solution may appear cloudy.
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the 1 ml of the this compound-C/DNA complex solution to the well. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics if desired). b. Assay for gene expression 24-72 hours post-transfection.
Protocol 2: Transfection of Suspension Cells with DNA
Materials:
-
This compound-C Reagent
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Plasmid DNA (high purity)
-
Suspension cells in culture
-
6-well plates
Procedure:
-
Complex Formation: a. In a well of a 6-well plate, add 500 µl of serum-free medium. b. Mix the this compound-C reagent by inverting the tube 5-10 times. Add 2-12 µl of this compound-C to the well and swirl gently to mix. c. In a separate tube, dilute 4 µg of plasmid DNA in 500 µl of serum-free medium. d. Add the diluted DNA to the well containing the diluted this compound-C. Mix by gentle swirling and incubate at room temperature for 15-45 minutes.
-
Transfection: a. While the complexes are forming, prepare a single-cell suspension from your stock culture. b. Add 2-3 x 10^6 cells in 0.2 ml of serum-free medium to the well containing the transfection complexes. c. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Post-Transfection: a. Add 2 ml of complete growth medium (containing 15% FBS) to the cells. b. For certain cell lines like Jurkat and MOLT-4, you may add stimulants like PMA and PHA to enhance gene expression.[4] c. Assay for transgene expression 24-48 hours post-transfection.[4]
Visualizations
Caption: General experimental workflow for this compound-C mediated transfection.
Caption: Troubleshooting workflow for common issues in this compound-C transfection.
References
- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. General guidelines for successful transfection [qiagen.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. yeasenbio.com [yeasenbio.com]
DMRIE-C Reagent Technical Support Center
Welcome to the technical support center for the DMRIE-C reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of the this compound-C reagent to DNA ratio for successful transfections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the this compound-C reagent? A: The this compound-C reagent should be stored at 4°C. It is important not to freeze the reagent, as this can compromise its performance.[1][2][3]
Q2: Can I use the this compound-C reagent if I accidentally left it at room temperature? A: Yes, this compound-C reagent is stable at room temperature for several months.[4]
Q3: What type of media should be used for forming the this compound-C:DNA complexes? A: It is highly recommended to use a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, for diluting both the this compound-C reagent and the DNA before complex formation.[4][5][6] The presence of serum during complex formation can interfere with the process and reduce transfection efficiency.[4][7]
Q4: Can I perform the transfection in the presence of serum? A: Yes, cells can be transfected in the presence of serum. However, the initial formation of the this compound-C:DNA complexes must be done in a serum-free medium.[5][6]
Q5: What types of tubes are suitable for preparing the this compound-C:DNA complexes? A: You can use polypropylene, polystyrene, or glass tubes for forming the lipid-DNA complexes without any issues.[4]
Q6: For how long should I incubate the this compound-C and DNA mixture to form complexes? A: The diluted this compound-C and diluted DNA should be combined and incubated for 15-45 minutes at room temperature to allow for complex formation.[5] Some general recommendations suggest an incubation time of 15-30 minutes.[8]
Q7: Is it necessary to mix the this compound-C reagent before use? A: Yes, this compound-C is a lipid suspension and may settle over time. It is important to mix the reagent by inverting the tube 5-10 times before each use to ensure a homogenous suspension.[5][6]
Q8: Can I use antibiotics in the media during transfection? A: No, you should not add antibiotics to the media during transfection as this can lead to cell death.[5][6][9]
Troubleshooting Guide
This guide addresses common issues encountered during transfection experiments using the this compound-C reagent.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound-C to DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical for efficient transfection. | Perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. A good starting point is to test a range of this compound-C volumes (e.g., 2 µl to 12 µl) for a fixed amount of DNA (e.g., 1-2 µg).[5][10] |
| Poor Quality or Quantity of DNA: Contaminants in the DNA preparation or an incorrect DNA concentration can inhibit transfection. | Use high-quality, endotoxin-free plasmid DNA.[8] Confirm the DNA concentration and purity by measuring the A260/A280 ratio, which should be at least 1.7.[9] | |
| Incorrect Complex Formation: The conditions for forming the this compound-C:DNA complexes were not optimal. | Ensure that complexes are formed in a serum-free medium like Opti-MEM®.[4][5] Do not use media containing inhibitors such as high concentrations of phosphate or sulfated proteoglycans.[7] Adhere to the recommended incubation time of 15-45 minutes at room temperature for complex formation.[5] | |
| Suboptimal Cell Density: Cells that are too sparse or too confluent will not transfect efficiently. | Plate cells so they are actively dividing and reach the recommended confluence (typically 70-90% for adherent cells) at the time of transfection.[8][9] Maintain consistent seeding conditions between experiments.[5][6] | |
| High Cell Toxicity/Death | Excessive Amount of this compound-C Reagent or DNA: High concentrations of the transfection reagent or DNA can be toxic to cells. | Optimize the this compound-C to DNA ratio by performing a titration. Often, reducing the amount of the reagent can decrease cytotoxicity while maintaining good transfection efficiency.[10] Also, consider reducing the total amount of DNA used. |
| Presence of Antibiotics: Antibiotics in the transfection media can cause cell death. | Perform the transfection in antibiotic-free media.[5][6][9] | |
| Sensitive Cell Type: Some cell lines, especially primary cells, are more sensitive to transfection reagents. | Reduce the exposure time of the cells to the transfection complexes (e.g., 4-6 hours) before replacing the medium with fresh growth medium.[10] | |
| Inconsistent Results | Variation in Experimental Conditions: Inconsistencies in cell density, passage number, DNA quality, or reagent handling can lead to variable results. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[9] Maintain consistent cell density at the time of transfection.[5][6] Always use high-quality DNA and mix the this compound-C reagent thoroughly before each use.[5][6] |
Experimental Protocol: Optimizing this compound-C to DNA Ratio
This protocol provides a detailed methodology for systematically determining the optimal ratio of this compound-C reagent to DNA for your specific experimental conditions. This example is for a 6-well plate format.
Materials:
-
This compound-C Reagent
-
High-quality plasmid DNA (1 µg/µl stock)
-
Opti-MEM® I Reduced Serum Medium
-
Adherent or suspension cells
-
6-well tissue culture plates
-
Appropriate cell culture medium with and without serum and antibiotics
-
Sterile microcentrifuge tubes or other suitable tubes for complex formation[4]
Procedure:
-
Cell Seeding:
-
Preparation of DNA and this compound-C Dilutions:
-
In separate sterile tubes, prepare the DNA and this compound-C dilutions in serum-free Opti-MEM®. For each well you are testing, you will prepare one tube for the DNA and one for the this compound-C reagent.
-
DNA Dilution: Dilute a fixed amount of plasmid DNA (e.g., 2 µg) in 250 µl of Opti-MEM®. Prepare a master mix if transfecting multiple wells with the same amount of DNA.
-
This compound-C Dilution: In separate tubes, dilute varying amounts of this compound-C reagent (see table below for suggestions) in 250 µl of Opti-MEM®. Mix the this compound-C reagent by inverting the vial 5-10 times before pipetting.[5][6]
-
-
Formation of this compound-C:DNA Complexes:
-
Add the 250 µl of diluted DNA to each of the tubes containing the 250 µl of diluted this compound-C reagent. The total volume will be 500 µl.
-
Mix gently by pipetting up and down a few times or by flicking the tube.
-
Incubate the mixture for 15-45 minutes at room temperature to allow the complexes to form.[5] The solution may appear cloudy.
-
-
Transfection of Cells:
-
For Adherent Cells: Gently aspirate the growth medium from the wells and wash once with serum-free medium. Add the 500 µl of the this compound-C:DNA complex mixture to each well.
-
For Suspension Cells: While complexes are forming, prepare a single-cell suspension. Wash the cells once with serum-free growth medium. Add 2-3 x 10^6 cells in 0.2 ml of serum-free medium to each well. Then add the 500 µl of the this compound-C:DNA complex mixture to the cells.[5]
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1.5 ml of pre-warmed complete growth medium (containing serum but no antibiotics) to each well without removing the transfection mixture.
-
Alternatively, you can gently remove the transfection mixture and replace it with 2 ml of complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Optimization Matrix (Example for one 6-well plate):
| Well | DNA (µg) | This compound-C (µl) | This compound-C:DNA Ratio (µl:µg) |
| 1 | 2 | 2 | 1:1 |
| 2 | 2 | 4 | 2:1 |
| 3 | 2 | 6 | 3:1 |
| 4 | 2 | 8 | 4:1 |
| 5 | 2 | 10 | 5:1 |
| 6 | 2 | 12 | 6:1 |
Visual Guides
Caption: Workflow for optimizing the this compound-C to DNA ratio.
Caption: Troubleshooting logic for this compound-C transfection experiments.
References
- 1. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. Invitrogen this compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. genscript.com [genscript.com]
- 10. yeasenbio.com [yeasenbio.com]
common mistakes in Dmrie transfection protocols
Welcome to the technical support center for DMRIE-C transfection. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their transfection experiments for reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-C transfection protocols.
Question: Why am I observing low transfection efficiency?
Answer: Low transfection efficiency can be caused by several factors. Below is a list of potential causes and their suggested solutions.
-
Suboptimal Reagent-to-DNA Ratio: The ratio of this compound-C reagent to nucleic acid is critical for optimal performance.[1] It is recommended to perform a titration to find the ideal ratio for your specific cell type and plasmid.
-
Poor Cell Health: Transfection efficiency is highly dependent on the health of the cells. Ensure that cells are healthy, actively dividing, and at a low passage number.[2][3] Cells should be greater than 90% viable before transfection.[3]
-
Incorrect Cell Density: The confluency of adherent cells or the density of suspension cells at the time of transfection can significantly impact results. For most cell lines, a confluency of 50-80% is recommended.[1]
-
Presence of Serum or Antibiotics: Serum and antibiotics can interfere with the formation of the lipid-DNA complex and can be toxic to cells during transfection.[1][4][5] It is crucial to form the complexes in a serum-free medium.[1][4] Antibiotics should not be present during transfection.[4]
-
Inhibitors in the Medium: Certain components of serum-free media can inhibit cationic lipid-mediated transfection.[4] It is advisable to use a recommended medium like Opti-MEM® I Reduced Serum Medium for complex formation.[1][4][6]
-
Quality of Nucleic Acid: The purity and integrity of the DNA or RNA are essential. Ensure your nucleic acid is free of contaminants such as proteins and endotoxins. A 260/280 ratio of ~1.8 is indicative of pure DNA.
Question: What is causing the high levels of cytotoxicity or cell death after transfection?
Answer: Cell death following transfection is a common issue that can be mitigated by optimizing the protocol.
-
High Concentration of this compound-C Reagent: An excessive amount of the transfection reagent can be toxic to cells. It is important to optimize the concentration of this compound-C by performing a dose-response curve.
-
Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity. An incubation time of 4-6 hours is often sufficient, after which the medium can be replaced with fresh, complete growth medium.[2]
-
Suboptimal Cell Conditions: Unhealthy cells or cells at a very high confluency are more susceptible to the toxic effects of transfection reagents.[2]
-
Presence of Antibiotics: As mentioned, antibiotics in the transfection medium can cause significant cell death.[4]
Frequently Asked Questions (FAQs)
Question: What is this compound-C and what is it used for?
Answer: this compound-C is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[4][6] It is used to transfect DNA and RNA into eukaryotic cells and is particularly effective for suspension cells like Jurkat and other lymphoid-derived cell lines.[4][6][7]
Question: Can I use serum in my transfection experiment?
Answer: While the transfection itself can be performed in the presence of serum, the formation of the this compound-C/nucleic acid complexes must be done in a serum-free medium.[1][4] Serum contains proteins that can interfere with complex formation.[1]
Question: How should I store the this compound-C reagent?
Answer: this compound-C reagent should be stored at 4°C. Do not freeze the reagent, as this can damage the liposomes.[5][8] The reagent is stable at room temperature for several months.[1]
Question: My this compound-C reagent appears to have settled. Is it still usable?
Answer: Yes. This compound-C is a lipid suspension and may settle over time. Before each use, it is important to mix the reagent thoroughly by inverting the tube 5-10 times.[4][6]
Question: What is the difference between forward and reverse transfection?
Answer: In a forward transfection , cells are plated first, and the transfection complexes are added the next day. In a reverse transfection , the transfection complexes are prepared in the wells first, and then the cells are added. Reverse transfection is generally faster and more suitable for high-throughput applications.[1]
Optimization of this compound-C Transfection
To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize several parameters. The following table provides recommended ranges for key variables.
| Parameter | Recommended Range for 6-well Plate |
| DNA Amount | 1 - 2 µg |
| This compound-C Reagent Volume | 2 - 12 µl |
| Cell Density (Adherent) | 80% confluent |
| Cell Density (Suspension) | 2 - 3 x 10^6 cells |
| Complex Incubation Time | 15 - 45 minutes |
| Transfection Incubation | 4 - 5 hours |
Standard this compound-C Transfection Protocol (6-well Plate)
This protocol provides a starting point for transfecting adherent or suspension cells using this compound-C.
Materials:
-
This compound-C Reagent
-
Opti-MEM® I Reduced Serum Medium (or other suitable serum-free medium)
-
Plasmid DNA or RNA
-
Cells to be transfected
-
6-well tissue culture plates
Protocol:
-
Cell Seeding:
-
Complex Formation: a. In a sterile tube, dilute 1-2 µg of DNA in 500 µl of Opti-MEM® I Medium. b. In a separate sterile tube, mix the this compound-C reagent by inverting, then dilute 2-12 µl in 500 µl of Opti-MEM® I Medium. Incubate for 30-45 minutes at room temperature.[6] c. Combine the diluted DNA and the diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.[6]
-
Transfection: a. For adherent cells, remove the growth medium and wash once with 2 ml of serum-free medium. b. Add the 1 ml of the this compound-C/DNA complex mixture to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.[6]
-
Post-Transfection: a. After the incubation period, add 2 ml of growth medium containing 15% fetal bovine serum to the cells. b. For Jurkat and MOLT-4 cells, you can add 1 µg/ml PMA and 50 ng/ml PHA to enhance gene expression. For K562 and KG-1 cells, PMA alone can be used.[6]
-
Assay:
-
Assay for gene expression 24-48 hours post-transfection.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low transfection efficiency.
A troubleshooting workflow for low this compound-C transfection efficiency.
References
- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. wearecellix.com [wearecellix.com]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
how to increase cell viability after Dmrie transfection
This technical support guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase cell viability following DMRIE-C transfection.
Frequently Asked Questions (FAQs)
Q1: What is this compound-C Reagent?
This compound-C Reagent is a liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol in a 1:1 molar ratio.[1][2][3] It is suitable for transfecting DNA and RNA into various eukaryotic cells, with particular effectiveness in suspension cells like Jurkat and other lymphoid-derived cell lines.[1][3][4]
Q2: Can I use antibiotics in the media during this compound-C transfection?
It is generally recommended not to use antibiotics in the media during transfection.[1][5] The presence of antibiotics can lead to cell death as cells are more permeable during the transfection process.[6] For stable transfections, it is advisable to wait at least 72 hours post-transfection before introducing a selective antibiotic.[6][7]
Q3: Does the presence of serum affect this compound-C transfection and cell viability?
While it is crucial to form the lipid-nucleic acid complexes in a serum-free medium, the transfection itself can be performed in a medium containing serum.[1][5][8] In fact, for many cell types, transfecting in the presence of serum can minimize toxicity and improve cell viability.[9] However, some serum-free media formulations may inhibit cationic lipid-mediated transfection, so compatibility should be tested.[1][5][8]
Q4: How should I store the this compound-C reagent?
This compound-C reagent should be stored at 4°C.[3][6][8][10] It is important not to freeze the reagent, as this can decrease its performance.[6][11] The reagent is a lipid suspension and may settle over time, so it should be mixed thoroughly by inverting the tube 5-10 times before use.[1][5]
Q5: What should I do if I see a precipitate on my cells after adding the transfection complexes?
The formation of a small granular precipitate on cells is a common observation in lipid-based transfection.[7][12] This can be caused by excess EDTA or cationic lipid.[7][12] To minimize this, it is recommended to dilute the DNA in water or a buffer with a low EDTA concentration (<0.3 mM).[7][12] The presence of this precipitate is not necessarily indicative of transfection performance.[7][12]
Troubleshooting Guide: Low Cell Viability
High cytotoxicity after transfection is a common issue. The following table outlines potential causes and suggests solutions to improve cell viability.
| Possible Cause | Suggested Solution |
| Suboptimal this compound-C to Nucleic Acid Ratio | Optimize the ratio of this compound-C reagent to DNA or RNA. A common starting point is a 1:2 to 1:3 ratio of DNA (µg) to lipid (µl), but this may need to be optimized with ratios from 1:0.5 to 1:5.[8][12] |
| High Amount of Transfection Reagent or Nucleic Acid | Perform a dose-response experiment to determine the optimal amount of both the this compound-C reagent and the nucleic acid to minimize toxicity.[11][13] |
| Poor Quality of Plasmid DNA | Use high-purity plasmid DNA with low endotoxin levels.[8][12] Endotoxins can contribute to cell death. |
| Suboptimal Cell Density | Ensure that cells are at an optimal confluency at the time of transfection. For many cell lines, a confluency of >90% is recommended for lipid-based reagents.[8][12] If cell density is too low, a significant drop in viability can be observed.[13] |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, consider removing the transfection medium 4-6 hours post-transfection and replacing it with fresh growth medium.[13] Shortening the exposure time can significantly reduce cytotoxicity.[] |
| Presence of Antibiotics | Avoid using antibiotics in the growth medium during transfection, as they can cause cell death.[1][5][12] |
| Incompatible Serum-Free Medium | If using serum-free conditions, ensure the medium is compatible with this compound-C, as some formulations can inhibit transfection.[1][5] |
| Improper Storage of Reagent | Store this compound-C at 4°C and avoid freezing to maintain its activity.[6][8] |
| Cell Health and Passage Number | Use healthy, actively dividing cells. It is recommended to use cells that have been passaged less than 20 times to ensure reproducible results.[6] If performance declines, it may be necessary to start a new vial of cells.[8][12] |
Experimental Protocols
Standard this compound-C Transfection Protocol for Adherent Cells (6-well plate)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach the desired confluency (typically >90%) at the time of transfection.
-
Preparation of Complexes (in serum-free medium):
-
Tube A (DNA): Dilute 4 µg of plasmid DNA in 500 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
Tube B (this compound-C): In a separate tube, dilute 2-12 µL of this compound-C reagent into 500 µL of serum-free medium. Mix gently.
-
-
Formation of Transfection Complexes:
-
Combine the diluted DNA (Tube A) and the diluted this compound-C (Tube B).
-
Mix gently and incubate at room temperature for 15-45 minutes to allow the complexes to form. The solution may appear cloudy.[1]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the 1 mL of the DNA-lipid complex mixture to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 4-5 hours.[1]
-
-
Post-Transfection:
-
Add 2 mL of growth medium containing serum. For sensitive cells, you can replace the transfection medium with fresh, complete growth medium.
-
-
Assay: Analyze for transgene expression 24-48 hours post-transfection.
Protocol for Optimizing this compound-C Transfection to Increase Viability
-
Vary this compound-C to DNA Ratio:
-
Prepare multiple transfection reactions with a fixed amount of DNA (e.g., 1 µg) and varying amounts of this compound-C reagent. Test ratios such as 1:1, 1:2, 1:3, and 1:4 (µg DNA: µL reagent).
-
-
Optimize Cell Density:
-
Seed cells at different densities to achieve varying levels of confluency at the time of transfection (e.g., 70%, 80%, 90%).
-
-
Test Different Incubation Times:
-
Vary the incubation time of the transfection complexes with the cells (e.g., 4 hours, 6 hours, 12 hours, 24 hours) before replacing with fresh medium.[15]
-
-
Assess Viability and Efficiency:
-
For each condition, assess cell viability using a method like Trypan Blue exclusion or a CCK-8 assay.[15]
-
Measure transfection efficiency using a reporter gene (e.g., GFP) or by assaying for your gene of interest.
-
-
Select Optimal Conditions: Choose the condition that provides the highest transfection efficiency with the lowest cytotoxicity.
Quantitative Data Summary
The following tables provide recommended ranges for key parameters that should be optimized to enhance cell viability.
Table 1: this compound-C to DNA Ratio Optimization
| DNA (µg) | This compound-C (µL) | Ratio (DNA:Lipid) | Expected Outcome |
| 1 | 0.5 - 1.5 | 1:0.5 - 1:1.5 | May result in lower efficiency but higher viability. |
| 1 | 2 - 3 | 1:2 - 1:3 | Often a good starting point for many cell lines.[8][12] |
| 1 | 4 - 5 | 1:4 - 1:5 | May increase efficiency but could also increase toxicity.[8][12] |
Table 2: Cell Density and Incubation Time
| Parameter | Recommended Range | Rationale |
| Cell Confluency | >90% for many cell types | Higher confluency can improve cell health and transfection performance.[8][12] |
| Incubation Time | 4 - 6 hours | For sensitive cells, shorter incubation times can reduce cytotoxicity.[13] |
Visual Guides
Troubleshooting Workflow for Low Cell Viability
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Invitrogen this compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 7. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 10. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cellculturedish.com [cellculturedish.com]
- 15. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
Navigating DMRIE-C Complex Formation Beyond Opti-MEM: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for researchers seeking alternatives to Opti-MEM for the formation of DMRIE-C transfection complexes. We address common questions, offer troubleshooting advice for specific issues encountered during experiments, and provide detailed protocols to ensure successful transfection outcomes.
Frequently Asked Questions (FAQs)
Q1: Is it mandatory to use Opti-MEM for this compound-C complex formation?
While Opti-MEM I Reduced Serum Medium is the recommended diluent for preparing this compound-C and nucleic acid solutions before complexing, it is not strictly mandatory.[1][2] The key requirement is to form the complexes in a serum-free environment, as serum proteins can interfere with the process.[1][3]
Q2: What are the primary alternatives to Opti-MEM for this application?
Commonly used alternatives include other serum-free basal media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 Medium.[4] Simple saline solutions like phosphate-buffered saline (PBS) are generally not recommended due to the lack of buffering capacity and essential ions that can impact complex stability and cell health.
Q3: Will using an alternative medium affect my transfection efficiency?
It is possible. Opti-MEM is a reduced-serum medium that is specifically formulated to support cell health in the absence of serum and to be compatible with cationic lipid transfection reagents. While serum-free DMEM or RPMI 1640 can be used, the efficiency of complex formation and subsequent transfection may not be as high as with Opti-MEM.[4] It is crucial to empirically test and optimize the conditions for your specific cell type and application.
Q4: Can any serum-free medium be used as an alternative?
Caution is advised. Some serum-free media formulations may contain components that can inhibit cationic lipid-mediated transfection.[1] It is essential to test the compatibility of any new serum-free medium with this compound-C before proceeding with critical experiments.
Q5: How does the absence of serum impact complex formation?
Serum contains a multitude of proteins and other molecules that can bind to the cationic this compound-C lipid or the nucleic acid, preventing the stable formation of the lipoplex required for efficient entry into cells.[3] Performing this step in a serum-free environment ensures the optimal electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid.
Troubleshooting Guide
Encountering issues when using an alternative to Opti-MEM? This guide will help you diagnose and resolve common problems.
Caption: Troubleshooting workflow for this compound-C transfection.
Data Presentation: Performance in Different Media
While direct comparative data for this compound-C across a wide range of media is limited in peer-reviewed literature, the following table summarizes expected performance based on manufacturer recommendations and studies on similar cationic lipid transfection reagents.
| Medium for Complex Formation | Relative Transfection Efficiency (Normalized to Opti-MEM) | Expected Cell Viability | Key Considerations |
| Opti-MEM I Reduced Serum Medium | 100% | High | Recommended standard for optimal performance. |
| Serum-Free DMEM | 60-80% | High | A viable alternative, but may require optimization of reagent-to-nucleic acid ratios. |
| Serum-Free RPMI 1640 | 50-70% | High | Another common alternative, particularly for suspension or immune cells. Optimization is recommended. |
| DMEM + Serum | <10% | Variable | Not recommended for complex formation due to interference from serum components. |
| RPMI 1640 + Serum | <10% | Variable | Not recommended for complex formation. |
Note: The quantitative data presented is an estimation based on available information for cationic lipid transfection and should be used as a guideline. Actual performance will vary depending on the cell type, nucleic acid, and experimental conditions.
Experimental Protocols
Protocol for this compound-C Complex Formation Using Serum-Free DMEM or RPMI 1640
This protocol is adapted for a 6-well plate format. For other formats, scale the volumes accordingly.
Materials:
-
This compound-C Reagent
-
Nucleic acid (plasmid DNA or RNA)
-
Serum-Free DMEM or Serum-Free RPMI 1640
-
Adherent or suspension cells in culture
-
Polystyrene tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, seed 2-4 x 10^5 cells per well in a 6-well plate the day before transfection to ensure they are 70-90% confluent at the time of complex addition.
-
For suspension cells, on the day of transfection, pellet the cells and resuspend in fresh growth medium at a density of 0.8-1.2 x 10^6 cells/mL.
-
-
Complex Formation (perform at room temperature): a. Dilute Nucleic Acid: In a sterile polystyrene tube, dilute 1-4 µg of your nucleic acid into 250 µL of serum-free DMEM or RPMI 1640. Mix gently. b. Dilute this compound-C: In a separate sterile polystyrene tube, gently mix the this compound-C vial. Dilute 1-10 µL of this compound-C into 250 µL of serum-free DMEM or RPMI 1640. The optimal ratio of this compound-C to nucleic acid should be determined empirically, starting with a 1:2 ratio (µg nucleic acid : µL this compound-C). Mix gently. c. Combine and Incubate: Combine the diluted nucleic acid and the diluted this compound-C. Mix gently by pipetting up and down. Incubate the mixture for 15-30 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.
-
Transfection: a. Adherent Cells: Gently aspirate the culture medium from the cells and add the 500 µL of the this compound-C:nucleic acid complex to each well. b. Suspension Cells: Add the 500 µL of the this compound-C:nucleic acid complex to each well containing the cell suspension. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, add 1.5 mL of complete growth medium (containing serum and antibiotics) to each well without removing the transfection complexes. e. Continue to incubate the cells for 24-72 hours before assaying for gene expression.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound-C Transfection Reagent - FAQs [thermofisher.com]
- 4. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of DMRIE-C and Lipofectamine for Suspension Cell Transfection
For researchers working in immunology, hematology, and oncology, the genetic modification of suspension cells is a cornerstone of experimental biology and therapeutic development. However, these cells, growing in liquid culture without attachment, are notoriously difficult to transfect using traditional lipid-based reagents. This guide provides a detailed comparison of two widely used transfection reagents, DMRIE-C and various formulations of Lipofectamine, to assist researchers in selecting the optimal method for their suspension cell applications. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for their use.
Mechanism of Action: A Shared Path with Subtle Differences
Both this compound-C and Lipofectamine reagents are cationic lipid formulations that facilitate the entry of nucleic acids into eukaryotic cells.[1] The fundamental principle involves the electrostatic interaction between the positively charged lipid molecules and the negatively charged phosphate backbone of nucleic acids (DNA or RNA).[1] This interaction leads to the formation of condensed, positively charged complexes. These complexes then associate with the negatively charged cell surface, leading to their uptake, which is generally believed to occur through endocytosis.[1][2]
Once inside the cell, the lipid-nucleic acid complex must escape the endosomal pathway to release its cargo into the cytoplasm. For DNA, the journey continues to the nucleus for transcription.[1] While the general mechanism is similar, the specific lipid composition of each reagent can influence the efficiency of complex formation, cellular uptake, and endosomal escape, leading to variations in transfection efficiency and cytotoxicity across different cell types.
This compound-C is a 1:1 (M/M) liposome formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[3] Lipofectamine reagents, on the other hand, are proprietary formulations that often include a neutral "helper" lipid, such as DOPE (dioleoylphosphatidylethanolamine), which can aid in the fusion of the liposome with the cell membrane and facilitate the release of the nucleic acid from the endosome.[4]
Performance Comparison in Suspension Cell Lines
Direct, side-by-side comparisons of this compound-C and the various Lipofectamine formulations in a wide range of suspension cells are limited in published literature. However, by compiling data from various sources, we can build a comparative picture of their performance.
Key Findings:
-
This compound-C is frequently highlighted for its effectiveness in lymphoid-derived cell lines.[3][5] It has been shown to successfully transfect cell lines such as Jurkat, MOLT-4, KG-1, and K-562.[6][7]
-
Lipofectamine 2000 has demonstrated variable success. While it can be effective in some suspension cells like K562, its efficiency is often reported to be moderate (around 30-50%), and it can exhibit significant cytotoxicity.[8][9][10] For other challenging lines like HL-60, its efficiency is very low with high accompanying toxicity.[11]
-
Lipofectamine 3000 appears to be less suited for some common suspension cell lines. Studies have reported very low transfection efficiencies in Jurkat and HL-60 cells, often coupled with high cytotoxicity.[11][12]
-
Lipofectamine LTX has been optimized for lower cytotoxicity and has been used with some success in Jurkat, K562, and HL-60 cells.[13][14][15]
-
Lipofectamine Plus has shown high efficiency for oligonucleotide transfection in HL-60 cells, but significantly lower efficiency for larger plasmid DNA.[16]
The following tables summarize the available performance data for this compound-C and various Lipofectamine reagents in common suspension cell lines.
Table 1: Performance of this compound-C in Suspension Cell Lines
| Cell Line | Performance Highlights | Source(s) |
| Jurkat | Particularly effective for this cell line. | [3] |
| MOLT-4 | Successfully transfected. | [6][7] |
| KG-1 | Successfully transfected. | [6] |
| K-562 | Successfully transfected. | [6] |
Table 2: Performance of Lipofectamine Reagents in Suspension Cell Lines
| Reagent | Cell Line | Transfection Efficiency | Cell Viability/Cytotoxicity | Source(s) |
| Lipofectamine 2000 | K-562 | ~30% (GFP plasmid) | Not specified | [8] |
| K-562 | Better than some other reagents | Not specified | [9] | |
| HL-60 | ~7.9% | ~46.2% | [11] | |
| Lipofectamine 3000 | Jurkat | <3% (GFP plasmid) | High toxicity | [12] |
| HL-60 | ~8.9% | ~51.9% | [11] | |
| H9T-cells | Insufficient | Cytotoxic | [17] | |
| Lipofectamine LTX | Jurkat | Satisfactory efficacy after optimization | Not specified | [13] |
| K-562 | Protocol available | Low cytotoxicity formulation | [14] | |
| HL-60 | Protocol available | Low cytotoxicity formulation | [15] | |
| Lipofectamine Plus | HL-60 | ~90-95% (oligonucleotides) | Not specified | [16] |
| HL-60 | ~5-25% (plasmid DNA) | Not specified | [16] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful transfection of suspension cells. Below are representative protocols for this compound-C and Lipofectamine LTX. Note that optimization of reagent-to-DNA ratio and cell number is recommended for each new cell line and plasmid combination.
Transfection of Suspension Cells with this compound-C Reagent
This protocol is based on the manufacturer's guidelines for a 6-well plate format.[3]
Materials:
-
This compound-C Reagent
-
Suspension cells in growth medium
-
Plasmid DNA
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
6-well tissue culture plates
Procedure:
-
For each transfection, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium in a sterile tube. Mix gently.
-
In a separate sterile tube, dilute 4 µg of plasmid DNA into 500 µl of serum-free medium.
-
Combine the diluted this compound-C and diluted DNA. Mix gently and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
While complexes are forming, prepare the cells. Count the cells and pellet them by centrifugation. Resuspend the cell pellet in serum-free growth medium.
-
Add 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium to each well of a 6-well plate.
-
Add the 1 ml of lipid-DNA complex mixture to the well containing the cells. Mix gently by rocking the plate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Add 2 ml of growth medium containing serum to each well. For some cell lines like Jurkat and MOLT-4, stimulants such as PMA and PHA can be added to enhance gene expression.
-
Assay for transgene expression 24-48 hours post-transfection.
Transfection of Suspension Cells with Lipofectamine® LTX Reagent
This protocol is based on the manufacturer's guidelines for transfecting K562 cells in a 24-well format.[14]
Materials:
-
Lipofectamine® LTX Reagent
-
PLUS™ Reagent (optional, enhances performance in some cells)
-
Suspension cells (e.g., K562) in complete growth medium
-
Plasmid DNA
-
Opti-MEM® I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
On the day of transfection, plate 1 x 10^5 cells per well in 0.5 ml of complete growth medium.
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA into 100 µl of Opti-MEM® I Reduced Serum Medium.
-
If using PLUS™ Reagent, add 0.5 µl directly to the diluted DNA and mix gently. Incubate for 5-15 minutes at room temperature.
-
Add 1.25-2.25 µl of Lipofectamine® LTX to the diluted DNA (with or without PLUS™ Reagent). Mix gently and incubate for 25 minutes at room temperature to form DNA-lipid complexes.
-
Add the 100 µl of the DNA-lipid complex mixture to each well containing cells.
-
Mix gently by rocking the plate back and forth.
-
Incubate the cells at 37°C in a CO2 incubator for 18-48 hours before assaying for transgene expression. It is not necessary to remove the transfection complexes.
Visualizing the Process: Workflows and Mechanisms
To better understand the transfection process, the following diagrams illustrate the general experimental workflow and the conceptual mechanism of cationic lipid-mediated transfection.
Conclusion and Recommendations
The choice between this compound-C and Lipofectamine for transfecting suspension cells is highly dependent on the specific cell line being used.
-
This compound-C appears to be a robust choice for lymphoid-derived cell lines, such as Jurkat and MOLT-4, and is specifically marketed for its effectiveness in suspension cells.[3] For researchers working primarily with these types of cells, this compound-C is a strong starting point.
-
Lipofectamine reagents offer a broader range of formulations, with Lipofectamine LTX being a potentially good option when lower cytotoxicity is a primary concern. However, for notoriously difficult-to-transfect suspension cells like HL-60 and some Jurkat applications, Lipofectamine reagents may provide suboptimal results, and significant optimization is required.[11][12][13]
For any new suspension cell line, it is crucial to perform a pilot experiment to optimize transfection conditions, including the lipid-to-DNA ratio and cell density. If high efficiency is paramount and chemical methods prove insufficient, alternative methods such as electroporation or viral transduction may be more suitable, despite their own inherent challenges of cytotoxicity and complexity.[8][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Examples of Cells Transfected Successfully | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Transfection Reagent for Optimal Efficiency [se.promega.com]
- 10. biontex.com [biontex.com]
- 11. mdpi.com [mdpi.com]
- 12. geneticsmr.com [geneticsmr.com]
- 13. researchgate.net [researchgate.net]
- 14. Transfecting Plasmid DNA into K562 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Transfecting Plasmid DNA into HL-60 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Transfection efficiency comparison of oligonucleotide and plasmid to the HL-60 cell line with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
A Head-to-Head Comparison of DMRIE-C and FuGENE Transfection Reagents
For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step for a vast array of applications, from gene function studies to the production of therapeutic proteins. The choice of transfection reagent is paramount to the success of these experiments, with efficacy and cellular toxicity being key considerations. This guide provides an objective comparison of two widely used transfection reagents: DMRIE-C, a liposomal formulation, and FuGENE, a non-liposomal reagent, supported by experimental data and detailed protocols.
Overview of this compound-C and FuGENE
This compound-C is a cationic lipid-based transfection reagent. It is a 1:1 (M/M) liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1] This composition allows it to form complexes with negatively charged nucleic acids, facilitating their entry into eukaryotic cells. This compound-C is particularly noted for its effectiveness in transfecting suspension cells, such as Jurkat and other lymphoid-derived cell lines, as well as for RNA transfection.[1][2]
FuGENE is a family of non-liposomal transfection reagents, with FuGENE® HD being a prominent member. It is a 100% synthetic, multi-component reagent designed for the delivery of DNA into a wide variety of eukaryotic and insect cell lines, including those that are traditionally difficult to transfect.[3] FuGENE reagents are known for their high efficiency and low toxicity, and their protocol does not typically require the removal of serum or culture medium during transfection.[4]
Quantitative Performance Data
The following tables summarize the transfection efficiency and cell viability data for this compound-C and FuGENE HD in various cell lines as reported in published studies. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can vary depending on the cell type, plasmid, and experimental conditions.
Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines
| Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| MOLT-4 | ~45% | CAT | [5] |
| KG-1 | ~35% | CAT | [5] |
| K-562 | ~25% | CAT | [5] |
| Jurkat | ~20% | CAT | [5] |
Data is estimated from a bar chart in the cited source and represents the percentage of cells expressing the chloramphenicol acetyltransferase (CAT) reporter gene.
Table 2: Transfection Efficiency and Cell Viability with FuGENE HD
| Cell Line | Transfection Efficiency (% of max RLU) | Cell Viability (% of control) | Reporter Gene | Reference |
| HEK293 | High | >90% | Luciferase | [6] |
| Hep G2 | Moderate | >90% | Luciferase | [6] |
| Jurkat | Low | >90% | Luciferase | [6] |
| HeLa | High | >80% | Luciferase | [7][8] |
| K562 | Low | >80% | Luciferase | [7] |
| PC-12 | High | >90% | Luciferase | [8] |
| RAW 264.7 | High | ~65% | Luciferase | [8] |
RLU: Relative Light Units. Data is presented as a percentage of the maximum reporter gene expression observed in the respective studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for adapting protocols to specific research needs.
This compound-C Transfection Protocol for Suspension Cells (e.g., Jurkat)
This protocol is based on the manufacturer's guidelines for a 6-well plate format.[9][10]
One day before transfection:
-
Culture cells to a density of 4–8 × 10^5 cells/ml. Ensure cells are in the logarithmic growth phase and have high viability.
On the day of transfection:
-
For each transfection sample, prepare two tubes.
-
Tube A (DNA solution): Dilute 4 µg of plasmid DNA in 500 µl of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
Tube B (this compound-C solution): Mix the this compound-C vial by inverting 5-10 times. Dilute 2-12 µl of this compound-C into 500 µl of serum-free medium. The optimal amount of this compound-C should be determined empirically.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
While the complexes are forming, prepare the cells. Centrifuge the required number of cells, wash once with serum-free medium, and resuspend 2-3 x 10^6 cells in 0.2 ml of serum-free medium per well.
-
Add the 1 ml of the DNA-DMRIE-C complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Add 2 ml of growth medium containing 15% fetal bovine serum to each well. For Jurkat cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity.[9]
-
Assay for transgene expression 24-48 hours post-transfection.
FuGENE HD Transfection Protocol for Adherent Cells (e.g., HEK293)
This protocol is a general guideline based on the manufacturer's instructions for a 6-well plate format.[4][11]
One day before transfection:
-
Plate cells in 2 ml of their standard growth medium so that they will be 50-80% confluent at the time of transfection. For HEK293 cells, this is typically 2-2.5 x 10^5 cells per well.
On the day of transfection:
-
Allow FuGENE HD reagent and DNA to come to room temperature.
-
For each transfection, dilute 1-2 µg of plasmid DNA into 100 µl of serum-free medium (e.g., Opti-MEM® I or DMEM).
-
Vortex the FuGENE HD vial for 1 second. Add 3-6 µl of FuGENE HD directly to the diluted DNA solution. The optimal DNA:reagent ratio (typically between 3:1 and 6:1) should be optimized for each cell line.
-
Mix the solution by vortexing for 1 second or flicking the tube. Incubate for 5-15 minutes at room temperature.
-
Add the entire transfection complex drop-wise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Return the plate to the incubator. There is no need to change the medium.
-
Assay for gene expression 24-48 hours post-transfection.
Visualizing the Process: Transfection Workflow and Reagent Composition
To better understand the transfection process and the nature of these reagents, the following diagrams have been generated.
Caption: General workflow of nucleic acid transfection into eukaryotic cells.
Caption: Compositional difference between this compound-C and FuGENE transfection reagents.
Concluding Remarks
The choice between this compound-C and FuGENE will largely depend on the specific cell type being used and the experimental goals. This compound-C demonstrates utility for the transfection of suspension cell lines, a challenging application for many reagents. FuGENE HD, on the other hand, offers a broader applicability to a wide range of cell types with the significant advantages of high efficiency and low toxicity, along with a simplified protocol that does not require media changes.
For researchers working with lymphoid-derived or other suspension cell lines, this compound-C is a strong candidate. For those working with a variety of adherent cell lines, including difficult-to-transfect ones, or who prioritize low cytotoxicity and ease of use, FuGENE HD presents a compelling option. As with any biological technique, empirical optimization of transfection conditions for each specific cell line and plasmid combination is highly recommended to achieve the best possible results.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. fugene.com [fugene.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse Transfection Using FuGENE® 6 and FuGENE® HD [promega.jp]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 8. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.kr]
- 9. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. fugene.com [fugene.com]
transfection efficiency of Dmrie compared to other lipids
For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in achieving reliable and reproducible experimental results. This guide provides an objective comparison of the transfection efficiency of DMRIE-C, a cationic lipid-based transfection reagent, with other commonly used lipid alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for your specific cell type and application.
Overview of Cationic Lipid-Mediated Transfection
Cationic lipids are synthetic molecules with a positively charged head group and a hydrophobic tail. These lipids are formulated into liposomes that can complex with negatively charged nucleic acids, such as plasmid DNA and RNA, to form lipoplexes. The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. A critical step for successful transfection is the subsequent escape of the nucleic acid from the endosome into the cytoplasm, and for DNA, its eventual entry into the nucleus for transcription.
Comparative Transfection Efficiency of this compound-C
This compound-C is a liposomal formulation of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[1] It has been shown to be particularly effective for the transfection of suspension cells and for RNA transfection.[1][2]
Performance in Suspension Cells (Jurkat)
A study directly comparing the transfection efficiency of this compound-C with other cationic lipid reagents in Jurkat cells (a human T-lymphocyte cell line) demonstrated its superior performance. Using a chloramphenicol acetyltransferase (CAT) reporter gene, this compound-C yielded the highest level of gene expression compared to CELLFECTIN, LIPOFECTIN®, and LIPOFECTAMINE™.
Table 1: Comparison of Transfection Efficiency in Jurkat Cells [2]
| Transfection Reagent | Relative CAT Activity (%) |
| This compound-C | 100 |
| CELLFECTIN | ~40 |
| LIPOFECTIN® | ~20 |
| LIPOFECTAMINE™ | ~10 |
Data is normalized to the highest expressing reagent (this compound-C).
Performance in Adherent Cells (CHO)
In Chinese Hamster Ovary (CHO) cells, a commonly used adherent cell line for protein production, this compound-C demonstrated solid performance. When compared to other reagents for the transfection of a plasmid encoding Enhanced Green Fluorescent Protein (EGFP), this compound-C achieved a respectable transfection efficiency, although it was outperformed by some other methods in this specific study.
Table 2: Comparison of Transfection Efficiency in CHO Cells
| Transfection Reagent | Positive Transfectants (%) | Relative Fluorescence (rfu) |
| Nucleofector | 55 | 147 |
| DOTAP/DOPE | 18 | Not Reported |
| Lipofectin | 18 | Not Reported |
| This compound-C | 11 | 9 |
| CHEMS/DOPE | 6 | Not Reported |
| Lipofectamine 2000 | 2 | Not Reported |
Data represents the percentage of EGFP positive cells and the relative fluorescence units (rfu).
It is important to note that transfection efficiency is highly cell-type dependent, and the optimal reagent for one cell line may not be the best for another.[3][4]
Experimental Protocols
To ensure reproducibility and allow for accurate comparison between reagents, a standardized experimental protocol is essential. Below is a detailed methodology for a typical comparative transfection efficiency experiment using a reporter gene assay.
I. Cell Seeding and Preparation
-
Cell Culture : Maintain the desired mammalian cell line (e.g., HEK293, HeLa, CHO) in the appropriate complete growth medium supplemented with serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Seeding : The day before transfection, seed the cells into a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For adherent cells, this is typically 5 x 10⁴ cells per well in 500 µL of complete growth medium.[] For suspension cells like Jurkat, a density of 1 x 10⁶ cells per well is recommended.[2]
II. Transfection Procedure (per well of a 24-well plate)
This protocol is a general guideline and should be optimized for each cell type and reagent. Always refer to the manufacturer's specific instructions.
-
Prepare DNA Solution : In a sterile microcentrifuge tube, dilute 0.5 µg of a reporter plasmid (e.g., expressing GFP or luciferase) in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
Prepare Lipid Solution : In a separate sterile microcentrifuge tube, dilute the recommended volume of the cationic lipid reagent (e.g., 1-2 µL of this compound-C) in 50 µL of serum-free medium.
-
Form Lipoplexes : Combine the diluted DNA and the diluted lipid solutions. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
Transfect Cells :
-
For adherent cells , gently remove the growth medium from the wells and add the 100 µL of the lipoplex mixture dropwise to the cells. After an initial incubation of 4-6 hours, add 400 µL of complete growth medium.
-
For suspension cells , add the 100 µL of the lipoplex mixture directly to the cells in their culture medium.
-
-
Incubation : Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
III. Quantification of Transfection Efficiency
-
For GFP Reporter Gene :
-
Fluorescence Microscopy : Visualize the cells under a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.
-
Flow Cytometry : For a quantitative analysis, detach the cells (for adherent lines), and analyze the percentage of GFP-positive cells using a flow cytometer.[6][7]
-
-
For Luciferase Reporter Gene :
-
Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Luminometry : Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of expressed luciferase.[8]
-
Mechanism of Cationic Lipid-Mediated Transfection
The following diagram illustrates the key steps involved in the delivery of nucleic acids into a cell using a cationic lipid reagent like this compound-C.
Caption: Cationic Lipid Transfection Pathway.
Experimental Workflow for Comparing Transfection Reagents
The following diagram outlines a typical workflow for conducting a comparative study of different transfection lipids.
Caption: Comparative Transfection Workflow.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 6. A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: DMRIE-C vs. Electroporation for Primary Cell Transfection
For researchers working with primary cells, introducing foreign nucleic acids is a critical yet often challenging step. The inherent sensitivity of these cells, which are directly isolated from living tissue, demands transfection methods that balance high efficiency with minimal cytotoxicity. This guide provides an objective comparison of two widely used non-viral transfection techniques: the lipid-based reagent DMRIE-C and the physical method of electroporation. We will delve into their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific primary cell applications.
Performance Overview
Both this compound-C and electroporation have proven effective for transfecting primary cells, but they operate on fundamentally different principles. This compound-C is a cationic lipid formulation that forms a complex with negatively charged nucleic acids. This lipid-nucleic acid complex then fuses with the cell membrane, releasing the genetic material into the cytoplasm. Electroporation, on the other hand, utilizes an electrical pulse to create transient pores in the cell membrane, allowing nucleic acids to enter the cell directly.
The choice between these methods often comes down to a trade-off between transfection efficiency and cell viability. Electroporation can achieve high transfection rates in hard-to-transfect primary cells, but it can also be harsh, leading to significant cell death.[1] Lipid-based reagents like this compound-C are generally considered gentler on cells, which can result in a higher yield of viable, transfected cells, even if the absolute transfection efficiency is lower.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing lipid-based transfection methods, including this compound-C, with electroporation in primary hematopoietic cells and other cell lines.
Table 1: Comparison of mRNA Transfection in K562 Human Hematopoietic Cells
| Parameter | This compound-C (Lipofection) | Electroporation |
| Transfection Efficiency (EGFP+) | Superior to passive pulsing | 89% |
| Cell Viability | Not specified in direct comparison | 85% (15% death rate) |
| Plasmid DNA Comparison | Not Applicable | 40% EGFP+, 49% cell viability (51% death rate) |
Data sourced from a study comparing mRNA delivery methods in K562 cells, a human immortalized myelogenous leukemia line often used as a model for hematopoietic cells. The study highlighted electroporation's superiority over lipofection with this compound-C for mRNA delivery to dendritic cells.[3][4]
Table 2: General Comparison in Primary T Lymphocytes
| Parameter | Lipid-Based Reagents (General) | Electroporation (mRNA) |
| Transfection Efficiency | Generally lower | >90% |
| Cell Viability | Generally higher | >80% |
Data synthesized from studies on primary T lymphocyte transfection.[5][6] Note that this electroporation data is for mRNA, which is often more efficient and less toxic than plasmid DNA electroporation.
Experimental Protocols
Detailed methodologies for both this compound-C-mediated transfection and electroporation are provided below. These protocols are generalized and should be optimized for specific primary cell types and experimental conditions.
This compound-C Transfection Protocol (for a 6-well plate format)
This protocol is based on the manufacturer's guidelines for suspension cells.[7][8]
-
Complex Formation:
-
In a sterile tube, dilute 2-12 µl of this compound-C reagent into 500 µl of serum-free medium (e.g., Opti-MEM® I). Mix gently.
-
In a separate tube, dilute 4 µg of plasmid DNA into 500 µl of serum-free medium.
-
Combine the diluted DNA and diluted this compound-C. Mix gently and incubate for 15-45 minutes at room temperature to allow complexes to form.
-
-
Cell Preparation:
-
Prepare a single-cell suspension from your primary cells.
-
Wash the cells once with serum-free growth medium.
-
Resuspend the cells in serum-free medium at a concentration of 2-3 x 10^6 cells in 0.2 ml.
-
-
Transfection:
-
Add the 0.2 ml of cell suspension to a well of a 6-well plate.
-
Add the 1 ml of DNA-lipid complexes to the well containing the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
-
Post-Transfection:
-
Add 2 ml of complete growth medium (containing serum and antibiotics).
-
Assay for gene expression 24-48 hours post-transfection.
-
Electroporation Protocol (General for Primary Lymphocytes)
This protocol is a general guideline based on typical electroporation procedures for primary T cells.[5]
-
Cell Preparation:
-
Wash primary lymphocytes with sterile PBS and resuspend them in the appropriate electroporation buffer at a concentration of 5 x 10^6 cells per 100 µl.
-
-
Electroporation:
-
Add the desired amount of nucleic acid (e.g., 10 µg of mRNA or plasmid DNA) to the cell suspension.
-
Transfer the cell/nucleic acid mixture to a sterile electroporation cuvette.
-
Pulse the cells using a pre-optimized program on an electroporator (e.g., a square-wave pulse). The optimal electrical parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type.
-
-
Post-Electroporation Recovery:
-
Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Analysis:
-
Monitor cell viability and gene expression at desired time points (e.g., 24-72 hours post-transfection).
-
Visualizing the Processes
To better understand the workflows and potential cellular responses, the following diagrams are provided.
References
- 1. Gene transfer to pre-hematopoietic and committed hematopoietic precursors in the early mouse Yolk Sac: a comparative study between in situ electroporation and retroviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viable alternative for editor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient gene delivery by mRNA electroporation in human hematopoietic cells: superiority to lipofection and passive pulsing of mRNA and to electroporation of plasmid cDNA for tumor antigen loading of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Efficiency Transfection of Primary Human and Mouse T Lymphocytes Using RNA Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Transfection Reagent Cytotoxicity: Featuring DMRIE-C
For researchers in cell biology and drug development, selecting the appropriate transfection reagent is a critical step that balances transfection efficiency with cellular health. High cytotoxicity can compromise experimental results by inducing stress responses, apoptosis, or necrosis, thereby affecting the interpretation of cellular responses to the introduced genetic material. This guide provides a comparative overview of the cytotoxicity associated with various transfection reagents, with a special focus on DMRIE-C, a reagent known for its efficacy in suspension cell lines.
Quantitative Cytotoxicity Comparison
Table 1: Comparative Cytotoxicity of Lipofectamine 2000 and FuGENE HD in Various Cell Lines [1]
| Cell Line | Lipofectamine 2000 (% Cytotoxicity) | FuGENE HD (% Cytotoxicity) |
| HEK293T | ~10% | <10% |
| Caco-2 | ~60% | <10% |
| AV3 | >90% | ~60% |
| JAR | ~90% | >35% |
| Caki-1 | ~80% | ~35% |
| I/1Ki | Negligible | Negligible |
| CHO | <10% | <10% |
Note: Cytotoxicity is presented as the percentage of cell death. Higher percentages indicate greater cytotoxicity. Data is approximated from graphical representations in the source study.[1]
Focus on this compound-C Reagent
This compound-C is a liposomal formulation consisting of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol.[2][3] It is particularly noted for its effectiveness in transfecting suspension cells, such as Jurkat (a human T-lymphocyte cell line), and other lymphoid-derived cell lines, which are traditionally challenging to transfect.[2][3][4][5]
While specific percentage viability data from direct comparative studies is not available in the searched literature, the product documentation and related studies emphasize its utility for specific applications where other reagents may be less effective.[2][4][5] The general principle of cationic lipid-based transfection involves the formation of a positively charged complex with negatively charged nucleic acids. This complex then interacts with the negatively charged cell membrane, facilitating entry into the cell, often via endocytosis. However, the positive charge and lipid composition can also lead to membrane disruption and subsequent cytotoxicity.[5]
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to perform their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Assessing Transfection Reagent Cytotoxicity
Objective: To quantify the cytotoxicity of transfection reagents by measuring the viability of cells post-transfection.
Materials:
-
Cells in culture
-
Transfection reagents to be tested (e.g., this compound-C, Lipofectamine 2000, FuGENE HD)
-
Nucleic acid (e.g., plasmid DNA)
-
96-well tissue culture plates
-
Appropriate cell culture medium
-
Serum-free medium (for complex formation)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection (typically 40-80% confluency for adherent cells).
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for each reagent being tested. This typically involves diluting the nucleic acid and the transfection reagent in serum-free medium separately, then combining them and incubating for a specified time to allow for complex formation.
-
Include control wells: untreated cells (no reagent, no nucleic acid) and cells treated with the transfection reagent only (no nucleic acid).
-
Add the transfection complexes to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at room temperature or in an incubator. Ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the processes involved in comparing transfection reagent cytotoxicity and the general mechanism of action, the following diagrams are provided.
Caption: Workflow for comparing transfection reagent cytotoxicity.
Caption: Cationic lipid-mediated cytotoxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
The Economics of Transfection: A Cost-Effectiveness Analysis of DMRIE-C for Large-Scale Experiments
For researchers and drug development professionals scaling up their experimental workflows, the choice of transfection reagent is a critical decision that balances efficiency with budgetary constraints. This guide provides a detailed comparison of the cost-effectiveness of DMRIE-C, a well-established cationic lipid-based transfection reagent, with other popular alternatives for large-scale applications.
In the realm of large-scale experiments, such as high-throughput screening, protein production, and gene therapy development, the cost per transfection can quickly become a significant factor. While high transfection efficiency and low cytotoxicity are paramount for reliable and reproducible results, the economic viability of a chosen reagent is equally important. This guide delves into a comparative analysis of this compound-C against other widely used transfection reagents: Lipofectamine 3000, FuGENE HD, and Polyethylenimine (PEI).
Performance and Cost at a Glance: A Comparative Table
To facilitate a clear comparison, the following table summarizes the key performance indicators and cost considerations for each transfection reagent. The "Cost per Transfection" is an estimated value based on a hypothetical large-scale experiment in a 6-well plate format, using manufacturer-recommended protocols and publicly available pricing.
| Reagent | Supplier | Price (USD) | Volume | Recommended Ratio (Reagent:DNA) | Estimated Transfections (per mL in 6-well plate) | Estimated Cost per Transfection (USD in 6-well plate) | Key Features |
| This compound-C | Invitrogen | $729.65 - $760.00[1][2] | 1 mL | 2-12 µL per 1-2 µg DNA[3] | ~83 - 500 | ~1.46 - 9.15 | Effective for suspension and lymphoid-derived cell lines[1][3][4]. |
| Lipofectamine 3000 | Invitrogen | $821.65[5] | 1.5 mL | 1.5 µL per 1 µg DNA[6] | ~667 | ~1.23 | High efficiency in a broad range of cells, including difficult-to-transfect ones[7]. |
| FuGENE HD | Promega | $602.00[8] | 1 mL | 3:1 (µL:µg)[9] | ~333 | ~1.81 | Low toxicity and high efficiency in a variety of cell lines[8][10]. |
| Polyethylenimine (PEI) | Various | ~$149.00 - $1,243.00 (for 1g)[11] | Varies | 1:2 to 1:3 (DNA:PEI w/w)[12] | Highly variable | Very Low (~$0.01 - $0.10) | Extremely cost-effective, suitable for very large-scale applications[13][14][15]. |
Note: Prices are subject to change and may vary by vendor and location. The estimated cost per transfection is for illustrative purposes and will depend on the specific experimental conditions and optimization.
In-Depth Analysis of Reagent Cost-Effectiveness
This compound-C: This reagent has a long-standing reputation, particularly for its effectiveness in transfecting suspension cells and other challenging lymphoid-derived cell lines[1][3][4]. While its upfront cost per milliliter is comparable to other high-end reagents, the broad recommended reagent-to-DNA ratio allows for optimization that can potentially reduce the cost per transfection. For labs working extensively with suspension cultures, the reliable performance of this compound-C may justify the cost.
Lipofectamine 3000: Marketed for its high transfection efficiency across a wide array of cell types, including those notoriously difficult to transfect, Lipofectamine 3000 presents a compelling option[6][7]. Its lower recommended reagent-to-DNA ratio can translate to a lower cost per transfection compared to some competitors, making it a strong candidate for large-scale experiments where high efficiency is critical.
FuGENE HD: This non-liposomal reagent is known for its gentle effect on cells, leading to high cell viability post-transfection[8][10]. This can be a crucial factor in large-scale experiments where maintaining a healthy cell population is essential for downstream applications. The cost per transfection is in the mid-range, offering a balance between performance and budget.
Polyethylenimine (PEI): In terms of sheer cost-effectiveness, PEI is in a class of its own[13][14][15]. As a cationic polymer, it is significantly cheaper than lipid-based reagents, making it the go-to choice for extremely large-scale projects like recombinant protein and virus production[16]. However, PEI's performance can be more cell-type dependent, and it often requires more extensive optimization to achieve high efficiency and minimize cytotoxicity[13].
Experimental Protocol: A General Guide for Large-Scale Transfection
The following is a generalized protocol for a large-scale transfection experiment in a 6-well plate format. It is essential to optimize conditions for your specific cell line and plasmid.
Materials:
-
This compound-C Reagent (or alternative)
-
Plasmid DNA (high purity)
-
Opti-MEM I Reduced Serum Medium (or other serum-free medium)
-
Complete cell culture medium
-
Cells to be transfected
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation: a. In a sterile tube, dilute 1-2 µg of plasmid DNA in 250 µL of Opti-MEM I medium. b. In a separate sterile tube, dilute 2-12 µL of this compound-C reagent in 250 µL of Opti-MEM I medium. c. Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells. b. Add the 500 µL of the DNA-lipid complex to each well. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add 1.5 mL of complete growth medium to each well. b. Return the plates to the incubator.
-
Analysis: Assay for gene expression 24-72 hours post-transfection.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The selection of a transfection reagent for large-scale experiments is a multifaceted decision. While this compound-C remains a robust choice, especially for suspension cell lines, alternatives like Lipofectamine 3000 and FuGENE HD offer competitive performance and cost profiles. For applications where budget is the primary driver and extensive optimization is feasible, PEI presents an exceptionally low-cost solution. Ultimately, the most cost-effective reagent is one that consistently delivers high transfection efficiency and cell viability for the specific cell type and application, thereby minimizing the need for costly and time-consuming repeat experiments. Researchers are encouraged to perform small-scale pilot experiments to validate the optimal reagent and conditions before embarking on large-scale endeavors.
References
- 1. Invitrogen this compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. This compound-C Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. umbmbcorelab.com [umbmbcorelab.com]
- 6. Invitrogen Lipofectamine 3000 Transfection Reagent 0.1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. FuGENE® HD Transfection Reagent [promega.com]
- 9. promega.com [promega.com]
- 10. thomassci.com [thomassci.com]
- 11. kyforabio.com [kyforabio.com]
- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 13. Cost-effective gene transfection by DNA compaction at pH 4.0 using acidified, long shelf-life polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abpbio.com [abpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
Validating Gene Knockdown: A Comparative Guide to Dmrie-C-Delivered siRNA
For researchers, scientists, and drug development professionals, achieving and validating gene knockdown is a cornerstone of functional genomics and target validation. The choice of siRNA delivery reagent is critical for success, impacting both knockdown efficiency and cellular health. This guide provides an objective comparison of Dharmacon's Dmrie-C, a classic transfection reagent, with modern alternatives, supported by experimental data and detailed protocols.
Performance Comparison of siRNA Transfection Reagents
The efficiency of a transfection reagent is determined by its ability to deliver siRNA into cells, leading to significant target gene knockdown with minimal cytotoxicity. While this compound-C has been a foundational tool, newer reagents often offer improved performance in terms of both efficacy and cell viability. Below is a summary of comparative performance data for various transfection reagents.
Table 1: Comparison of Knockdown Efficiency of Various Transfection Reagents
| Transfection Reagent | Cell Line | Target Gene | siRNA Concentration (nM) | Knockdown Efficiency (%) | Data Source |
| DharmaFECT 1 | HeLa | PPIB | 25 | >90 | Horizon Discovery[1] |
| DharmaFECT 1 | A549 | Lamin A/C | Not Specified | ~85 | Altogen Biosystems[2] |
| DharmaFECT 3 | Bovine MDM | MEFV | 50 | ~87 | PMC[3] |
| Lipofectamine™ RNAiMAX | HeLa | GAPDH | 10 | ~95 | Thermo Fisher Scientific[4] |
| Lipofectamine™ RNAiMAX | hES Cells | Oct4 | Not Specified | ~90 | PubMed[5] |
| Lipofectamine™ 2000 | Bovine MDM | MEFV | 50 | ~80 | PMC[3] |
| HiPerFect | HeLa | PPIB | 100 | ~80 | Horizon Discovery[6] |
| GenMute™ | HepG2 | GAPDH | Not Specified | Significant Silencing | NIH[7] |
Note: this compound-C is an older reagent from Invitrogen (now Thermo Fisher Scientific). DharmaFECT™ is a more modern series of reagents from Dharmacon (now Horizon Discovery) and is presented here as a comparable successor for Dharmacon-based siRNA delivery workflows.
Table 2: Comparison of Cytotoxicity of Various Transfection Reagents
| Transfection Reagent | Cell Line | Observation | Data Source |
| DharmaFECT 1-4 | Multiple | Cell viability >80% under optimal conditions | Horizon Discovery[1] |
| DharmaFECT 3 | Primary Human MDMs | Less toxic than Lipofectamine™ 2000 | PMC[8] |
| Lipofectamine™ RNAiMAX | Multiple | Minimal cytotoxicity | Thermo Fisher Scientific[4] |
| Lipofectamine™ 2000 | Primary Human MDMs | More toxic than DharmaFECT 3 | PMC[8] |
| Fugene® | Huh-7 | High cytotoxicity (~41% viability) | MDPI[9] |
| X-tremeGENE | Primary Human MDMs | Very toxic | PMC[8] |
Experimental Workflows and Logical Relationships
Successful gene knockdown experiments follow a logical workflow, from transfection to validation. Understanding the relationships between different stages is key to interpreting results accurately.
Experimental workflow for siRNA-mediated gene knockdown and validation.
Signaling Pathway Example: EGFR Signaling
To illustrate the application of siRNA-mediated gene knockdown, we can consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for regulating cell growth and proliferation, and its dysregulation is implicated in cancer.[10] Key components like EGFR, RAS, and MAPK are common targets for gene knockdown studies.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Comparison of Transfection Reagents: siRNA and DNA | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Lipofectamine RNAiMAX: an efficient siRNA transfection reagent in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DharmaFECT transfection reagents [horizondiscovery.com]
- 7. Comparison between Lipofectamine RNAiMAX and GenMute transfection agents in two cellular models of human hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Measuring Transfection Efficiency: A Comparative Guide to Reporter Gene Assays for DMRIE-C
For researchers in drug development and cellular analysis, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipid-based transfection reagents, such as DMRIE-C, are widely utilized for this purpose.[1][2] Quantifying the success of transfection is paramount, and reporter gene assays remain the gold standard for this evaluation. This guide provides a comparative overview of using reporter gene assays to measure the efficiency of this compound-C, alongside other common transfection reagents, supported by experimental data and detailed protocols.
Performance Comparison of Transfection Reagents
The efficiency of a transfection reagent can vary significantly depending on the cell type and the nucleic acid being delivered. The following table summarizes the transfection efficiency and cytotoxicity of various reagents, including cationic lipid formulations similar to this compound-C (DOPE:DOTAP and DOPE:DOTMA), across several common cell lines. The data is derived from studies using an mCherry fluorescent reporter protein.
| Cell Line | Transfection Reagent | Reagent:DNA Ratio | Transfection Efficiency (%) | Cytotoxicity |
| HEK-293T | Lipofectamine 2000 | 4:1 or 6:1 | ~60% | Moderate |
| FuGENE HD | 3:1 | ~60% | Low | |
| PEI 40k | 9:1 | >40% | High | |
| DOPE:DOTAP (1:1) | 6:1 | >70% (mRNA) | Low | |
| DOPE:DOTMA (1:1) | 3:1 to 6:1 | >80% (mRNA) | Low | |
| Caco-2 | Lipofectamine 2000 | 6:1 | ~20% | Moderate |
| FuGENE HD | High Ratios | ~5% | Low | |
| PEI 25k | 5:1 to 9:1 | ~20% | Moderate | |
| PEI 40k | 9:1 | ~30% | High | |
| AV3 | Lipofectamine 2000 | 6:1 | ~3% | Not specified |
| FuGENE HD | 4.5:1 | ~3% | Not specified | |
| PEI 25k/40k | 9:1 | ~3% | Not specified | |
| DOPE:DOTAP (0.5:1) | 9:1 | ~3% | Not specified |
Data is synthesized from a systematic comparison of in-house and commercial transfection reagents.[3][4] It is important to note that the efficiency of this compound-C may vary, and optimization is recommended for each specific cell line and experiment.[5]
Experimental Protocols
Reporter gene assays are a reliable method for quantifying the level of gene expression following transfection.[6] The most common systems utilize enzymes like luciferase or fluorescent proteins such as Green Fluorescent Protein (GFP).[6][7]
Dual-Luciferase® Reporter Assay
This assay is highly sensitive and allows for normalization of transfection efficiency by using a co-transfected control reporter.[8]
Materials:
-
Cells cultured in a multi-well plate
-
This compound-C Transfection Reagent
-
Reporter plasmid (e.g., pGL4 containing Firefly luciferase)
-
Control plasmid (e.g., pRL-CMV containing Renilla luciferase)
-
Opti-MEM® I Reduced Serum Medium
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to ensure they are at the optimal confluence (typically 70-90%) at the time of transfection.
-
Complex Formation:
-
For each well to be transfected, dilute the reporter plasmid and control plasmid in serum-free medium like Opti-MEM®.
-
In a separate tube, dilute the this compound-C reagent in the same serum-free medium.
-
Combine the diluted DNA and this compound-C solutions, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of DNA-lipid complexes.[5]
-
-
Transfection: Add the DNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal time for assaying should be determined empirically.[6]
-
Cell Lysis:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add passive lysis buffer to each well and incubate for a recommended time (e.g., 15 minutes) at room temperature with gentle shaking.[8]
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) which contains the substrate for Firefly luciferase, and measure the luminescence.
-
Add the Stop & Glo® Reagent to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.[8]
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variability in transfection efficiency and cell number.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the cationic lipid transfection process and a typical reporter gene assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
DMRIE-C in Hard-to-Transfect Cells: A Comparative Performance Guide
For researchers working with challenging cell lines, efficient gene delivery is a critical yet often elusive goal. Hard-to-transfect cells, such as suspension cells and primary cells, present unique barriers to standard transfection protocols. This guide provides a comparative overview of DMRIE-C, a cationic lipid-based transfection reagent, and its performance in these challenging models, alongside other commercially available alternatives. The data presented is compiled from various studies to offer a comprehensive resource for selecting the optimal transfection strategy.
Performance in Suspension Cell Lines
Suspension cell lines, particularly those of hematopoietic origin, are notoriously difficult to transfect using lipid-based reagents. This compound-C has been specifically highlighted for its efficacy in these cell types.
This compound-C Performance Data
A study demonstrated the capability of this compound-C to transfect various suspension cell lines with a reporter plasmid. The results, while not a direct head-to-head comparison with other reagents in the same study, provide a baseline for its performance.[1][2]
Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines [1][2]
| Cell Line | Description | Transfection Efficiency (Reporter Gene Activity) |
| Jurkat | Human T lymphocyte | Moderate to High |
| MOLT-4 | Human T lymphoblast | High |
| KG-1 | Human acute myelogenous leukemia | Moderate |
| K-562 | Human chronic myelogenous leukemia | Low to Moderate |
Note: Efficiency is qualitative based on reported CAT assay results. Specific percentages were not provided in the source.
Comparative Performance of Alternative Reagents in Jurkat and K562 Cells
While direct comparative data for this compound-C is limited, other studies provide valuable benchmarks for alternative reagents in common hard-to-transfect suspension lines like Jurkat and K562.
Table 2: Comparative Transfection Efficiency and Viability in Jurkat Cells
| Reagent | Transfection Efficiency (% of Max RLU) | Cell Viability (%) | Optimal Reagent:DNA Ratio |
| ViaFect™ | >80% | >80% | 2.5:1 |
| FuGENE® HD | >80% | >80% | 4.5:1 |
| Lipofectamine® 2000 | >50% to <80% | >80% | 4.5:1 |
| TurboFect | ~7.8% (GFP+ cells) | High | Not Specified |
| Lipofectamine® 3000 | <3% (GFP+ cells) | Not Specified | Not Specified |
| FuGENE® HD (in another study) | <3% (GFP+ cells) | Not Specified | Not Specified |
| X-tremeGENE™ HP | <3% (GFP+ cells) | Not Specified | Not Specified |
Data for ViaFect™, FuGENE® HD, and Lipofectamine® 2000 are from a study by Promega, where efficiency is relative to the best performing reagent in that study.[3] Data for TurboFect, Lipofectamine® 3000, FuGENE® HD, and X-tremeGENE™ HP are from a separate study and represent the percentage of GFP positive cells.[4]
Table 3: Comparative Transfection Efficiency and Viability in K562 Cells
| Reagent | Transfection Efficiency (% of Max RLU) | Cell Viability (%) | Optimal Reagent:DNA Ratio |
| ViaFect™ | >80% | >80% | 2:1 |
| Lipofectamine® 2000 | >80% | >80% | 3.5:1 |
Data is from a study by Promega, where efficiency is relative to the best performing reagent in that study.[3]
Performance in Primary Cells
Transfection of Primary Neurons
Transfecting primary neurons often requires specialized reagents or physical methods to achieve reasonable efficiency without inducing significant cytotoxicity.[5]
-
Lipid-Based Reagents: Reagents like Lipofectamine® 2000 have been used, with reported efficiencies around 1.3-6% in primary cortical neurons.[5][6] Success is highly dependent on the protocol and the health of the neurons.
-
Electroporation (Nucleofection): This physical method can yield higher efficiencies, with some reports of up to 45% in primary motor neurons, but can also be associated with higher cell death if not optimized.[7]
-
Viral Methods: Adenovirus and adeno-associated virus (AAV) are often used for high-efficiency gene delivery to primary neurons, particularly for in vivo applications.[5]
Experimental Protocols
Detailed methodologies are crucial for successful transfection. Below are representative protocols for this compound-C and a general workflow for lipid-based transfection.
This compound-C Transfection Protocol for Suspension Cells (e.g., Jurkat)
This protocol is adapted from the manufacturer's guidelines.[8]
-
Cell Preparation: Seed 2-3 x 10^6 cells in 0.2 ml of serum-free growth medium without antibiotics per well of a 6-well plate.
-
Complex Formation:
-
In a separate tube, dilute 1-2 µg of plasmid DNA into 500 µl of Opti-MEM® I Reduced Serum Medium.
-
In another tube, dilute 2-12 µl of this compound-C reagent into 500 µl of Opti-MEM® I.
-
Combine the diluted DNA and this compound-C solutions, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection: Add the 1 ml of the DNA-lipid complex to the well containing the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.
-
Post-Transfection: Add 2 ml of growth medium containing 15% fetal bovine serum. For Jurkat and MOLT-4 cells, the addition of 1 µg/ml PMA and 50 ng/ml PHA may enhance promoter activity.
-
Assay: Analyze for gene expression 24-48 hours post-transfection.
General Lipid-Based Transfection Workflow
The following diagram illustrates a typical workflow for cationic lipid-mediated transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Transfection Reagent for Optimal Efficiency [at.promega.com]
- 4. geneticsmr.com [geneticsmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimating transfection efficiency in differentiated and undifferentiated neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
DMRIE: A Comparative Analysis of Transfection Success Rates
For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in ensuring experimental success. This guide provides a comprehensive comparison of the cationic lipid-based transfection reagent DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), and its common formulation this compound-C, against other widely used alternatives. We will delve into quantitative data on transfection efficiency and cytotoxicity, present detailed experimental protocols, and visualize experimental workflows to aid in your decision-making process.
Performance Comparison of Transfection Reagents
This compound-C, a 1:1 formulation of this compound and cholesterol, has been shown to be particularly effective for the transfection of suspension cells, a notoriously challenging cell type for non-viral gene delivery.[1][2] While newer reagents have largely superseded it for many common adherent cell lines, understanding its performance characteristics remains valuable for specific applications.
Below are tables summarizing the transfection efficiency and cytotoxicity of this compound-C in comparison to other popular transfection reagents across various cell lines. It is important to note that direct head-to-head comparisons of this compound-C with a wide range of modern reagents across multiple cell lines in single studies are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Transfection Efficiency
Table 1: Comparison of Transfection Efficiency (% of positive cells or relative reporter activity)
| Cell Line | This compound-C | Lipofectamine 2000 | Lipofectamine 3000 | FuGENE HD | Other Reagents |
| Suspension Cells | |||||
| Jurkat | High CAT Activity[2] | ~2-4% (GFP)[3] | <30% (GFP)[4] | - | TransIT-Jurkat: Optimized[5] |
| K562 | High CAT Activity[2] | 19% (GFP, with polybrene)[3] | - | - | Nucleofection: 76.1% (GFP)[6] |
| MOLT-4 | High CAT Activity[2] | - | - | - | - |
| KG-1 | High CAT Activity[2] | - | - | - | - |
| Adherent Cells | |||||
| HEK293/293T | - | 98% (GFP)[7] | - | High Expression[8] | - |
| HeLa | - | 76.4% (GFP)[9] | - | ~70%[10] | Biontex K2: 90.3% (GFP)[9] |
| CHO-K1 | - | 54.1% (GFP)[11] | - | - | Transfectamine™ 5000: High[12] |
| COS-7 | Highly Effective[2] | - | - | 50-70% (reporter gene)[13] | - |
Note: "-" indicates that no direct comparative data was found in the searched literature under the specified conditions.
Cytotoxicity
Table 2: Comparison of Cell Viability (%)
| Cell Line | This compound-C | Lipofectamine 2000 | Lipofectamine 3000 | FuGENE HD | Other Reagents |
| Suspension Cells | |||||
| Jurkat | - | - | - | - | - |
| K562 | - | - | - | - | Low cytotoxicity with Nucleofection[6] |
| Adherent Cells | |||||
| HEK293/293T | - | 67%[7] | - | >90%[13] | - |
| HeLa | - | Not significantly affected[9] | - | >90%[13] | Biontex K2: Not significantly affected[9] |
| MEFs | - | - | - | No significant difference at various ratios[14] | - |
Note: "-" indicates that no direct comparative data was found in the searched literature under the specified conditions.
Experimental Protocols
To ensure reproducibility and allow for a clear comparison of methodologies, detailed experimental protocols for key assays are provided below.
General Transfection Protocol for Suspension Cells using this compound-C Reagent
This protocol is adapted from the manufacturer's guidelines and relevant literature for a 6-well plate format.[1][2][15]
-
Cell Preparation: Culture suspension cells (e.g., Jurkat, K562) to the desired density in their appropriate growth medium. Just prior to transfection, prepare a single-cell suspension.
-
Complex Formation: a. In each well of a 6-well plate, add 500 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium). b. Thoroughly mix the this compound-C reagent by inverting the tube 5-10 times. Dilute 2-12 µL of this compound-C into the serum-free medium in the well. Swirl the plate gently to mix. c. In a separate sterile tube, dilute 4 µg of plasmid DNA in 500 µL of serum-free medium. d. Add the diluted DNA to the well containing the diluted this compound-C. Mix by swirling the plate. e. Incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Transfection: a. Wash the prepared cells once with serum-free growth medium. b. Add 2-3 x 10^6 cells in 200 µL of serum-free growth medium to each well containing the lipid-DNA complexes. c. Incubate the cells for 4-5 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. Add 2 mL of growth medium containing 15% fetal bovine serum to each well. b. For certain cell lines like Jurkat and MOLT-4, promoter activity can be enhanced by adding Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA).[1][15] c. Assay for transgene expression 24-48 hours post-transfection.
Assessment of Transfection Efficiency using a GFP Reporter Gene
A common method to quantify transfection efficiency is through the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[16]
-
Transfection: Co-transfect the cells with your plasmid of interest and a separate plasmid constitutively expressing GFP, or use a plasmid where your gene of interest is fused to GFP.
-
Cell Harvesting: 24-72 hours post-transfection, harvest the cells. For adherent cells, this involves trypsinization.
-
Analysis by Flow Cytometry: a. Resuspend the cells in a suitable buffer (e.g., PBS). b. Analyze the cell suspension using a flow cytometer equipped with a laser to excite GFP (typically 488 nm). c. A non-transfected cell sample should be used as a negative control to set the background fluorescence gate. d. The percentage of GFP-positive cells in the transfected sample represents the transfection efficiency.
Assessment of Cytotoxicity using MTT or XTT Assay
The MTT and XTT assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and transfect them according to the desired protocol. Include untransfected and reagent-only controls.
-
Incubation: After the desired post-transfection incubation period (e.g., 24 or 48 hours), proceed with the assay.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for a few hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
XTT Assay: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add this mixture to each well and incubate.
-
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Calculation: Cell viability is calculated as the ratio of the absorbance of the treated cells to that of the untreated control cells, expressed as a percentage.
Visualizing the Workflow
To better illustrate the logical flow of a comparative transfection experiment, the following diagram outlines the key steps.
Conclusion
This compound-C remains a viable option for the transfection of certain cell types, particularly suspension cells. However, for many common adherent cell lines, newer reagents such as Lipofectamine 3000 and FuGENE HD may offer higher transfection efficiencies and lower cytotoxicity. The choice of transfection reagent should be guided by the specific cell type used, the experimental goals, and empirical optimization. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions and design effective transfection experiments. Further direct comparative studies are needed to provide a more complete picture of this compound's performance relative to the latest generation of transfection reagents across a broader spectrum of cell lines.
References
- 1. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jurkat Cells | Cell Lines | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 6. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FuGENE® HD Transfection Reagent [promega.sg]
- 8. biontex.com [biontex.com]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. dbaitalia.it [dbaitalia.it]
- 12. lubio.ch [lubio.ch]
- 13. researchgate.net [researchgate.net]
- 14. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Reporter Gene Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Chemicals: A General Framework
Disclaimer: Specific disposal procedures for a substance labeled "Dmrie" are not publicly available. "this compound" may be an internal designation or a less common chemical name. The following guide provides essential, step-by-step safety and logistical information for the proper disposal of common laboratory chemicals. This content is intended to serve as a foundational framework. It is imperative for all personnel to consult the official Safety Data Sheet (SDS) for the specific chemical in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
This guide is designed for researchers, scientists, and drug development professionals to enhance laboratory safety and ensure compliant chemical handling, thereby building trust and providing value beyond the product itself.
Step-by-Step Chemical Disposal Protocol
Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. The process begins before the waste is even generated and continues through to its final collection by trained professionals.
Step 1: Hazard Identification and Characterization
Before generating waste, it is crucial to understand the nature of the chemical.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information, detailing physical and chemical properties, hazards, and specific handling and disposal instructions.[1]
-
Identify Hazardous Characteristics: A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a flash point below 140°F, solids that can spontaneously combust, or oxidizers.[2]
-
Corrosivity: Aqueous solutions with a pH of ≤ 2 or ≥ 12.5.[2]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.[2]
-
Toxicity: Harmful or fatal if ingested or absorbed.
-
-
Wear Appropriate PPE: Always handle chemical waste with the appropriate Personal Protective Equipment (PPE) as specified in the SDS, including gloves, safety glasses or goggles, and a lab coat.
Step 2: Waste Segregation
To prevent dangerous reactions, never mix different types of chemical waste.[1][3]
-
Incompatible Chemicals: Keep incompatible chemicals separate. For example, store acids and bases in different containers and locations.[3][4] Keep oxidizers away from flammable or organic solvents.
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.[1]
-
Halogenated vs. Non-Halogenated Solvents: Segregate chlorinated or other halogenated solvents from non-halogenated solvents, as disposal methods and costs can differ.
Step 3: Collection and Container Management
Waste must be collected in appropriate containers at the point of generation.
-
Container Compatibility: Use containers made of a material compatible with the chemical waste being stored.[1][4][5] For instance, do not store strong acids in metal containers.[1] The original chemical container is often the best choice for its waste.[4][5]
-
Container Condition: Ensure the container is in good condition, free of leaks, and has a secure, screw-type lid.[3][4][5] Makeshift lids like plastic wrap or foil are not acceptable.[5]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[2][4][5] This prevents the release of vapors and potential spills.
Step 4: Proper Labeling
Clear and accurate labeling is a critical regulatory requirement.
-
Immediate Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[4][5]
-
Required Information: The label must include:
-
The full chemical name(s) of the contents, without abbreviations or formulas.[3] For mixtures, list all components and their approximate percentages.[8][9]
-
The specific hazard(s) (e.g., Flammable, Corrosive, Toxic).[3][6][8]
-
The "Accumulation Start Date," which is the date waste was first added to the container.[6][7][9]
-
The name and contact information of the generating researcher or lab.[10]
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][3][11]
-
Secondary Containment: Store all hazardous waste containers in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[4][5][11]
-
Quantity Limits: Adhere to strict volume limits for waste stored in an SAA.[2][4][5]
Step 6: Arranging for Final Disposal
Laboratory personnel should not dispose of hazardous chemicals themselves.
-
Contact EHS: When a waste container is nearly full or has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Professional Disposal: EHS works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[12]
-
Non-Hazardous Waste: Some chemicals may be deemed non-hazardous and eligible for sewer or trash disposal.[13][14][15] However, this determination must be made in strict accordance with EHS guidelines; never pour any chemical down the drain without explicit approval.[2][13]
Quantitative Data Summary
The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), based on U.S. Environmental Protection Agency (EPA) regulations and common institutional policies.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | [2][4][5] |
| Maximum Volume of Acutely Hazardous Waste (P-Listed) | 1 quart (liquid) or 1 kg (solid) | [2][5] |
| Maximum Accumulation Time (Partial Container) | Up to 12 months (or per institutional policy) | [2][3] |
| Removal Time After Container is Full | Within 3 calendar days | [2][3] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. hwhenvironmental.com [hwhenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. actenviro.com [actenviro.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. sfasu.edu [sfasu.edu]
Essential Safety and Handling of DMRIE for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a cationic lipid commonly used in transfection protocols. The following procedural guidance is based on the known hazards of similar chemical compounds and general laboratory safety best practices.
Personal Protective Equipment (PPE)
A definitive Safety Data Sheet (SDS) for this compound or the common formulation this compound-C was not located in publicly available resources. However, SDSs for chemically related quaternary ammonium compounds indicate a potential for skin and eye irritation. Therefore, a conservative approach to PPE is warranted. A thorough risk assessment should be conducted by laboratory personnel before beginning any work with this substance.[1][2]
Recommended PPE for Handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, such as mixing or large-volume transfers, chemical safety goggles and a face shield should be worn.[1][3] |
| Hand Protection | Chemically resistant gloves are mandatory.[3] Nitrile gloves are a common choice for laboratory settings and should provide adequate protection for incidental contact.[1] If prolonged contact is anticipated, consider using thicker, heavy-duty gloves or double-gloving.[1][3] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal. |
| Body Protection | A standard laboratory coat is required to protect skin and personal clothing from potential splashes.[1][3][4][5] Ensure the lab coat is fully buttoned. For larger scale operations, a chemically resistant apron or coveralls may be necessary.[3] |
| Foot Protection | Closed-toe shoes are a standard requirement in all laboratory environments to protect against spills and falling objects.[3] |
| Respiratory Protection | Respiratory protection is generally not required when handling small quantities of this compound in a well-ventilated area or a chemical fume hood.[3] However, if there is a risk of generating aerosols or if working in a poorly ventilated space, a risk assessment should be performed to determine if a respirator is necessary.[3] |
Experimental Protocols: Safe Handling and Disposal
Preparation and Use:
-
Consult Safety Information: Before use, attempt to obtain the most current safety information from the supplier.
-
Work in a Ventilated Area: All handling of this compound, especially the initial dilution from the stock solution, should be performed in a well-ventilated laboratory or, preferably, within a chemical fume hood to minimize inhalation exposure.
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing by consistently wearing the recommended PPE.
-
Mixing: When preparing solutions, add this compound to the diluent slowly to avoid splashing.
-
Immediate Cleanup: In the event of a spill, contain the spill with absorbent material, and clean the affected area as per your laboratory's standard operating procedures for chemical spills. Dispose of the cleanup materials as hazardous waste.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound, including used pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container.
-
Container Type: The waste container should be made of a material compatible with the chemical and should have a secure lid.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.
Safety Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
